Tau Peptide (274-288)
Description
BenchChem offers high-quality Tau Peptide (274-288) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (274-288) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H138N22O23 |
|---|---|
Molecular Weight |
1740.1 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H138N22O23/c1-13-41(11)61(99-76(120)62(42(12)14-2)98-66(110)46(24-26-54(82)101)88-73(117)59(39(7)8)96-63(107)43(81)21-15-18-28-78)75(119)94-50(33-56(84)103)69(113)87-44(22-16-19-29-79)64(108)86-45(23-17-20-30-80)65(109)90-48(31-37(3)4)67(111)93-52(35-58(105)106)70(114)91-49(32-38(5)6)68(112)95-53(36-100)72(116)92-51(34-57(85)104)71(115)97-60(40(9)10)74(118)89-47(77(121)122)25-27-55(83)102/h37-53,59-62,100H,13-36,78-81H2,1-12H3,(H2,82,101)(H2,83,102)(H2,84,103)(H2,85,104)(H,86,108)(H,87,113)(H,88,117)(H,89,118)(H,90,109)(H,91,114)(H,92,116)(H,93,111)(H,94,119)(H,95,112)(H,96,107)(H,97,115)(H,98,110)(H,99,120)(H,105,106)(H,121,122)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-,61-,62-/m0/s1 |
InChI Key |
GAFMCYQDRJLARI-IBVRDLPUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Role of Tau Peptide (274-288) in Alzheimer's disease
An In-depth Technical Guide on the Role of Tau Peptide (274-288) in Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by two primary pathological hallmarks: extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles (NFTs).[1][2][3] While the "amyloid cascade hypothesis" has long positioned Aβ as the primary initiator of AD pathology, there is a growing consensus that the dysfunction of the microtubule-associated protein tau is more closely correlated with cognitive decline and neurodegeneration.[4][5] Tau protein normally functions to stabilize microtubules in neuronal axons, but in AD and other "tauopathies," it becomes hyperphosphorylated, detaches from microtubules, and aggregates into insoluble paired helical filaments (PHFs), the main component of NFTs.[3][5][6]
Specific regions within the tau protein are critical for initiating this aggregation process. One of the most significant of these is the peptide sequence spanning residues 274-288 (KVQIINKKLDLSNVQ in the longest human tau isoform). This region, located in the second microtubule-binding repeat (R2), contains the highly amyloidogenic hexapeptide motif 275VQIINK280, also known as PHF6*.[4][7][8] This guide provides a detailed examination of the Tau (274-288) peptide's central role in AD pathogenesis, focusing on its aggregation mechanisms, associated cellular toxicity, and the experimental methodologies used for its study.
The PHF6 Motif: A Critical Nucleating Core*
The Tau (274-288) sequence is part of the microtubule-binding domain. Its significance stems from the inclusion of the PHF6* (275VQIINK280) motif. This hexapeptide is encoded by the alternatively spliced exon 10 and is therefore present only in four-repeat (4R) tau isoforms.[4][7] The PHF6* motif, along with the PHF6 motif (306VQIVYK311) in the third repeat (R3), are considered the two primary nucleating segments that drive the self-assembly and aggregation of the full-length tau protein.[4][7] These short, hydrophobic sequences have a strong propensity to form β-sheet structures, which serve as the foundation for the cross-β architecture of amyloid fibrils.[9][10]
Mechanism of Tau Aggregation Driven by PHF6*
The aggregation of tau is a nucleation-dependent polymerization process. The PHF6* and PHF6 motifs are believed to initiate this cascade by forming a "steric zipper" structure, where the side chains of the β-sheets interdigitate, creating a stable, self-propagating fibril core.[11]
Interaction with the PHF6 Motif
While both PHF6* and PHF6 are potent aggregators, studies suggest that the PHF6 motif in R3 has a stronger intrinsic aggregation propensity and plays a more dominant role in initiating and stabilizing tau aggregates.[4][7] However, the interaction between PHF6* and PHF6 is crucial for the aggregation of full-length tau.[7] Computational and experimental data indicate that heterodimers formed between peptides containing PHF6* and PHF6 are more stable than PHF6* homodimers, suggesting that these intermolecular interactions are a key early step in the aggregation pathway of 4R tau.[4][7]
Impact of Pathogenic Mutations
The importance of this region is underscored by the identification of disease-causing mutations within or near the PHF6* motif. For example, the ΔK280 mutation, which deletes a single lysine (B10760008) residue within the PHF6* sequence, is associated with a severe form of hereditary frontotemporal dementia and parkinsonism linked to chromosome 17 (FTDP-17).[4] This mutation enhances the propensity of tau to form filaments.[4] Studies have shown that the R2/ΔK280 mutant fragment binds more strongly to the R3/PHF6 fragment than the wild-type R2, potentially accelerating pathological aggregation.[4][7]
Caption: Tau aggregation pathway highlighting the role of PHF6 and PHF6* in nucleation.
Cellular Toxicity and Signaling Pathways
The aggregation of tau is not a benign process; it is intimately linked to neuronal dysfunction and death.[4] While large, insoluble NFTs were once considered the primary toxic species, evidence now points to smaller, soluble oligomeric forms of tau as the main drivers of neurotoxicity.[4][12]
Membrane Interaction and Disruption
The Tau (274-288) region contributes to the protein's interaction with cellular membranes. This interaction can disrupt membrane integrity and promote the formation of toxic protein-lipid complexes.[13] These complexes are more readily taken up by neighboring neurons than fibrillar tau, facilitating the prion-like spreading of tau pathology throughout the brain.[2][13]
Activation of Inflammatory Pathways
Aggregated tau, particularly fragments like PHF6, can activate neuroinflammatory responses. Studies have shown that aggregated PHF6 peptides potentiate the activation of the NLRP3 inflammasome in microglial cells.[14] This leads to the secretion of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to the chronic neuroinflammation observed in AD brains.[14]
Interaction with Kinase Signaling Cascades
The Tau (274-288) region is also a docking site for kinases involved in its pathological hyperphosphorylation. The extracellular signal-regulated kinase (ERK2) has been shown to bind directly to this segment.[8] This interaction facilitates the phosphorylation of tau, which reduces its affinity for microtubules and promotes its dissociation and subsequent aggregation.[8][15] This creates a vicious cycle where Aβ can activate signaling pathways that lead to tau phosphorylation and aggregation, which in turn exacerbates neuronal damage.[1][3]
Caption: Signaling cascade involving Aβ, ERK, and the Tau (274-288) region.
Quantitative Data Summary
The following table summarizes key quantitative findings related to the aggregation and inhibition of tau peptides, including the PHF6* region.
| Parameter | Tau Fragment/Species | Method | Value/Result | Reference |
| Aggregation Kinetics | R3/wt (containing PHF6) | Thioflavin T (ThT) Assay | Strongest aggregation propensity compared to R2/wt and R2/ΔK280. | [4][7] |
| Aggregation Kinetics | R2/wt (containing PHF6) | Thioflavin T (ThT) Assay | Weaker aggregation propensity than R3/wt. | [4][7] |
| Aggregation Kinetics | R2/ΔK280 | Thioflavin T (ThT) Assay | Weaker aggregation propensity than R3/wt. | [4][7] |
| Dimer Stability | R3/wt Homodimer | Ion-Mobility Mass Spectrometry | Most stable dimer complex. | [4] |
| Dimer Stability | PHF6/PHF6 Heterodimer | Ion-Mobility Mass Spectrometry | Less stable than R3/wt homodimer, but more stable than R2/wt homodimers. | [4] |
| Inhibitor Efficacy | TAU-IN-1 | Cell-based Assay | EC50 = 325 nM | [16] |
| Inhibitor Efficacy | Tau-aggregation-IN-3 | Cell-based Assay | EC50 = 4.816 µM | [16] |
Key Experimental Protocols
The study of Tau (274-288) and its role in aggregation relies on a set of established biochemical and cell-based assays.
Thioflavin T (ThT) Aggregation Assay
This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time.
-
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
-
Methodology:
-
Preparation: Recombinant tau peptide (e.g., containing the 274-288 sequence) is purified, often by size exclusion chromatography, to ensure a monomeric starting population.[17]
-
Reaction Setup: The peptide is incubated in a suitable buffer (e.g., HEPES or phosphate (B84403) buffer) in a multi-well plate (typically 96- or 384-well format).[11][18] ThT dye is added to the reaction mixture.
-
Induction: Aggregation is often induced by the addition of a polyanionic cofactor like heparin or by vigorous shaking.[11][18] Reactions are typically carried out at 37°C.[11][19]
-
Measurement: The fluorescence intensity (Excitation: ~440 nm; Emission: ~485 nm) is measured at regular intervals using a plate reader.[19][20]
-
Analysis: The resulting kinetic curves (fluorescence vs. time) typically show a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady state), allowing for the quantification of aggregation rates.
-
Caption: Experimental workflow for a Thioflavin T (ThT) tau aggregation assay.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregates formed at the end of an aggregation assay.
-
Principle: An electron beam is transmitted through an ultra-thin specimen to form an image, revealing the fine structure of the tau fibrils.
-
Methodology:
-
Sample Preparation: A small aliquot of the aggregated tau solution is applied to a carbon-coated copper grid.
-
Staining: The grid is washed, and a negative stain (e.g., uranyl acetate (B1210297) or phosphotungstic acid) is applied. The stain surrounds the fibrils, creating contrast.
-
Imaging: The grid is dried and then imaged using a transmission electron microscope. This allows for confirmation of fibril formation and characterization of their morphology (e.g., twisted, straight, paired helical).[4][11]
-
Cell Viability Assays
These assays are used to quantify the toxicity of different tau species (monomers, oligomers, fibrils) on cultured cells.
-
Principle: Metabolic activity, an indicator of cell viability, is measured by the conversion of a substrate into a colored or fluorescent product by cellular enzymes.
-
Methodology:
-
Cell Culture: Neuronal or neuron-like cells (e.g., SH-SY5Y, primary neurons) are cultured in a multi-well plate.[21]
-
Treatment: Cells are treated with different concentrations of the prepared tau peptide species for a defined period (e.g., 24-48 hours).
-
Assay: A viability reagent (e.g., MTT, resazurin) is added to the cells. After incubation, the absorbance or fluorescence is measured with a plate reader.
-
Analysis: A decrease in signal compared to untreated control cells indicates a reduction in cell viability, and thus, cytotoxicity of the tau species.[21][22]
-
Conclusion
The Tau peptide (274-288), and specifically its core PHF6* motif (275VQIINK280), is a critical driver of tau pathology in Alzheimer's disease and other 4R tauopathies. Its intrinsic propensity to form β-sheet structures, its crucial interaction with the PHF6 motif, and its role as a docking site for pathogenic kinases place it at the nexus of tau aggregation and toxicity. This region facilitates the initial nucleation events that lead to the formation of toxic oligomers and insoluble fibrils, which in turn propagate neuroinflammation and neuronal death. A thorough understanding of the biochemical and cellular mechanisms governed by this peptide sequence is essential for the rational design of therapeutics aimed at inhibiting tau aggregation and halting the progression of neurodegeneration in Alzheimer's disease.
References
- 1. Tau Acts as a Mediator for Alzheimer's Disease-Related Synaptic Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of Pathogenic Tau and Aβ Protein Spreading in Alzheimer’s Disease [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-mediated fibrillation and toxicity of the tau hexapeptide PHF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-specific Mini-Prion Model for Alzheimer’s Disease Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. Aggregated Tau-PHF6 (VQIVYK) Potentiates NLRP3 Inflammasome Expression and Autophagy in Human Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. m.youtube.com [m.youtube.com]
- 21. US9696306B2 - Methods of reducing levels of tau - Google Patents [patents.google.com]
- 22. mdpi.com [mdpi.com]
A Technical Guide to the Role of Tau Peptide (274-288) in Neurofibrillary Tangle Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the Tau peptide spanning residues 274-288, a critical region implicated in the pathogenesis of Alzheimer's disease and other tauopathies. It consolidates current understanding of its mechanism, outlines key experimental protocols for its study, and presents a framework for quantitative data analysis.
The Critical Role of the Tau 274-288 Region
The microtubule-associated protein Tau is central to the stability of neuronal microtubules under normal physiological conditions.[1][2] However, in a class of neurodegenerative diseases known as tauopathies, Tau disengages from microtubules and assembles into insoluble, filamentous aggregates called neurofibrillary tangles (NFTs), a primary pathological hallmark of Alzheimer's disease.[3][4]
Specific regions of the Tau protein are disproportionately involved in initiating this aggregation cascade. The peptide sequence from residue 274 to 288 (KVQIINKKLDLSNVQ ) is of particular interest. This segment is located within the second microtubule-binding repeat (R2) and contains the hexapeptide motif 275-VQIINK-280. This motif, along with 306-VQIVYK-311 in the R3 region, is considered an aggregation "hotspot" essential for the formation of the β-sheet structures that underpin Tau fibrils.[5][6] The propensity of this region to self-aggregate is heavily influenced by post-translational modifications (PTMs), which can trigger conformational changes that lead to pathological assembly.[4][7]
Mechanism: From Modification to Aggregation
The aggregation of Tau is not a spontaneous event but a nucleation-dependent process that begins with a slow lag phase, followed by a rapid elongation phase.[4][8] The 274-288 region plays a pivotal role in this initial nucleation.
-
Post-Translational Modifications (PTMs): PTMs within this sequence can dramatically alter the electrostatic and conformational properties of Tau, reducing its affinity for microtubules and promoting self-assembly.[7][9] Acetylation of lysine (B10760008) residues is particularly pathogenic. Acetylation at Lysine 280 (K280) is strongly correlated with insoluble Tau formation.[10] Furthermore, mimicking acetylation at both K274 and K281 has been shown to induce Tau mislocalization from the axon to the dendrites, a key step in early pathology.[10][11]
-
Structural Transition: These modifications facilitate a conformational shift, exposing the hydrophobic VQIINK motif. This allows for intermolecular interactions, leading to the formation of β-sheet-rich oligomers. These oligomers act as "seeds," templating the misfolding of other Tau monomers and driving the rapid elongation into paired helical filaments (PHFs) and ultimately, NFTs.[12][13]
Experimental Protocols for Studying Tau (274-288) Aggregation
Investigating the aggregation kinetics of the Tau 274-288 peptide and the full-length protein requires robust and reproducible experimental models. The following sections detail standard in vitro and cell-based protocols.
In Vitro Aggregation: Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[14]
This protocol is a synthesized methodology based on established procedures.[15][16][17][18]
-
Reagent Preparation:
-
Tau Stock Solution: Prepare recombinant Tau protein (full-length or a fragment containing the 274-288 region) in a suitable buffer (e.g., PBS, pH 7.4). Determine the concentration using a BCA assay. For aggregation assays, a final concentration of 10-15 µM is common.[16][17]
-
Heparin Stock Solution: Prepare a 300 µM stock solution of heparin in aggregation buffer. Heparin is a polyanion used to induce Tau aggregation in vitro.[15] The final concentration is typically 2.5-10 µM.[14][16]
-
ThT Stock Solution: Prepare a 1 mM stock solution of Thioflavin T in dH₂O. This solution should be prepared fresh and filtered through a 0.2 µm syringe filter to remove any particulates.[14][18] The final concentration in the assay is typically 10-50 µM.[16][17]
-
Aggregation Buffer: Prepare the primary reaction buffer (e.g., PBS, pH 6.7-7.4). Some protocols include reducing agents like TCEP or DTT.[15][17]
-
-
Assay Setup:
-
Work in a 96-well, non-binding, black, clear-bottom microplate (e.g., Greiner-Bio #655900) to minimize protein adhesion and background fluorescence.[14]
-
In each well, combine the reagents to achieve the desired final concentrations in a total volume of 80-200 µL. A typical reaction mix per well would be: 10 µM Tau, 2.5 µM Heparin, and 10 µM ThT in PBS.[16]
-
Order of Addition: It is recommended to first mix the Tau protein with the buffer, followed by the addition of heparin (the inducer), and finally the ThT dye.[17]
-
Include control wells: (a) Buffer + ThT only (for baseline), (b) Tau + ThT (no inducer), (c) Buffer + Heparin + ThT.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a multi-mode microplate reader capable of fluorescence measurement and temperature control.
-
Settings:
-
Temperature: 37°C.[16]
-
Shaking: Continuous or intermittent shaking is critical to promote fibril formation. Example: 50 seconds linear shaking followed by 50 seconds orbital shaking.[16]
-
Fluorescence Reading: Measure fluorescence intensity at regular intervals (e.g., every 2-5 minutes).[16][19]
-
Wavelengths: Excitation at ~440-450 nm and Emission at ~480-510 nm.[15][16]
-
-
Continue monitoring for up to 72 hours or until the fluorescence signal reaches a plateau.[14]
-
The output of a ThT assay is a kinetic curve from which key quantitative parameters can be extracted. These are crucial for comparing the effects of mutations, PTMs, or potential inhibitor compounds.
| Parameter | Description | Unit | Example Value |
| Lag Time (t_lag) | The time required to form a stable nucleus before rapid elongation begins. | Hours | 8.5 |
| Max Slope (k_app) | The maximum rate of fibril elongation, derived from the steepest part of the curve. | RFU/hour | 5000 |
| Max Fluorescence (F_max) | The fluorescence intensity at the plateau, corresponding to the total amount of fibrils formed. | RFU | 65000 |
| t_1/2 | The time required to reach half of the maximal fluorescence signal. | Hours | 12.2 |
Cell-Based Tau Seeding Assay
To study Tau aggregation in a more biologically relevant context, cell-based models are used. These assays typically involve introducing exogenous, pre-formed Tau fibrils (PFFs) or aggregates containing the 274-288 region into cells that express a soluble form of Tau. The PFFs act as "seeds," templating the aggregation of the endogenous Tau.[12][20]
-
Cell Culture: Culture cells (e.g., HEK293 or neuronal lines) stably or transiently expressing a fluorescently-tagged full-length Tau construct.
-
Seed Preparation: Generate Tau PFFs in vitro using the ThT assay protocol described above, but without the ThT dye. Fragment the mature fibrils into smaller seeds via sonication.
-
Transduction: Add the prepared Tau seeds to the cell culture medium. The cells will internalize the seeds.
-
Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for the seeded aggregation of the intracellular Tau.
-
Lysis and Fractionation:
-
Lyse the cells using a buffer containing a mild detergent (e.g., Triton X-100).
-
Perform sequential centrifugation to separate the soluble and insoluble fractions of Tau. A common method involves an initial low-speed spin to remove nuclei, followed by ultracentrifugation (e.g., 100,000 x g) to pellet the insoluble, aggregated Tau.[20]
-
-
Quantification: Analyze the amount of Tau in the soluble and insoluble fractions using Western blotting or ELISA. The ratio of insoluble to total Tau provides a quantitative measure of seeding efficiency.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Impact of Tau on Neurovascular Pathology in Alzheimer's Disease [frontiersin.org]
- 4. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 5. biorxiv.org [biorxiv.org]
- 6. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 7. The Role of Post-Translational Modifications on the Structure and Function of Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 10. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]
- 11. The complexity of tau in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a Mechanistic Model of Tau-Mediated Pathology in Tauopathies: What Can We Learn from Cell-Based In Vitro Assays? [mdpi.com]
- 13. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 17. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 18. protocols.io [protocols.io]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
An In-Depth Technical Guide to the Post-Translational Modifications of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, the most prominent being Alzheimer's disease. The functional and pathological properties of Tau are intricately regulated by a variety of post-translational modifications (PTMs). This technical guide focuses on the critical region of Tau spanning amino acids 274-288 (sequence: KVQIINKKLDLSNVQ in the 2N4R isoform), a segment within the second microtubule-binding repeat (R2) that is increasingly recognized for its role in Tau aggregation and pathology. This document provides a comprehensive overview of the known PTMs within this peptide, their functional consequences, the signaling pathways that govern them, and detailed experimental protocols for their investigation.
Post-Translational Modifications of Tau Peptide (274-288)
The Tau (274-288) peptide is a hotspot for several critical PTMs, most notably acetylation and ubiquitination. These modifications significantly influence Tau's propensity to aggregate, its interaction with microtubules, and its overall contribution to neurodegeneration.
Acetylation
Acetylation of lysine (B10760008) (K) residues within the microtubule-binding region of Tau is a key pathological modification that neutralizes their positive charge, thereby promoting Tau aggregation and impairing its ability to stabilize microtubules.[1][2] Within the 274-288 region, two key acetylation sites have been identified:
-
Lysine 274 (K274): Acetylation at this site is strongly associated with memory loss and dementia in Alzheimer's disease.[1][2] Studies using acetylation-mimicking mutations (K274Q) have demonstrated that this modification enhances Tau aggregation and increases the cytotoxicity of Tau oligomers.[1]
-
Lysine 280 (K280): While just outside the 274-288 peptide boundary, acetylation at K280 is frequently studied in conjunction with K274 and K281 and is known to promote pathological Tau aggregation.[3]
-
Lysine 281 (K281): Similar to K274, acetylation at K281 is abnormally elevated in Alzheimer's disease brains and contributes to memory deficits and synaptic plasticity disruption.[2]
Ubiquitination
Ubiquitination, the attachment of ubiquitin to lysine residues, is another crucial PTM that can signal for protein degradation or modulate protein function. Within the Tau (274-288) peptide, the following ubiquitination site has been identified:
-
Lysine 274 (K274): The E3 ligase CHIP (carboxyl terminus of Hsp70-interacting protein) has been shown to ubiquitinate phosphorylated Tau at several sites, including K274.[4] This modification can influence Tau aggregation and clearance.
Other Potential Modifications
While acetylation and ubiquitination are the most extensively studied PTMs in this region, other modifications such as phosphorylation, methylation, and glycosylation are known to occur on Tau and could potentially affect residues within or near the 274-288 sequence. However, specific evidence for these PTMs directly within this 15-amino acid peptide is less documented in the current literature.
Quantitative Data on the Effects of PTMs
The functional consequences of PTMs on the Tau (274-288) peptide have been investigated using various in vitro and in vivo models. The following table summarizes the key quantitative findings.
| Post-Translational Modification | Site(s) | Experimental Model | Key Quantitative Finding(s) | Reference(s) |
| Acetylation | K274, K281 | Transgenic mice (tauKQ) expressing human Tau with lysine-to-glutamine mutations to mimic acetylation. | Exhibited significant memory deficits and impaired hippocampal long-term potentiation (LTP). | [2] |
| Acetylation | K274 | In vitro study with K274Q acetylation-mimicking mutation. | Strongly reduced the ability of Tau to bind to and polymerize tubulin. Significantly decreased the critical concentration for liquid-liquid phase separation, an initial step in aggregation. | [1] |
| Ubiquitination | K274 | In vitro ubiquitination assay with CHIP E3 ligase. | CHIP mediates ubiquitination at K274, particularly after Tau is phosphorylated by GSK-3β. | [4] |
Signaling Pathways Regulating PTMs on Tau (274-288)
The modification of residues within the Tau (274-288) peptide is regulated by a complex interplay of enzymes, including kinases, acetyltransferases, and ubiquitin ligases.
Acetylation Signaling
The acetylation state of Tau is dynamically regulated by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).
-
p300/CBP: The acetyltransferases p300 and CREB-binding protein (CBP) have been shown to directly acetylate Tau, including residues within the microtubule-binding region.[5]
-
SIRT1: Sirtuin 1 (SIRT1), a class III HDAC, can deacetylate Tau. Inhibition of SIRT1 leads to increased Tau acetylation and accumulation of phosphorylated Tau.[6][7]
Ubiquitination Signaling
The ubiquitination of Tau is primarily mediated by the E3 ubiquitin ligase CHIP, which often works in concert with molecular chaperones.
-
CHIP (STUB1): The E3 ligase CHIP targets phosphorylated Tau for ubiquitination, which can lead to its degradation by the proteasome.[1][8] This process is crucial for maintaining Tau homeostasis.
References
- 1. d-nb.info [d-nb.info]
- 2. RhoA/ROCK/GSK3β Signaling: A Keystone in Understanding Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]
- 6. Acetylation of Tau Inhibits Its Degradation and Contributes to Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1: A Novel Way to Target Tau? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phosphorylation Landscape of Tau Peptide (274-288): A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the phosphorylation sites within the Tau peptide sequence 274-288 (human Tau, 2N4R isoform), with a primary focus on Serine 289 (Ser289). This region is of significant interest in the study of tauopathies, including Alzheimer's disease, due to its role in Tau aggregation and microtubule binding. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.
Executive Summary
The microtubule-associated protein Tau is subject to numerous post-translational modifications, with phosphorylation being the most extensively studied. Aberrant hyperphosphorylation of Tau is a pathological hallmark of several neurodegenerative diseases, leading to the formation of neurofibrillary tangles (NFTs). The peptide sequence 274-KVQIINKKLDLSNVQ-288, located within the R2 repeat domain of Tau, contains key residues that, when phosphorylated, can significantly impact Tau's structure and function. This guide synthesizes current research on the phosphorylation of this peptide, detailing the identified phosphorylation sites, the kinases responsible, the downstream pathological effects, and the experimental methodologies used for their study.
Phosphorylation Sites and Their Functional Impact
The primary phosphorylation site identified within the Tau peptide (274-288) is Serine 289 (Ser289) . While other potential phosphorylation sites exist, the bulk of current research focuses on the significant consequences of Ser289 phosphorylation.
Effects of Ser289 Phosphorylation
Phosphorylation of Ser289 has been demonstrated to be a critical event in promoting Tau pathology. The primary effects are summarized below.
Table 1: Effects of Phosphorylation at Ser289
| Effect | Description | Quantitative Data |
| Enhanced Oligomerization & Aggregation | Phosphorylation at Ser289 significantly accelerates the formation of soluble Tau oligomers, which are considered the most toxic species. This is achieved by increasing both intramolecular and intermolecular interactions, leading to a more compact monomeric structure and enhanced β-sheet formation in dimers.[1] | While direct fold-change values for the 274-288 peptide are not consistently reported, studies on the R2 repeat domain containing Ser289 show a significant increase in the rate of oligomerization.[1][2] |
| Altered Microtubule Binding | Phosphorylation within the microtubule-binding region, including at Ser289, is known to reduce Tau's affinity for microtubules. This leads to the detachment of Tau from microtubules, disrupting their stability and increasing the pool of unbound Tau available for aggregation.[3] | Specific dissociation constants (Kd) for the phosphorylated 274-288 peptide are not readily available in the literature. However, molecular dynamics simulations indicate a significant reduction in binding affinity.[3] |
| Structural Changes | Phosphorylation at Ser289 induces a conformational change in the Tau peptide, promoting a transition from a random coil to a more ordered, aggregation-prone structure.[1][2] | Molecular dynamics simulations show an increase in β-sheet content upon phosphorylation.[1][2] |
| Role of Cations | The negatively charged phosphate (B84403) group at Ser289 can interact with cations (e.g., Na+), forming a bridge between two phosphorylated Tau molecules. This cation bridge is suggested to play a role in stabilizing Tau dimers and promoting further oligomerization.[1] | This is a qualitative observation from simulation studies. |
Signaling Pathways in Tau (274-288) Phosphorylation
Several kinases have been identified that can phosphorylate residues within the Tau 274-288 peptide, with a primary focus on Ser289. Understanding the upstream signaling pathways that activate these kinases is crucial for developing targeted therapeutics.
Kinases Targeting Ser289
-
Casein Kinase 1 Delta (CK1δ): CK1δ is a serine/threonine kinase that has been shown to phosphorylate Tau at multiple sites, including Ser289.[1][4][5] Elevated levels of CK1δ have been observed in the brains of Alzheimer's disease patients.[6][7]
-
Checkpoint Kinases 1 and 2 (Chk1/Chk2): These kinases are key components of the DNA damage response pathway. Upon DNA damage, Chk1 and Chk2 are activated and have been shown to phosphorylate Tau, including at sites within the microtubule-binding domain.[8][9][10]
-
Glycogen Synthase Kinase 3 Beta (GSK3β): GSK3β is a proline-directed serine/threonine kinase that is a major contributor to Tau hyperphosphorylation in Alzheimer's disease.[11][12][13][14] Its activity is regulated by various signaling pathways, including insulin (B600854) and Wnt signaling.
References
- 1. Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]
- 6. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Dynamics Simulation of Tau Peptides for the Investigation of Conformational Changes Induced by Specific Phosphorylation Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A DNA damage-activated checkpoint kinase phosphorylates tau and enhances tau-induced neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global Analysis of Phosphorylation of Tau by the Checkpoint Kinases Chk1 and Chk2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GSK3β and Tau Protein in Alzheimer’s Disease and Epilepsy [frontiersin.org]
Acetylation of Lysine Residues in Tau Peptide (274-288): A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The post-translational modification of the Tau protein, particularly acetylation of lysine (B10760008) residues within its microtubule-binding region (MTBR), is increasingly recognized as a critical factor in the pathogenesis of Alzheimer's disease (AD) and other tauopathies. This technical guide focuses on the acetylation of specific lysine residues within the Tau peptide spanning amino acids 274-288 (sequence: VQIINKKLDLSNVQ in the 2N4R isoform). This region, encompassing the amyloidogenic motif 275VQIINK280, is a hotspot for acetylation at lysines K274, K280, and K281. Acetylation at these sites neutralizes their positive charge, leading to profound consequences for Tau's physiological function and its propensity to aggregate into pathological fibrils. This document provides a comprehensive overview of the enzymatic regulation of acetylation in this peptide, its impact on Tau biology, detailed experimental protocols for its study, and quantitative data from seminal research, aiming to equip researchers with the knowledge to investigate this key modification in the context of neurodegenerative disease and drug discovery.
Introduction: The Significance of Tau Acetylation in Peptide 274-288
The microtubule-associated protein Tau is essential for stabilizing microtubules in neuronal axons. However, in a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, Tau detaches from microtubules and aggregates into neurofibrillary tangles (NFTs), a hallmark pathology. While hyperphosphorylation has long been considered the primary driver of Tau pathology, recent evidence highlights lysine acetylation as a crucial upstream event.
The peptide sequence 274-288 is located within the second microtubule-binding repeat (R2) of the most common Tau isoform in the adult human brain (2N4R). This region is critical for both microtubule interaction and pathological aggregation. Specifically, the subsequence 275VQIINK280 is a known amyloidogenic motif that contributes to the formation of the core of paired helical filaments (PHFs) found in NFTs.[1] Acetylation of lysine residues K274, K280, and K281 within and near this motif has been identified in brain tissue from AD patients and is strongly associated with pathological Tau species.[2][3] This modification is thought to be an early event in the disease cascade, preceding extensive phosphorylation and aggregation.[4]
Enzymatic Regulation of Tau Acetylation
The acetylation state of lysine residues in the Tau 274-288 peptide is dynamically regulated by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).
Acetyltransferases: p300/CBP
The primary enzymes responsible for acetylating Tau are the closely related histone acetyltransferases p300 and CREB-binding protein (CBP).[1][5] These enzymes transfer an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. Elevated p300/CBP activity has been observed in the brains of patients with tauopathies.[1] Overexpression of p300/CBP in cellular models leads to increased Tau acetylation, accumulation, and secretion.[6] Conversely, inhibition of p300/CBP can reduce Tau acetylation and levels.[4][7]
Deacetylases: SIRT1 and HDAC6
The removal of acetyl groups from Tau is primarily mediated by two deacetylases: Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, and Histone Deacetylase 6 (HDAC6).[1]
-
SIRT1: SIRT1 has been shown to deacetylate acetylated lysines in the region of 264-287.[7] Reduced SIRT1 levels have been reported in AD brains, which may contribute to the hyperacetylation of Tau.[1] Overexpression of SIRT1 can reduce levels of acetylated Tau and attenuate the spread of Tau pathology in mouse models.[8][9] SIRT1-mediated deacetylation can also promote the ubiquitination and subsequent proteasomal degradation of Tau.[10]
-
HDAC6: HDAC6 also plays a role in Tau deacetylation.[1] Inhibition of HDAC6 has been shown to increase Tau acetylation.[11] However, the interplay between HDAC6 and SIRT1 in regulating specific Tau acetylation sites is complex and an area of active research.
The balance between p300/CBP and SIRT1/HDAC6 activity is therefore critical in determining the acetylation status of Tau peptide 274-288 and, consequently, its pathological potential.
Pathological Impact of Acetylation on Tau Peptide 274-288
Acetylation of K274, K280, and K281 has profound consequences for Tau's structure, function, and aggregation propensity.
Reduced Microtubule Binding
Lysine residues in the MTBR are positively charged and crucial for the electrostatic interaction between Tau and the negatively charged surface of microtubules. Acetylation neutralizes this positive charge, weakening the affinity of Tau for microtubules.[1][12] This "loss-of-function" mechanism contributes to microtubule instability and disrupts axonal transport, leading to neuronal dysfunction.[1]
Promotion of Tau Aggregation
Acetylation within the 274-288 peptide region promotes a "gain-of-toxic-function" by increasing Tau's propensity to aggregate.[2][13] Several mechanisms contribute to this:
-
Conformational Changes: Charge neutralization induces conformational changes in the Tau protein, exposing the amyloidogenic 275VQIINK280 motif.[1]
-
Increased β-sheet Formation: Studies have shown that acetylation of K280 increases the propensity of the surrounding peptide to form β-sheet structures, which are the building blocks of amyloid fibrils.[14][15]
-
Stabilization of Fibrils: Cryo-electron microscopy studies have revealed that acetylated lysine residues can form stabilizing interactions within the fibril core, thereby promoting rapid fibril assembly.[16]
-
Impaired Degradation: Acetylation can interfere with the ubiquitination of lysine residues, a key step in targeting proteins for degradation by the ubiquitin-proteasome system (UPS).[10] This leads to the accumulation of Tau.
Quantitative Data Summary
The following tables summarize key quantitative findings from the literature regarding the acetylation of Tau peptide 274-288 and its functional consequences.
Table 1: Mass Spectrometric Identification of Acetylation Sites in Tau Peptide 274-288
| Lysine Residue | Sample Source | Method | Key Finding | Reference |
| K274 | rTg4510 mouse brain | ESI-MS/MS | Identified acetylated peptide HQPGGGKAcVQIINK. | [3] |
| K280 | In vitro acetylated recombinant Tau | nanoLC/nanospray/MS/MS | Identified as a major site of acetylation. | [13] |
| K280 | Human AD brain | Immunohistochemistry | Acetylated K280 is specifically associated with insoluble, Thioflavin-positive tau aggregates. | [2][13] |
| K281 | Human AD brain | ESI-MS/MS | Identified acetylated peptide KAcLDLSNVQSK with a high Mascot score. | [3] |
Table 2: Functional Impact of Acetylation on Tau
| Experiment | Tau Construct | Modification | Quantitative Effect | Reference |
| Microtubule Assembly Assay | K18 (MTBR) | Acetylated with CBP | Significantly impaired ability to promote microtubule assembly compared to native K18. | [13] |
| Fibrillization Assay (ThT) | K18 (MTBR) | Acetylated with CBP | Showed a significant increase in Thioflavin T fluorescence over time, indicating enhanced fibrillization compared to native K18. | [2] |
| In Silico Analysis | Full-length Tau | K274Q, K280Q, K281Q (acetylation mimics) | Predicted to be in a region of amyloid formation (codons 274-279). | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the acetylation of Tau peptide 274-288.
In Vitro Acetylation of Tau Protein
This protocol describes the enzymatic acetylation of recombinant Tau protein using the acetyltransferase p300/CBP.
Materials:
-
Recombinant full-length Tau protein (e.g., 2N4R isoform) or Tau fragments (e.g., K18).
-
Recombinant p300 or CBP enzyme.
-
Acetyl-Coenzyme A (Acetyl-CoA).
-
Acetylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).
-
SDS-PAGE and Western blot reagents.
-
Anti-acetyl-lysine antibody.
-
Anti-Tau antibody.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Recombinant Tau protein (1-5 µg).
-
Recombinant p300/CBP (0.1-0.5 µg).
-
Acetyl-CoA (50-100 µM).
-
Acetylation buffer to a final volume of 20-50 µL.
-
-
Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Stop the reaction by adding SDS-PAGE sample loading buffer and heating at 95°C for 5 minutes.
-
Analyze the reaction products by SDS-PAGE followed by Coomassie blue staining or Western blotting.
-
For Western blotting, probe one membrane with an anti-acetyl-lysine antibody to detect acetylated Tau and another with a total Tau antibody as a loading control.
Identification of Acetylation Sites by Mass Spectrometry
This protocol outlines the general workflow for identifying specific acetylated lysine residues in Tau from biological samples or in vitro reactions.
Materials:
-
Acetylated Tau sample (from in vitro reaction, immunoprecipitated from cells, or purified from tissue).
-
SDS-PAGE reagents.
-
In-gel digestion reagents (e.g., trypsin, Lys-C).
-
LC-MS/MS system (e.g., nanoLC coupled to an Orbitrap mass spectrometer).
-
Database search software (e.g., Mascot, Sequest).
Procedure:
-
Protein Separation: Separate the Tau protein sample by SDS-PAGE and visualize the band by Coomassie blue staining.
-
Band Excision and In-Gel Digestion: Excise the Tau protein band from the gel. Destain, reduce, alkylate, and digest the protein overnight with a protease such as trypsin or Lys-C.
-
Peptide Extraction: Extract the resulting peptides from the gel slices.
-
LC-MS/MS Analysis: Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Search the acquired MS/MS spectra against a protein database containing the Tau sequence. Specify acetylation of lysine as a variable modification in the search parameters.
-
Site Localization: Manually validate the MS/MS spectra for peptides identified as acetylated to confirm the precise location of the acetyl group on the lysine residue.
Cell-Based Tau Aggregation Assay
This protocol describes a method to assess the impact of acetylation on Tau aggregation within a cellular context, often using overexpression systems.
Materials:
-
HEK293 or SH-SY5Y cells.
-
Expression vectors for wild-type Tau and acetylation-mimic Tau mutants (e.g., K274Q, K280Q, K281Q).
-
Transfection reagent.
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
Reagents for filter trap assay or immunofluorescence.
-
Thioflavin S (ThS) for staining aggregates.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 or SH-SY5Y cells and transfect them with plasmids encoding wild-type Tau or acetylation-mimic mutants.
-
Cell Lysis: After 24-48 hours of expression, lyse the cells in a buffer containing detergents (e.g., Triton X-100, Sarkosyl) to separate soluble and insoluble Tau fractions.
-
Analysis of Aggregation:
-
Filter Trap Assay: Pass the cell lysates through a cellulose (B213188) acetate (B1210297) membrane. Insoluble aggregates will be trapped on the membrane. Detect the trapped aggregates by dot blotting with a Tau antibody.
-
Immunofluorescence: Fix the cells and stain with an anti-Tau antibody to visualize the distribution of Tau. Co-stain with Thioflavin S, a dye that fluoresces upon binding to β-sheet-rich structures like amyloid aggregates, to specifically detect fibrillar Tau.
-
-
Quantification: Quantify the amount of aggregated Tau from the filter trap assay by densitometry or count the number of ThS-positive cells in the immunofluorescence experiment.
Conclusion and Future Directions
The acetylation of lysine residues K274, K280, and K281 within the Tau peptide 274-288 represents a critical pathological modification that disrupts normal Tau function and potently promotes its aggregation. This process is tightly regulated by the acetyltransferases p300/CBP and the deacetylases SIRT1 and HDAC6. Understanding the molecular mechanisms by which acetylation exerts its effects and the regulatory networks that control it offers promising avenues for therapeutic intervention in AD and other tauopathies.
Future research should focus on:
-
Developing highly specific inhibitors of p300/CBP or activators of SIRT1 that can cross the blood-brain barrier.
-
Elucidating the crosstalk between acetylation and other post-translational modifications, such as phosphorylation, in this specific Tau region.
-
Developing sensitive biomarkers, potentially based on the detection of acetylated Tau peptides in cerebrospinal fluid or plasma, for early diagnosis and monitoring of disease progression.
By focusing on the acetylation of this critical 274-288 peptide region, the research and drug development community can advance the pursuit of novel and effective therapies for devastating neurodegenerative diseases.
References
- 1. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Critical Role of Acetylation in Tau-Mediated Neurodegeneration and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promoting tau secretion and propagation by hyperactive p300/CBP via autophagy-lysosomal pathway in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylated Tau Protein: A New Piece in the Puzzle between Brain Ischemia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The acetylation of tau inhibits its function and promotes pathological tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Insights into the Differential Effects of Acetylation on the Aggregation of Tau Microtubule-Binding Repeats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Disease-associated patterns of acetylation stabilize tau fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico Evaluation of Acetylation Mimics in the 27 Lysine Residues of Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Core Interaction: A Technical Guide to Tau Peptide (274-288) Engagement with Tubulin and Microtubules
For Immediate Release
This technical guide provides a comprehensive analysis of the molecular interactions between the critical Tau peptide fragment 274-288, encompassing the highly-studied VQIINK motif, and its primary physiological partners, tubulin and microtubules. This document is intended for researchers, scientists, and drug development professionals engaged in neurodegenerative disease research, particularly those focusing on tauopathies.
Executive Summary
The Tau protein's interaction with microtubules is fundamental to neuronal health, ensuring the stability and integrity of the cytoskeleton. Pathological aggregation of Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The microtubule-binding region (MTBR) of Tau is central to both its physiological function and its pathological aggregation. Within this region, the peptide sequence 274-288 (Sequence: GKVQIINKKLDL) of the R2 repeat is a critical determinant of microtubule binding. This guide synthesizes key findings on the binding characteristics, provides detailed experimental protocols for studying this interaction, and visually represents the underlying molecular and experimental logic.
Molecular Interaction and Binding Affinity
The Tau peptide 274-288, which includes the hexapeptide motif 275VQIINK280 (also known as PHF6*), is a primary site of interaction with tubulin. Nuclear Magnetic Resonance (NMR) spectroscopy studies have demonstrated that upon the addition of microtubules, the signals corresponding to residues 275-284 of Tau are broadened to the point of being undetectable.[1] This phenomenon indicates a tight binding interaction between this specific Tau segment and the microtubule lattice.[1]
While a precise dissociation constant (Kd) for the isolated 274-288 peptide is not extensively documented in the literature, studies on larger Tau fragments and the full-length protein provide valuable context for its binding affinity. A Tau fragment composed of residues 208-324, which includes the 274-288 sequence, binds to microtubules with a high, submicromolar affinity.[1] Furthermore, Fluorescence Resonance Energy Transfer (FRET) assays with full-length Tau have determined a stoichiometric dissociation constant of approximately 1.0 ± 0.5 µM.[2] Isothermal Titration Calorimetry (ITC) studies on the interaction of full-length Tau with tubulin have revealed a high-affinity binding site with a Tau:tubulin stoichiometry of 0.2. These findings underscore the significant contribution of the 274-288 region to the overall high-affinity interaction of Tau with microtubules.
Quantitative Binding Data Summary
| Interacting Molecules | Experimental Method | Reported Affinity (Kd) / Stoichiometry | Reference |
| Full-length Tau and Microtubules | FRET | 1.0 ± 0.5 µM | [2] |
| Tau Fragment (208-324) and Microtubules | NMR Spectroscopy | Submicromolar | [1] |
| Full-length Tau and Tubulin | Isothermal Titration Calorimetry (ITC) | High-affinity site with n = 0.2 | |
| Tau Fragment (275-284) and Microtubules | NMR Spectroscopy | Tight binding (qualitative) | [1] |
Experimental Methodologies for Studying Tau-Tubulin Interactions
A variety of biophysical techniques are employed to characterize the interaction between Tau peptides and tubulin/microtubules. Below are detailed protocols for key experimental approaches.
Microtubule Co-sedimentation Assay
This assay is a robust method to determine the binding of a peptide to microtubules by separating microtubule-bound peptide from the unbound fraction via ultracentrifugation.
Protocol:
-
Tubulin Polymerization:
-
Resuspend purified tubulin to a concentration of 1-2 mg/mL in a polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8).
-
Add 1 mM GTP and 10% glycerol (B35011) (optional, to promote polymerization).
-
Incubate at 37°C for 30 minutes to induce microtubule formation.
-
Stabilize the newly formed microtubules by adding 20 µM of a taxane, such as paclitaxel, and incubate for another 15-30 minutes at 37°C.
-
-
Binding Reaction:
-
In a series of centrifuge tubes, add a fixed concentration of the taxol-stabilized microtubules (e.g., 5 µM).
-
Add varying concentrations of the Tau peptide (274-288) to each tube. Include a control tube with no peptide.
-
Incubate the mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Separation:
-
Prepare a cushion buffer (e.g., BRB80 with 40% glycerol and 20 µM paclitaxel) in ultracentrifuge tubes.
-
Carefully layer the reaction mixtures onto the cushion buffer.
-
Centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 25°C to pellet the microtubules and any bound peptide.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the unbound peptide.
-
Wash the pellet to remove any remaining supernatant.
-
Resuspend the pellet, containing the microtubules and bound peptide, in a suitable buffer.
-
Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the Tau peptide.
-
Quantify the band intensities to determine the fraction of bound peptide at each concentration. The data can be used to calculate the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (Tau peptide) to a macromolecule (tubulin), providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze both the purified tubulin and the synthesized Tau peptide (274-288) extensively against the same buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.0) to minimize heat of dilution effects.
-
Determine the precise concentrations of both tubulin and the peptide using a reliable method (e.g., UV-Vis spectroscopy or amino acid analysis).
-
Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.
-
-
ITC Experiment Setup:
-
Load the tubulin solution (e.g., 10-50 µM) into the sample cell of the calorimeter.
-
Load the Tau peptide solution (e.g., 100-500 µM, typically 10-fold higher than the tubulin concentration) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
-
Titration:
-
Perform an initial small injection to eliminate any artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of injections of the Tau peptide into the tubulin solution. The heat change upon each injection is measured.
-
After the titration is complete, perform a control experiment by injecting the peptide into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm (heat change per mole of injectant versus the molar ratio of peptide to tubulin).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing the Process: Workflows and Interactions
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the proposed molecular interactions.
Caption: Workflow for the microtubule co-sedimentation assay.
Caption: Molecular interaction of Tau peptide with tubulin and microtubules.
Implications for Drug Development
A thorough understanding of the interaction between the Tau 274-288 region and microtubules is paramount for the development of therapeutics targeting tauopathies. This region represents a potential target for small molecules or peptidomimetics designed to either stabilize the physiological Tau-microtubule interaction or to prevent the conformational changes that lead to pathological aggregation. The experimental protocols detailed herein provide a framework for screening and characterizing such therapeutic candidates. By quantifying how a compound modulates the binding of this critical Tau peptide to microtubules, researchers can gain valuable insights into its mechanism of action and potential efficacy.
References
Structural Analysis of Tau Peptide (274-288) Aggregates: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides an in-depth examination of the structural characteristics and analysis of aggregates formed by the Tau peptide fragment encompassing residues 274-288. This region, containing the highly amyloidogenic 275VQIINK280 (PHF6*) motif, is critical for the initiation of Tau aggregation, a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease.
Introduction: The Significance of the Tau (274-288) Region
The microtubule-associated protein Tau is central to the pathology of a class of neurodegenerative disorders known as tauopathies. Under pathological conditions, this intrinsically disordered protein misfolds and assembles into insoluble, filamentous aggregates.[1][2] The microtubule-binding region (MTBR) of Tau is particularly prone to aggregation. Within the second repeat (R2) of the MTBR lies the peptide sequence 274-288 (KVQIINKKLDL), which includes the hexapeptide motif 275VQIINK280, also known as PHF6*.[3][4][5] This motif is a critical nucleation site, demonstrating a high propensity to transition from a random coil to a β-sheet structure, which is the foundational event in the formation of paired helical filaments (PHFs).[5][6] Understanding the structural biology of aggregates originating from this specific peptide is paramount for developing targeted diagnostics and therapeutics.
The Aggregation Pathway: From Monomer to Fibril
The aggregation of the Tau (274-288) peptide follows a nucleation-dependent polymerization model. Monomeric peptides, which are largely unstructured in solution, undergo a conformational change to form β-sheet-rich oligomers.[6][7] These oligomers act as seeds, recruiting other monomers and elongating into larger protofilaments and, eventually, mature fibrils. This process can be monitored in real-time using various biophysical techniques.
Experimental Techniques for Structural Analysis
A multi-faceted approach employing several biophysical and imaging techniques is necessary to fully characterize the structure of Tau (274-288) aggregates. The following sections detail the protocols and key data derived from these essential methods.
Thioflavin T (ThT) Fluorescence Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation in real-time.[8][9][10] ThT dye intercalates with β-sheet structures, resulting in a characteristic increase in fluorescence emission.
Experimental Protocol:
-
Reagent Preparation : Prepare a stock solution of Tau (274-288) peptide in an appropriate buffer (e.g., 10 mM HEPES, pH 7.5, 5 mM DTT). Prepare solutions of an aggregation inducer (e.g., heparin) and Thioflavin T.
-
Reaction Mixture : In a 96- or 384-well black, clear-bottom plate, mix reagents to final concentrations, for example: 10 µM Tau peptide, 2.5-30 µM Heparin, and 10-20 µM ThT.[8][9][11]
-
Incubation and Measurement : Place the plate in a fluorescence plate reader pre-set to 37°C.[8][11]
-
Data Acquisition : Monitor fluorescence intensity every 2-5 minutes with excitation at ~440-450 nm and emission at ~480-485 nm.[8][9] The reaction is typically monitored for several hours to capture the full kinetic curve (lag phase, exponential growth, and plateau).
Data Presentation:
| Kinetic Parameter | Description | Typical Value Range |
| Lag Time (tlag) | Time before the onset of rapid aggregation. | Minutes to hours |
| Rate Constant (kapp) | The maximum rate of fibril growth. | Varies with conditions |
| Amplitude | The maximum fluorescence intensity at the plateau phase. | Relative Fluorescence Units (RFU) |
| Table 1: Key kinetic parameters derived from ThT fluorescence assays. |
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for determining the secondary structure of proteins by analyzing the vibrations of their amide bonds. The amide I band (1600-1700 cm-1) is particularly sensitive to secondary structure.
Experimental Protocol:
-
Sample Preparation : Prepare a concentrated solution of Tau (274-288) aggregates.
-
Data Acquisition : Place a small aliquot of the sample onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.
-
Spectral Analysis : Collect spectra and analyze the amide I region. A peak around 1620-1630 cm-1 is indicative of intermolecular β-sheet structure, characteristic of amyloid fibrils, while a peak around 1640-1645 cm-1 corresponds to a random coil conformation.[5][6][12]
Data Presentation:
| Secondary Structure | FTIR Amide I Peak Position (cm-1) | State of Tau (274-288) |
| Random Coil | ~1645 | Soluble, Monomeric |
| Intermolecular β-Sheet | ~1625 | Aggregated, Fibrillar |
| Antiparallel β-Sheet | ~1630 and ~1685 | Mature Aggregates[13] |
| Table 2: Correlation of FTIR amide I band positions with the secondary structure of Tau (274-288). |
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of aggregate morphology at nanometer resolution, allowing for the characterization of fibril width, length, and helicity.[14][15]
Experimental Protocol:
-
Sample Preparation : Apply a small volume (3-5 µL) of the Tau (274-288) aggregate solution to a carbon-coated copper grid for 1-2 minutes.
-
Wicking : Carefully remove excess sample using filter paper.
-
Staining : Apply a drop of negative stain (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for 30-60 seconds.
-
Final Wicking : Remove excess stain with filter paper and allow the grid to air dry completely.
-
Imaging : Visualize the grid using a transmission electron microscope at an appropriate magnification.
Data Presentation:
| Morphological Feature | Description | Typical Observation for Tau Aggregates |
| Fibril Width | The diameter of the individual filaments. | 10 - 25 nm[15] |
| Periodicity / Crossover | The distance of one full helical turn in twisted fibrils. | 60 - 80 nm for larger constructs[15][16] |
| Structure Type | Overall shape of the filaments. | Straight filaments, twisted ribbons, paired helical filaments (PHFs).[15][17] |
| Table 3: Morphological characteristics of Tau aggregates observed by TEM. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the structure, dynamics, and intermolecular interactions of proteins in solution. For Tau (274-288), it can identify the specific residues involved in the core of oligomers and fibrils.[18][19]
Experimental Protocol:
-
Sample Preparation : Prepare isotopically labeled (15N, 13C) Tau (274-288) peptide for structural studies. For interaction studies, a mixture of labeled and unlabeled or spin-labeled protein can be used.[7]
-
Data Acquisition : Acquire multidimensional NMR spectra (e.g., 1H-15N HSQC) on a high-field NMR spectrometer.
-
Analysis : Monitor changes in resonance intensities (signal broadening) or chemical shifts upon aggregation. Residues that become part of a structured, aggregated core will experience significant line broadening and disappear from the spectrum of the soluble fraction.[3][7] Paramagnetic Relaxation Enhancement (PRE) can be used to identify intermolecular contacts in early-stage oligomers.[7]
Data Presentation:
| NMR Observation | Interpretation | Implication for Tau (274-288) |
| Decreased Resonance Intensity | Residue is part of a large, slow-tumbling aggregate. | Identifies the core of the fibril.[3] |
| Chemical Shift Perturbation | Change in the local chemical environment of a residue. | Indicates conformational changes or binding events. |
| Paramagnetic Relaxation Enhancement | Proximity of a residue to a paramagnetic spin label. | Maps intermolecular interfaces in oligomers.[7] |
| Table 4: Interpretation of NMR data for the analysis of Tau (274-288) aggregation. |
Mass Spectrometry (MS)
Mass spectrometry is used to analyze the composition of Tau aggregates, including identifying post-translational modifications (PTMs) like phosphorylation and ubiquitination that can influence aggregation.[20][21][22] Limited proteolysis coupled with MS can map the protease-resistant core of the fibrils.
Experimental Protocol (Limited Proteolysis):
-
Digestion : Incubate Tau (274-288) aggregates with a protease (e.g., trypsin, pronase) for a limited time.
-
Quenching : Stop the reaction by adding a protease inhibitor or by denaturation.
-
Separation : Separate the resulting peptides using liquid chromatography (LC).
-
MS Analysis : Analyze the peptides by mass spectrometry (e.g., nanoLC-MS/MS) to identify the fragments that were protected from digestion.[23]
-
Mapping : Map the identified protected fragments onto the Tau (274-288) sequence to define the stable, tightly packed core.
Conclusion and Future Directions
The structural analysis of Tau peptide (274-288) aggregates is fundamental to understanding the molecular origins of tauopathies. The methodologies described herein—from kinetic assays to high-resolution structural techniques—provide a robust framework for characterizing the aggregation process. Data consistently show that this peptide fragment readily forms β-sheet-rich fibrils, driven by the PHF6* motif. Future research should focus on integrating these techniques to study the effects of post-translational modifications and the interaction of small molecule inhibitors with this critical nucleation sequence. High-resolution structures of oligomeric intermediates, which are considered highly neurotoxic, remain a key target for drug development professionals.
References
- 1. DSpace [kuscholarworks.ku.edu]
- 2. Structurally distinct polymorphs of Tau aggregates revealed by nanoscale infrared spectroscopy | bioRxiv [biorxiv.org]
- 3. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tau aggregation is driven by a transition from random coil to beta sheet structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. curealz.org [curealz.org]
- 21. profiles.wustl.edu [profiles.wustl.edu]
- 22. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 23. Structural mapping techniques distinguish the surfaces of fibrillar 1N3R and 1N4R human tau - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Tau Peptide (274-288) in the Propagation of Tauopathies: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aggregation and prion-like propagation of the microtubule-associated protein tau are central to the pathology of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. Within the complex architecture of the tau protein, specific regions play a critical role in initiating and propagating the misfolding cascade. This technical guide delves into the core functionalities of one such pivotal region: the tau peptide spanning amino acids 274-288. This fragment, located within the microtubule-binding repeat domain, is increasingly recognized for its potent seeding capacity, making it a key target for therapeutic intervention.
The Seeding Cascade: A Prion-Like Mechanism
The propagation of tau pathology is understood to occur through a "prion-like" mechanism, where misfolded tau aggregates, or "seeds," recruit and induce the misfolding of endogenous, soluble tau. This templated aggregation leads to the formation of larger, insoluble fibrils that ultimately constitute the neurofibrillary tangles (NFTs) characteristic of tauopathies. The region encompassing amino acids 274-288 is a critical component of the amyloidogenic core of tau filaments and is directly implicated in this seeding process.
Post-translational modifications within and around this peptide sequence, such as acetylation at lysines 274 and 280, have been shown to enhance tau aggregation and impair its normal function of microtubule binding.[1] These modifications can promote a conformational state that is prone to aggregation and seeding.
Quantitative Assessment of Tau (274-288) Seeding Capacity
The seeding activity of tau peptides is quantified using a variety of in vitro and in vivo models. While studies specifically isolating the 274-288 peptide are limited, research on larger fragments containing this sequence provides significant insights into its contribution to overall seeding potential. The following tables summarize quantitative data from representative experimental systems.
| Assay Type | Tau Construct | Model System | Seeding Activity Metric | Result | Reference |
| FRET-based Biosensor Assay | Tau Repeat Domain (containing 274-288) | HEK293T cells expressing TauRD-CFP/YFP | Percentage of FRET-positive cells | Significant increase in FRET signal upon seeding | [2][3] |
| Thioflavin T (ThT) Aggregation Assay | Recombinant Tau fragments (containing 274-288) | Cell-free | ThT fluorescence intensity | Increased fluorescence, indicating fibril formation | [4] |
| In vivo Seeding Model | Brain extracts containing Tau fragments | Transgenic mice (e.g., PS19) | Immunohistochemical staining for pTau (AT8) | Induction of tau pathology in injected mice | [2][5] |
| Real-Time Quaking-Induced Conversion (RT-QuIC) | Recombinant Tau substrate | N/A | Time to reach threshold fluorescence | Accelerated aggregation in the presence of seeds | [6] |
Experimental Protocols for Assessing Seeding Capacity
Detailed methodologies are crucial for the reproducible assessment of tau seeding. Below are protocols for key experiments cited in the literature, adapted to focus on the potential use of the Tau (274-288) peptide.
FRET-Based Biosensor Cell Assay
This assay quantifies the ability of exogenous tau seeds to induce the aggregation of intracellular tau.
Materials:
-
HEK293T cells stably expressing the tau repeat domain fused to CFP and YFP (TauRD-CFP/YFP).
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Poly-D-lysine coated 96-well plates.
-
Synthetic Tau peptide (274-288) or larger fragments containing this sequence.
-
Lipofectamine 2000 or a similar transfection reagent.
-
Flow cytometer with FRET capabilities.
Procedure:
-
Seed the TauRD-CFP/YFP biosensor cells in poly-D-lysine coated 96-well plates at a density of 40,000 cells per well and incubate for 24 hours.[2]
-
Prepare the tau seed samples by sonicating the Tau (274-288) peptide aggregates to create smaller, more efficient seeds.
-
Transfect the cells with the prepared tau seeds using a lipid-based transfection reagent according to the manufacturer's protocol.[3]
-
Incubate the cells for 48 hours to allow for the uptake of seeds and the induction of intracellular tau aggregation.
-
Harvest the cells by trypsinization and analyze them using a flow cytometer.
-
Quantify the seeding activity by measuring the percentage of FRET-positive cells.
Thioflavin T (ThT) Aggregation Assay
This cell-free assay monitors the formation of amyloid-like fibrils in real-time.
Materials:
-
Recombinant full-length tau or a tau fragment as a substrate.
-
Synthetic Tau peptide (274-288) as the seed.
-
Thioflavin T (ThT) solution.
-
Aggregation buffer (e.g., PBS with heparin).
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection capabilities.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the recombinant tau substrate, ThT, and aggregation buffer.
-
Add the sonicated Tau (274-288) peptide seeds to the reaction mixture.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the ThT fluorescence (excitation ~440 nm, emission ~480 nm) at regular intervals.
-
Plot the fluorescence intensity over time to observe the kinetics of aggregation. An increase in fluorescence indicates fibril formation.
Visualizing the Seeding Process and Related Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the proposed molecular mechanisms.
References
- 1. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 2. Distinct populations of highly potent TAU seed conformers in rapidly progressing Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau Aggregation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. biorxiv.org [biorxiv.org]
- 5. 4R-Tau seeding activity unravels molecular subtypes in patients with Progressive Supranuclear Palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for the Screening and Characterization of Tau Aggregation Inhibitors | Springer Nature Experiments [experiments.springernature.com]
Early-Stage Aggregation of Tau Peptide (274-288): A Technical Guide for Researchers
Abstract
The aggregation of the microtubule-associated protein Tau is a central pathological hallmark of several neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The process is initiated by specific short sequences within Tau's microtubule-binding repeat domain that are prone to forming β-sheet structures. This technical guide focuses on the critical early-stage aggregation events of the Tau peptide spanning residues 274-288 (Sequence: KVQIINKKLDLSNVQ). This region contains the hexapeptide motif VQIINK (residues 275-280), also known as PHF6*, which is a key nucleating sequence for Tau self-assembly.[1][2] Understanding the initial oligomerization of this peptide is crucial for developing therapeutic strategies aimed at inhibiting the cascade of Tau pathology. This document provides a consolidated overview of the aggregation pathway, quantitative data from biophysical analyses, detailed experimental protocols, and the key factors influencing these initial events.
The Aggregation Pathway of Tau (274-288)
The aggregation of Tau is a nucleation-dependent process, beginning with the misfolding of soluble monomers which then self-assemble into oligomers.[3][4] These oligomers are considered the most neurotoxic species in the aggregation cascade.[4][5] The Tau (274-288) fragment, containing the aggregation-prone PHF6* (VQIINK) motif, can self-aggregate and is a minimal model system for studying the initial stages of full-length Tau fibrillization.[1][6]
The process begins when natively unfolded monomers undergo a conformational change, often induced by cofactors like heparin or post-translational modifications, exposing the aggregation-prone hexapeptide motifs.[3][7] These monomers then form unstable dimers and trimers, which act as seeds for the formation of larger, soluble, β-sheet-rich oligomers.[8][9] These early-stage aggregates are transient and heterogeneous before eventually elongating into insoluble paired helical filaments (PHFs) and neurofibrillary tangles (NFTs).[8][10]
Caption: A simplified model of the nucleation-dependent aggregation pathway for Tau peptide.
Quantitative Data on Early Tau Aggregates
Characterizing the size, structure, and formation kinetics of early-stage Tau (274-288) aggregates is essential for understanding their pathological role. Various biophysical techniques have provided quantitative insights into these species.
Table 1: Biophysical Characteristics of Early-Stage Tau Oligomers
| Parameter | Method | Observed Value / Description | Reference(s) |
| Oligomer Size | Ion Mobility-MS | Dimers, trimers, and higher-order oligomers up to ~10 monomer units observed for PHF6-containing peptides. | [11] |
| Western Blot | Heterogeneous populations including dimers and trimers are present in early aggregate preparations. | [12] | |
| Stoichiometry Analysis | Cellular studies show dimers and trimers may seed the formation of higher-order oligomers. | [9] | |
| Morphology & Dimensions | Atomic Force Microscopy (AFM) | Oligomeric species appear as compact spheres or elongated threads. | [12] |
| Atomic Force Microscopy (AFM) | Fibrils formed from full-length Tau isoforms have heights of 5-7 nm and widths of 18-20 nm. | [13] | |
| Conformation | Circular Dichroism (CD) | Monomeric Tau exhibits a random coil structure (negative minimum at ~198-200 nm). | [14][15] |
| Circular Dichroism (CD) | Aggregated Tau shows a transition to a β-sheet-rich conformation (negative maximum at ~217-220 nm). | [14][15] | |
| Aggregation Kinetics | Thioflavin T (ThT) Assay | Aggregation follows a sigmoidal curve with a lag phase (nucleation), an exponential phase (elongation), and a plateau. | [2][16] |
| Thioflavin T (ThT) Assay | Acetylation-mimicking mutation K274Q enhances the aggregation propensity of Tau. | [17] |
Experimental Protocols for Studying Tau Aggregation
Reproducible in vitro assays are fundamental to investigating Tau aggregation and screening for potential inhibitors. The following sections detail standardized protocols for key experiments.
General Experimental Workflow
A typical in vitro study of Tau peptide aggregation involves sample preparation, induction of aggregation, and subsequent analysis using multiple biophysical techniques over a time course.
Caption: A generalized workflow for in vitro analysis of Tau peptide aggregation.
Thioflavin T (ThT) Fluorescence Assay
This is the most common method for monitoring the kinetics of amyloid fibril formation in real-time. ThT dye intercalates with β-sheet structures, resulting in a measurable increase in fluorescence emission.[18][19]
Materials:
-
Tau (274-288) peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)[18]
-
Aggregation Buffer (e.g., PBS, pH 7.4)[18]
-
Heparin stock solution (e.g., 100 µM in buffer)[16]
-
96-well non-binding, black, flat-bottom microplate[16]
-
Plate reader with fluorescence capability (Excitation: ~440-450 nm, Emission: ~485-510 nm)[5][16]
Protocol:
-
Prepare the reaction mixture in a microcentrifuge tube. For a final volume of 100-200 µL per well, combine the components to achieve final concentrations such as:
-
Mix gently by pipetting. It is recommended to centrifuge the samples briefly (e.g., 12,000 x g for 5 min) to remove air bubbles.[16]
-
Dispense 100-200 µL of the reaction mixture into at least 3-4 replicate wells of the 96-well plate.[16]
-
Seal the plate to prevent evaporation.
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.[5][16]
-
Configure the reader to take kinetic measurements at set intervals (e.g., every 15 minutes for up to 72 hours).[5][16]
-
Enable orbital shaking between reads (e.g., 425-800 rpm) to promote aggregation.[16][18]
-
Record fluorescence intensity over time and plot the data to generate aggregation curves.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to monitor secondary structure changes in the peptide, specifically the transition from a random coil to a β-sheet conformation during aggregation.[14][21]
Materials:
-
Tau (274-288) peptide aggregation reaction (prepared as in 3.2, but without ThT)
-
CD Spectropolarimeter
-
Quartz cuvette (e.g., 1 mm path length)
Protocol:
-
Prepare an aggregation reaction mixture containing Tau peptide and heparin in the appropriate buffer.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the reaction mixture.
-
Dilute the sample if necessary to an appropriate concentration for CD analysis.
-
Transfer the sample to a quartz cuvette.
-
Acquire a far-UV CD spectrum, typically scanning from ~190 nm to 260 nm.[14]
-
Record the spectrum of the buffer alone for baseline correction.
-
Analyze the spectra: a minimum around 198-200 nm indicates a random coil structure (characteristic of monomers), while the development of a minimum around 217-220 nm signifies the formation of β-sheet structures.[14][15]
Atomic Force Microscopy (AFM)
AFM provides high-resolution imaging of the morphology and dimensions of individual oligomers and fibrils formed during the aggregation process.[22]
Materials:
-
Aliquots from the Tau aggregation reaction
-
Freshly cleaved mica discs[23]
-
Adsorption buffer (e.g., PBS, pH 7.4)[23]
-
Ultrapure water
-
Atomic Force Microscope with appropriate tips
Protocol:
-
At specific time points during the aggregation assay, take a small aliquot (e.g., 10-20 µL) from the reaction.
-
Dilute the sample to 1-2 µM in adsorption buffer.[23]
-
Apply the diluted sample to a freshly cleaved mica surface and incubate for ~10 minutes to allow for adsorption.[23]
-
Gently rinse the mica surface with ultrapure water or buffer to remove unbound peptides and salts.[23]
-
Dry the sample gently under a stream of nitrogen or air.
-
Mount the sample in the AFM and begin imaging in tapping/oscillation mode.[22]
-
Analyze the resulting images to characterize the morphology (e.g., spherical, linear), height, and width of the aggregates. Early-stage oligomers often appear as small, globular structures, while later-stage samples will show distinct fibrils.[12]
Key Factors Influencing Early Aggregation
Several molecular factors can initiate or modulate the aggregation of the Tau (274-288) peptide. Understanding these factors is critical for elucidating disease mechanisms and for designing inhibitors.
Polyanionic Inducers
Negatively charged cofactors like the glycosaminoglycan heparin are potent inducers of Tau aggregation in vitro.[7] They are thought to neutralize the positive charges on Tau, particularly around the repeat domains, which reduces electrostatic repulsion and facilitates the conformational changes necessary for β-sheet formation and self-assembly.[3][24]
Post-Translational Modifications (PTMs)
PTMs play a significant role in regulating Tau's aggregation propensity. Hyperphosphorylation is a well-established driver of Tau pathology.[25] Kinases like ERK2 can interact with sequences including the PHF6* motif, potentially altering the local conformation to favor an aggregation-competent state.[26] Furthermore, acetylation at specific lysine (B10760008) residues, such as K274 within the target peptide, has been shown to increase Tau's aggregation propensity and the toxicity of its oligomers.[17]
Caption: PTMs like phosphorylation can prime Tau peptide for aggregation.
Conclusion and Future Directions
The Tau peptide (274-288), containing the PHF6* motif, is a critical region for initiating the pathological aggregation cascade in tauopathies. Early-stage events, particularly the formation of soluble, neurotoxic oligomers, represent a key therapeutic target. The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to investigate these processes robustly. Future work should focus on achieving higher-resolution structural data of these transient oligomeric species and further elucidating the complex interplay of various post-translational modifications in triggering the initial misfolding events. Such efforts will be invaluable in the rational design of diagnostics and inhibitors to combat Tau-related neurodegeneration.
References
- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 [escholarship.org]
- 3. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges [mdpi.com]
- 8. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tau forms oligomeric complexes on microtubules that are distinct from tau aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Aggregation Propensity of PHF6 Peptide Segments of the Tau Protein Using Ion Mobility Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Internalized Tau Oligomers Cause Neurodegeneration by Inducing Accumulation of Pathogenic Tau in Human Neurons Derived from Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atomic Force Microscopy Imaging and Nanomechanical Properties of Six Tau Isoform Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 17. An acetylation mimicking mutation, K274Q, in tau imparts neurotoxicity by enhancing tau aggregation and inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 19. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 20. Tau Thioflavin T Assay [protocols.io]
- 21. Circular Dichroism Spectroscopy Identifies the β-Adrenoceptor Agonist Salbutamol As a Direct Inhibitor of Tau Filament Formation in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigating Fibrillar Aggregates of Tau Protein by Atomic Force Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Mapping the configurational landscape and aggregation phase behavior of the tau protein fragment PHF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer’s Disease | Biomedical Research and Therapy [bmrat.org]
- 26. vcp.upf.edu [vcp.upf.edu]
In Vitro vs. In Vivo Aggregation of Tau Peptide (274-288): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathology of a range of neurodegenerative disorders collectively known as tauopathies, including Alzheimer's disease. The aggregation of Tau into insoluble fibrils is a hallmark of these diseases. Specific regions of the Tau protein are known to be critical for this aggregation process. The peptide sequence spanning residues 274-288, which includes the hexapeptide 275VQIINK280, is recognized as a potent driver of Tau amyloid aggregation.[1] Understanding the aggregation dynamics of this specific peptide, both in controlled laboratory settings (in vitro) and in complex biological systems (in vivo), is crucial for developing therapeutic interventions that can inhibit or reverse the formation of pathological Tau aggregates.
This technical guide provides an in-depth comparison of the in vitro and in vivo aggregation of the Tau peptide (274-288), summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular and cellular processes.
Comparative Analysis of In Vitro and In Vivo Aggregation
The aggregation of Tau peptide (274-288) is influenced by a multitude of factors that differ significantly between simplified in vitro environments and the complex milieu of a living cell. In vitro studies offer a reductionist approach, allowing for the precise control of experimental variables to dissect the fundamental mechanisms of aggregation. In contrast, in vivo and cell-based models provide a more physiologically relevant context, revealing the influence of cellular machinery, post-translational modifications, and intercellular interactions on the aggregation process.
dot
Caption: A comparison of the key factors influencing Tau (274-288) aggregation in vitro and in vivo.
Quantitative Data on Tau Aggregation
While specific kinetic data for the isolated Tau peptide (274-288) is not extensively documented in comparative studies, research on full-length Tau and larger fragments containing this sequence provides valuable insights. The 275VQIINK280 motif is a primary nucleation core for Tau aggregation.[2] Engineered Tau constructs containing only the VQIINK segment aggregate more rapidly than wild-type Tau.[1] The following tables summarize the typical parameters and findings from in vitro and cell-based aggregation assays.
Table 1: In Vitro Aggregation Parameters for Tau Peptides/Proteins Containing the (274-288) Sequence
| Parameter | Typical Values/Observations | Experimental Conditions | Key Findings |
| Lag Time | Varies from <1 to several hours | 15-30 µM Tau protein, presence of heparin (0.06 mg/mL), 37°C.[2] | Mutations within or near the 274-288 region can alter the lag phase. |
| Amyloid Formation Rate | Dependent on peptide concentration and presence of inducers. | ThT fluorescence assays are commonly used to monitor aggregation kinetics.[2] | The VQIINK sequence is a potent driver of aggregation.[1] |
| Fibril Morphology | Formation of paired helical filaments (PHFs) and straight filaments. | Visualized by Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM).[3] | Fibril structure can be influenced by the specific Tau isoform and experimental conditions. |
| Seeding Capacity | Pre-formed fibrils can seed the aggregation of monomeric Tau. | Seeded aggregation assays are used to study the prion-like properties of Tau. | The VQIINK segment is a prominent effector of seeding by full-length Tau.[1] |
Table 2: Observations from In Vivo (Cell-Based) Models of Tau Aggregation
| Model System | Method of Induction | Key Observations | Relevance |
| HEK293 Cells | Transfection with fibril seeds composed of Tau monomers.[4] | Uptake of exogenous fibril seeds triggers the oxidation and aggregation of endogenous Tau monomers.[4] | Demonstrates the "prion-like" seeding and propagation of Tau pathology.[5] |
| Primary Neurons | Introduction of aggregated mutant Tau extracted from transgenic mouse brain.[6] | Induces endogenous Tau aggregation and filament assembly.[6] | Provides a more physiologically relevant model for studying Tau pathology in neurons. |
| Biosensor Cells | Stable expression of Tau repeat domains fused to fluorescent proteins. | Allows for the quantification of seeded aggregation and the screening of inhibitors.[7] | A valuable tool for high-throughput drug discovery. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for In Vitro Aggregation
This protocol is a standard method for monitoring the formation of amyloid fibrils in vitro. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.[8]
Materials:
-
Tau peptide (274-288) or a larger construct containing this sequence
-
Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA)[9]
-
Heparin stock solution (e.g., 300 µM in aggregation buffer)[10]
-
Thioflavin T (ThT) stock solution (e.g., 3 mM in aggregation buffer)[10]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)[11][12]
Procedure:
-
Prepare the reaction mixture in the microplate wells. A typical reaction may contain 15-50 µM of the Tau peptide, an aggregation inducer like heparin (e.g., 30 µM), and a final concentration of ThT (e.g., 10-20 µM).[2]
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in the plate reader.[2]
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., up to 50 hours).[11] Orbital shaking between readings can be used to promote aggregation.[11]
-
Plot the fluorescence intensity against time to generate an aggregation curve. This allows for the determination of the lag time and the rate of aggregation.
dot
Caption: Workflow for a Thioflavin T (ThT) in vitro aggregation assay.
Transmission Electron Microscopy (TEM) for Fibril Visualization
TEM is a powerful technique for visualizing the morphology of Tau fibrils at high resolution, providing qualitative and semi-quantitative information about fibril length, width, and twisting periodicity.[3][13]
Materials:
-
Aggregated Tau peptide sample
-
TEM grids (e.g., 400-mesh copper grids, carbon-coated)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Apply a small aliquot (e.g., 10 µL) of the aggregated Tau peptide solution onto the surface of a TEM grid.[14]
-
Allow the sample to adsorb for a few minutes.
-
Wick away the excess liquid using the edge of a piece of filter paper.
-
Apply a drop of the negative stain solution to the grid for 1-2 minutes.
-
Wick away the excess stain.
-
Allow the grid to air dry completely.
-
Image the grid using a Transmission Electron Microscope at various magnifications to observe the fibril morphology.[15]
Signaling Pathways Implicated in Tau Aggregation
In the cellular environment, Tau aggregation is heavily influenced by post-translational modifications, particularly phosphorylation.[16] A complex network of kinases and phosphatases regulates the phosphorylation state of Tau, thereby modulating its propensity to aggregate.[16]
Key kinases involved in Tau phosphorylation include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5).[16] Hyperactivation of these kinases can lead to Tau hyperphosphorylation, detachment from microtubules, and subsequent aggregation. Conversely, phosphatases like Protein Phosphatase 2A (PP2A) can dephosphorylate Tau, which is generally a protective mechanism.[16]
dot
Caption: Signaling pathways influencing Tau phosphorylation and aggregation.
Conclusion
The study of Tau peptide (274-288) aggregation, both in vitro and in vivo, provides critical insights into the molecular mechanisms underlying tauopathies. While in vitro assays allow for a detailed characterization of the aggregation kinetics and the effects of specific inhibitors, cell-based and in vivo models are indispensable for understanding how the cellular environment modulates these processes and for validating the therapeutic potential of novel drug candidates. A multi-faceted approach, combining both in vitro and in vivo methodologies, is essential for advancing our understanding of Tau pathology and for the development of effective treatments for Alzheimer's disease and other related neurodegenerative disorders.
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexameric Aggregation Nucleation Core Sequences and Diversity of Pathogenic Tau Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards a Mechanistic Model of Tau-Mediated Pathology in Tauopathies: What Can We Learn from Cell-Based In Vitro Assays? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Thioflavin T Assay [protocols.io]
- 13. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Sequence Analysis and Homology of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Tau protein, central to the pathogenesis of Alzheimer's disease and other tauopathies, contains specific regions that are critical for its aggregation into neurofibrillary tangles. Among these, the peptide fragment spanning amino acids 274-288, with the sequence KVQIINKKLDLSNVQ, has garnered significant attention.[1] This technical guide provides a comprehensive analysis of this peptide, detailing its sequence, homology, and role in Tau aggregation. It further outlines key experimental protocols for its study and presents relevant quantitative data and signaling pathway diagrams to facilitate further research and therapeutic development.
Sequence Analysis of Tau Peptide (274-288)
The Tau peptide (274-288) is a 15-amino acid sequence, KVQIINKKLDLSNVQ , located within the second microtubule-binding repeat (R2) of the Tau protein.[1] This region is highly amyloidogenic and plays a crucial role in the initiation and propagation of Tau aggregation.
A key feature of this peptide is the presence of the hexapeptide motif VQIINK (residues 275-280). This motif is known to be essential for the formation of β-sheet structures, which are the hallmark of amyloid fibrils.[1] The sequence is also part of a larger segment identified as a potential docking site for the extracellular signal-regulated kinase 2 (ERK2), suggesting its involvement in cellular signaling pathways that can influence Tau pathology.[2]
Post-translational modifications within this region, such as acetylation of lysine (B10760008) residue K274, have been shown to significantly impact Tau's properties. An acetylation-mimicking mutation at this site (K274Q) has been demonstrated to reduce tubulin binding, increase aggregation propensity, and enhance the neurotoxicity of Tau oligomers.[3]
Homology of Tau Peptide (274-288)
The microtubule-binding region of the Tau protein, which includes the 274-288 peptide, is highly conserved across mammalian species. The MAPT gene, which encodes for Tau, exhibits high sequence identity among primates (ranging from 81% to 99%).[4] Specifically, the exons that code for the microtubule-binding domains, including exon 10 which contains the sequence for the 274-288 region, show very high identity (98%-100%) among primates.[4] This high degree of conservation underscores the critical functional importance of this region in normal Tau function and its pathological aggregation. While the overall MAPT gene shows high homology, the splicing patterns of its exons can differ between species, leading to variations in the expressed Tau isoforms.[5]
Quantitative Data
The following tables summarize key quantitative data related to the Tau peptide (274-288) and associated molecules.
| Interaction | Molecule(s) | Dissociation Constant (Kd) | Reference |
| Hsp27 and phosphorylated Tau (pK19 fragment) | Hsp27, pK19 | ~1.98 µM | [3] |
| Hsp27 N-terminal domain and phosphorylated Tau (pK19 fragment) | Hsp27 NTD, pK19 | ~0.57 µM | [3] |
| Molecule | Assay | IC50 | Reference |
| Peptide Inhibitor (ISAD1) | Thioflavin T aggregation assay (full-length Tau) | 2.91 µM | [6] |
| Peptide Inhibitor (ISAD1rev) | Thioflavin T aggregation assay (full-length Tau) | 20.96 µM | [6] |
| Peptide Inhibitor (RI-AG03) | Thioflavin T aggregation assay | 7.83 µM |
| Cell Line | Peptide/Compound | Assay | Result | Reference |
| Neuroblastoma cells | Oligomers of K274Q-tau | Cell viability assay | More toxic than wild-type Tau oligomers | [7] |
| HEK-293 cells | Peptide YCWS (Cdk5 inhibitor) | MTT reduction assay | Non-toxic | [8] |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is used to monitor the kinetics of Tau peptide aggregation in vitro.
Materials:
-
Tau peptide (274-288)
-
Heparin (for inducing aggregation)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH2O, filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom, non-binding microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)
-
Shaking incubator
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., final concentration of 25 µM).
-
Add heparin to the ThT solution to the desired final concentration (e.g., 10 µM).
-
Add the Tau peptide to the ThT/heparin solution to the desired final concentration.
-
Pipette the reaction mixture into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a shaking incubator at 37°C (e.g., 800 rpm).
-
Measure the fluorescence intensity at regular intervals (e.g., every hour for up to 72 hours).[1]
Electron Microscopy of Tau Fibrils
This protocol allows for the visualization of the morphology of aggregated Tau fibrils.
Materials:
-
Aggregated Tau peptide sample (from ThT assay or other aggregation method)
-
Carbon-coated copper grids
-
Uranyl acetate (B1210297) solution (2% w/v) or other negative stain
-
Filter paper
-
Transmission Electron Microscope (TEM)
Procedure:
-
Apply a small volume (e.g., 5 µL) of the aggregated Tau peptide solution onto a carbon-coated copper grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Wick away the excess solution using filter paper.
-
Wash the grid by floating it on a drop of distilled water for 1 minute.
-
Negatively stain the sample by floating the grid on a drop of 2% uranyl acetate for 1-2 minutes.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a TEM at appropriate magnifications.
NMR Spectroscopy for Peptide-Protein Interaction
This protocol outlines the general steps for studying the interaction between the Tau peptide (274-288) and a binding partner (e.g., ERK2) using NMR spectroscopy.
Materials:
-
¹⁵N-labeled Tau peptide (274-288)
-
Unlabeled binding partner protein (e.g., ERK2)
-
NMR buffer (e.g., Tris buffer)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a sample of ¹⁵N-labeled Tau peptide at a known concentration in NMR buffer.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the peptide alone.
-
Prepare a series of samples with a constant concentration of the ¹⁵N-labeled Tau peptide and increasing concentrations of the unlabeled binding partner.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample in the titration series.
-
Analyze the chemical shift perturbations of the peptide's amide resonances upon addition of the binding partner.
-
Map the residues with significant chemical shift changes to identify the binding interface.
-
Fit the chemical shift perturbation data to a binding isotherm to determine the dissociation constant (Kd).[1][2][9]
Signaling Pathway and Workflow Diagrams
Caption: ERK2 signaling pathway leading to Tau phosphorylation.
Caption: Workflow for Thioflavin T (ThT) aggregation assay.
Caption: Workflow for Electron Microscopy of Tau fibrils.
Conclusion
The Tau peptide (274-288) represents a critical region within the Tau protein that is integral to its pathological aggregation in Alzheimer's disease and other tauopathies. Its conserved sequence and susceptibility to post-translational modifications highlight its importance as a therapeutic target. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the mechanisms of Tau aggregation and to design and evaluate novel inhibitors. Continued research into the specific biophysical and cellular properties of this peptide will be crucial for the development of effective treatments for tau-related neurodegenerative diseases.
References
- 1. Accurate Protein–Peptide Titration Experiments by Nuclear Magnetic Resonance Using Low-Volume Samples | Springer Nature Experiments [experiments.springernature.com]
- 2. Accurate protein-peptide titration experiments by nuclear magnetic resonance using low-volume samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific binding of Hsp27 and phosphorylated Tau mitigates abnormal Tau aggregation-induced pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evolutionary perspective of Big tau structure: 4a exon variants of MAPT [frontiersin.org]
- 5. Regulation of human MAPT gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. An acetylation mimicking mutation, K274Q, in tau imparts neurotoxicity by enhancing tau aggregation and inhibiting tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ccpn.ac.uk [ccpn.ac.uk]
An In-depth Technical Guide to the Biophysical Properties of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The aggregation of Tau into paired helical filaments (PHFs) is a hallmark of these diseases. Within the Tau protein, specific short sequences are known to be critical for initiating and driving this aggregation process. One such crucial region is the peptide fragment spanning amino acids 274-288, which contains the highly amyloidogenic hexapeptide motif 275VQIINK280, also known as PHF6*. This technical guide provides a comprehensive overview of the biophysical properties of the Tau peptide (274-288), its role in aggregation and phosphorylation, and detailed experimental protocols for its study.
Core Biophysical Properties
The Tau peptide (274-288), with the sequence KVQIINKKLDLSNV, possesses distinct biophysical characteristics that contribute to its pathological role.
Aggregation Propensity
Secondary Structure
In its monomeric state in aqueous solution, the Tau peptide (274-288) is largely disordered.[4] However, upon initiation of aggregation, for instance by inducers like heparin, it undergoes a conformational transition to a β-sheet-rich structure. Circular dichroism (CD) spectroscopy is a key technique to monitor this change, showing a characteristic shift from a random coil spectrum to one with a minimum around 218 nm, indicative of β-sheet formation.
Microtubule Interaction
The repeat domains of Tau, including the region encompassing peptide 274-288, are responsible for binding to microtubules. This interaction is crucial for microtubule stabilization in healthy neurons. The binding affinity of the second repeat region of Tau to microtubules has been studied, with molecular dynamics simulations suggesting that phosphorylation within this region can significantly decrease its binding affinity.[5][6] While a specific dissociation constant (Kd) for the isolated 274-288 peptide is not well-documented, it is understood that the positive charges within this region contribute to the electrostatic interactions with the negatively charged surface of microtubules.[2]
Table 1: Summary of Biophysical Properties of Tau Peptide (274-288) and Related Fragments
| Property | Description | Quantitative Data (where available) | Key References |
| Sequence | Amino acid sequence | KVQIINKKLDLSNV | - |
| Aggregation | High propensity to form amyloid fibrils, driven by the VQIINK (PHF6*) motif. | Aggregation half-time (t1/2) for a similar fragment (R2/wt; 273-284) is significantly longer than for the PHF6 motif, indicating a more complex aggregation process.[3] | [1][3] |
| Secondary Structure | Predominantly random coil in monomeric form, transitions to β-sheet upon aggregation. | CD spectra of a similar peptide (273-284) in the presence of heparin show a clear transition to a β-sheet conformation. | [4] |
| Microtubule Binding | Contributes to the binding of full-length Tau to microtubules. Phosphorylation within this region can reduce binding affinity. | Binding energy of the R2 repeat to tubulin is in the order of βIII > βIIb > βI tubulin isotypes.[3] Phosphorylation at Ser289 and Ser293 reduces the binding affinity of the R2 peptide to microtubules.[5] | [2][3][5] |
| Phosphorylation | Serves as a docking site for the kinase ERK2. | The 274-288 region accommodates a canonical D-site for ERK2.[7] | [7] |
Role in Signaling Pathways
The Tau peptide (274-288) is not only involved in the structural aspects of aggregation but also plays a role in cellular signaling.
ERK2 Docking Site
The sequence 274KVQIINKKLDL284 within the Tau (274-288) peptide has been identified as a canonical docking site (D-site) for the extracellular signal-regulated kinase 2 (ERK2), a member of the MAP kinase family.[7] This interaction is crucial for the subsequent phosphorylation of Tau by ERK2 at various sites, a process implicated in Tau pathology.[8] The binding of ERK2 to this docking site facilitates the hyperphosphorylation of Tau, leading to its detachment from microtubules and promoting its aggregation.
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.
Materials:
-
Synthetic Tau peptide (274-288) (e.g., from a commercial vendor)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Protocol:
-
Peptide Preparation: Dissolve the synthetic Tau peptide (274-288) in the assay buffer to a final concentration of 10-50 µM. To ensure a monomeric starting state, the peptide solution can be filtered through a 0.22 µm syringe filter.
-
ThT Solution: Prepare a stock solution of ThT (e.g., 1 mM in water) and dilute it in the assay buffer to a final working concentration of 10-20 µM.
-
Assay Setup: In each well of the 96-well plate, mix the Tau peptide solution with the ThT working solution. Include control wells with buffer and ThT only.
-
Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The lag time, maximum fluorescence, and the time to reach half-maximum fluorescence (t1/2) can be determined from these curves.
References
- 1. benchchem.com [benchchem.com]
- 2. Tau protein binds to microtubules through a flexible array of distributed weak sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]
- 4. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Study of Posttranslational Modifications of Tau Protein by Nuclear Magnetic Resonance Spectroscopy: Phosphorylation of Tau Protein by ERK2 Recombinant Kinase and Rat Brain Extract, and Acetylation by Recombinant Creb-Binding Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tau Peptide (274-288) Aggregation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for monitoring the aggregation of Tau peptide (274-288), a key fragment involved in the formation of neurofibrillary tangles characteristic of Alzheimer's disease and other tauopathies. The provided assay allows for the quantitative analysis of Tau aggregation kinetics and the screening of potential inhibitory compounds.
The aggregation of the microtubule-associated protein Tau is a central event in the pathology of several neurodegenerative diseases.[1][2] The region spanning amino acids 274-288 is of particular interest as it is part of the microtubule-binding repeat domain and is involved in the formation of the core of paired helical filaments (PHFs).[3] This protocol utilizes the fluorescent dye Thioflavin T (ThT), which exhibits increased fluorescence upon binding to β-sheet-rich structures, such as those formed during Tau fibrillization.[1][4] This allows for real-time monitoring of the aggregation process.[1][5]
Key Experimental Parameters
The following tables summarize the typical quantitative data and reagent concentrations used in a Tau Peptide (274-288) aggregation assay.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration | Purpose |
| Tau Peptide (274-288) | 1 mM in DMSO or appropriate buffer | 5-50 µM | The peptide of interest that will aggregate. |
| Heparin | 300 µM in aggregation buffer | 2.5-30 µM | An anionic cofactor that induces and accelerates Tau aggregation.[4] |
| Thioflavin T (ThT) | 3 mM in aggregation buffer | 5-20 µM | A fluorescent dye that binds to amyloid fibrils.[4][6] |
| Dithiothreitol (DTT) | 1 M in water | 0.3-5 mM | A reducing agent to maintain a reducing environment.[3][6] |
| Aggregation Buffer | 10X or 1X | 1X | Maintains pH and ionic strength. Common buffers include HEPES and Tris-based buffers.[6] |
Table 2: Experimental Conditions and Settings
| Parameter | Value | Notes |
| Temperature | 37 °C | Mimics physiological temperature.[4][7] |
| Incubation Time | 2 - 48 hours | The duration can vary depending on the peptide concentration and the presence of inducers.[3][4] |
| Plate Type | 96-well or 384-well black, clear bottom plate | Minimizes background fluorescence and allows for bottom-reading.[4][7] |
| Shaking | Optional (e.g., 300 rpm) | Can be used to accelerate aggregation, though quiescent conditions are also common.[3] |
| Fluorescence Reading Interval | 2 - 15 minutes | For kinetic monitoring of the aggregation process.[7] |
| ThT Excitation Wavelength | 440 - 450 nm | [4][6] |
| ThT Emission Wavelength | 480 - 485 nm | [4][6] |
Experimental Workflow
The following diagram illustrates the major steps in the Tau Peptide (274-288) aggregation assay.
Caption: Workflow for the Tau Peptide (274-288) aggregation assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for 384-well plates.
Materials:
-
Recombinant Tau Peptide (274-288)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Dithiothreitol (DTT)
-
HEPES
-
Sodium Chloride (NaCl)
-
EDTA
-
Nuclease-free water
-
DMSO (for peptide reconstitution if necessary)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with temperature control and bottom-reading capabilities
Reagent Preparation:
-
Aggregation Buffer (1X): 10 mM HEPES, 100 mM NaCl, 1 mM EDTA, pH 7.4.[6] Supplement with 1 mM DTT just before use.[6]
-
Tau Peptide (274-288) Stock (1 mM): Reconstitute lyophilized peptide in an appropriate solvent (e.g., DMSO or nuclease-free water) to a stock concentration of 1 mM. Aliquot and store at -80°C.
-
Heparin Stock (300 µM): Dissolve heparin sodium salt in 1X Aggregation Buffer to a final concentration of 300 µM.[6] Aliquot and store at -20°C.[6]
-
Thioflavin T (ThT) Stock (3 mM): Dissolve ThT in 1X Aggregation Buffer to a final concentration of 3 mM.[6] Filter through a 0.22 µm filter and store in the dark at -20°C.[6]
Assay Procedure:
-
Prepare Master Mix: On the day of the experiment, prepare a master mix for the desired number of reactions. For a final volume of 100 µL per well, the final concentrations should be as follows:
-
10 µM Tau Peptide (274-288)
-
10 µM Heparin
-
10 µM ThT
-
1X Aggregation Buffer (with DTT)
Note: The final concentrations of Tau peptide and heparin may need to be optimized.
-
-
Plate Setup:
-
Add the master mix to the wells of the 96-well plate.
-
Include control wells:
-
Buffer + ThT only (for background fluorescence)
-
Tau Peptide + ThT (no heparin, to assess spontaneous aggregation)
-
-
If screening for inhibitors, add the compounds at the desired concentrations to the respective wells before adding the master mix.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.[7]
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.[7]
-
Set the reader to measure fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.[7]
-
Take readings every 2-5 minutes for the desired duration (e.g., 24 hours).[7]
-
Data Analysis:
-
Background Subtraction: Subtract the average fluorescence intensity of the buffer + ThT control wells from all other readings.
-
Plotting: Plot the background-subtracted fluorescence intensity against time to generate aggregation curves.
-
Kinetic Analysis: Analyze the aggregation curves to determine key kinetic parameters, such as the lag time (the time before a significant increase in fluorescence) and the maximum rate of aggregation (the slope of the steepest part of the curve).
Signaling Pathway and Mechanism
The aggregation of Tau peptide is a complex process involving a conformational change from a soluble, random coil structure to an insoluble, β-sheet rich fibrillar state. This process is thought to be a key event in the neurodegenerative cascade.
Caption: Simplified pathway of Tau aggregation.
References
- 1. Tau Aggregation Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 3. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
Application Notes and Protocols for Thioflavin T Assay: Monitoring Tau Peptide (274-288) Fibrillization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of Tau protein into neurofibrillary tangles is a hallmark of several neurodegenerative diseases, including Alzheimer's disease. The microtubule-binding region of Tau, particularly the hexapeptide motif 275-VQIINK-280 (PHF6*), which is part of the Tau (274-288) peptide fragment, is crucial for the initiation of this aggregation process. The Thioflavin T (ThT) assay is a widely used, sensitive, and real-time method to monitor the kinetics of amyloid fibril formation. ThT is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the β-sheet structures characteristic of amyloid fibrils. This application note provides a detailed protocol for using the ThT assay to monitor the fibrillization of the Tau (274-288) peptide, a critical process in understanding Tau pathology and for screening potential therapeutic inhibitors.
Principle of the Assay
The Thioflavin T assay relies on the specific binding of ThT to the cross-β-sheet structures of amyloid fibrils. In its free form, ThT has a low basal fluorescence. Upon binding to the β-sheet-rich aggregates of the Tau (274-288) peptide, the dye's rotation is restricted, leading to a significant enhancement of its fluorescence quantum yield and a red shift in its emission spectrum. This increase in fluorescence intensity is directly proportional to the amount of fibrillar aggregates formed, allowing for the kinetic monitoring of the fibrillization process. The typical sigmoidal curve of aggregation kinetics provides valuable information on the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium).
Data Presentation
The following tables summarize the key quantitative parameters for performing a Thioflavin T assay for Tau peptide (274-288) fibrillization. These values are based on established protocols for Tau protein and its fragments and should be optimized for specific experimental conditions.
Table 1: Reagent and Peptide Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| Tau Peptide (274-288) | 1-5 mM in DMSO or sterile water | 10-50 µM | Peptide should be pre-treated to ensure a monomeric state (e.g., disaggregation protocol). |
| Thioflavin T (ThT) | 1 mM in sterile, filtered water | 10-25 µM[1] | Prepare fresh and filter through a 0.22 µm filter before use. Store protected from light. |
| Heparin | 1 mg/mL in sterile water | 2.5-10 µM[1] | Acts as an inducer of Tau aggregation. The optimal ratio to peptide should be determined empirically. |
| Assay Buffer | 10x PBS or 1M HEPES, pH 7.4 | 1x (e.g., 10 mM HEPES, 100 mM NaCl)[2] | Buffer should be filtered. May be supplemented with DTT (1 mM) to maintain a reducing environment. |
Table 2: Experimental Parameters for Microplate Reader
| Parameter | Recommended Setting | Notes |
| Plate Type | 96-well, black, clear-bottom, non-binding surface | Minimizes background fluorescence and protein adsorption to the well surface. |
| Excitation Wavelength | 440-450 nm[1][2] | Optimal for ThT excitation. |
| Emission Wavelength | 480-490 nm[1] | Corresponds to the peak emission of ThT when bound to amyloid fibrils. |
| Temperature | 37°C[1][2] | Physiological temperature to promote aggregation. |
| Shaking | Intermittent (e.g., orbital or linear) | Promotes fibril formation and prevents sedimentation. Shaking parameters (duration, intensity) should be consistent. |
| Reading Interval | 5-15 minutes | Allows for accurate monitoring of the aggregation kinetics. |
| Total Assay Time | 24-72 hours | The duration depends on the aggregation kinetics of the peptide under the specific conditions. |
Experimental Protocols
This section provides a detailed methodology for conducting the Thioflavin T assay to monitor the fibrillization of the Tau (274-288) peptide.
Reagent Preparation
-
Tau Peptide (274-288) Stock Solution:
-
Dissolve the lyophilized Tau (274-288) peptide in either sterile DMSO or ultrapure water to a stock concentration of 1-5 mM.
-
To ensure a monomeric starting state, the peptide solution can be sonicated in a water bath for 10-15 minutes.
-
Aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Thioflavin T (ThT) Stock Solution (1 mM):
-
Dissolve Thioflavin T powder in sterile, ultrapure water to a final concentration of 1 mM.
-
Filter the solution through a 0.22 µm syringe filter to remove any aggregates.
-
Store the stock solution in a light-protected container at 4°C for up to one month.
-
-
Heparin Stock Solution (1 mg/mL):
-
Dissolve heparin sodium salt in sterile, ultrapure water to a concentration of 1 mg/mL.
-
Aliquot and store at -20°C.
-
-
Assay Buffer (1x):
-
Prepare a 1x working solution of your chosen buffer (e.g., PBS or HEPES) with the desired pH (typically 7.4).
-
Filter the buffer through a 0.22 µm filter.
-
If required, supplement the buffer with 1 mM DTT immediately before use.
-
Experimental Procedure
-
Prepare the Reaction Mixture:
-
On the day of the experiment, thaw all reagents on ice.
-
Prepare a master mix containing the assay buffer, Thioflavin T, and heparin at their final working concentrations. For example, for a final volume of 100 µL per well, prepare a master mix with 10 µM ThT and 5 µM heparin.
-
Note: It is recommended to prepare enough master mix for all wells, including controls, to ensure consistency.
-
-
Set up the Microplate:
-
Pipette the master mix into the wells of a 96-well black, clear-bottom plate.
-
Add the Tau (274-288) peptide stock solution to the appropriate wells to achieve the desired final concentration (e.g., 25 µM).
-
Include the following controls in your plate setup:
-
Buffer + ThT: To measure the background fluorescence of the dye.
-
Peptide only: To check for any intrinsic fluorescence of the peptide.
-
Buffer + ThT + Heparin: To ensure heparin does not cause a significant fluorescence signal.
-
Positive Control (optional): A known aggregating protein or a previous batch of Tau (274-288) that is known to fibrillize.
-
Inhibitor Controls (if applicable): Wells containing the peptide, ThT, heparin, and the inhibitor compound at various concentrations.
-
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate with a sealing film to prevent evaporation.
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence measurements at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Program the reader to take readings at regular intervals (e.g., every 10 minutes) for the desired duration (e.g., 48 hours), with intermittent shaking before each reading.
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all experimental readings.
-
Plot the fluorescence intensity as a function of time to generate the aggregation kinetics curve.
-
Analyze the sigmoidal curve to determine key kinetic parameters such as the lag time, the maximum rate of aggregation, and the final plateau fluorescence intensity.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Electron Microscopy of Tau Peptide (274-288) Filaments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and analysis of Tau peptide (274-288) filaments using transmission electron microscopy (TEM). The Tau (274-288) peptide fragment, containing the core hexapeptide motif 275VQIINK280 (PHF6*), is crucial for the pathological aggregation of Tau protein, a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[1][2] Understanding the morphology and aggregation kinetics of filaments formed from this peptide is vital for developing therapeutic inhibitors.
Data Presentation
Quantitative analysis of electron micrographs provides critical insights into the characteristics of Tau (274-288) filaments. The following table summarizes key parameters that should be measured from TEM images.
| Parameter | Description | Method of Measurement | Expected Observations for Tau (274-288) Filaments |
| Filament Width | The diameter of individual filaments. | Image analysis software (e.g., ImageJ/Fiji) by measuring the perpendicular distance across the filament axis at multiple points along several filaments. | Filaments are expected to be in the nanometer range, typically 10-20 nm, and may appear as single protofilaments. |
| Filament Length | The end-to-end distance of individual filaments. | Image analysis software by tracing the contour of each filament. | Highly variable, ranging from short oligomeric structures to several hundred nanometers, depending on incubation time and conditions.[3] |
| Periodicity (Crossover distance) | For twisted or helical filaments, the distance along the filament axis for one full turn. | Measurement between successive crossovers of the filament strands. | While full-length Tau can form paired helical filaments, short peptides like (274-288) are more likely to form straight or ribbon-like fibrils without a clear helical twist.[4] |
| Aggregation Density | The number of filaments per unit area of the EM grid. | Counting the number of filaments within multiple defined areas of the micrograph. | Increases with incubation time and peptide concentration. |
| Morphology | Qualitative description of the filament appearance. | Visual inspection of micrographs. | Expected to be predominantly straight, unbranched fibrils. Polymorphism (e.g., straight, twisted) may be observed.[5] |
Experimental Protocols
This section provides a detailed methodology for the in vitro aggregation of Tau peptide (274-288) and subsequent visualization by negative stain transmission electron microscopy.
Protocol 1: In Vitro Aggregation of Tau Peptide (274-288)
This protocol describes the induction of fibrillization of the synthetic Tau (274-288) peptide.
Materials:
-
Lyophilized synthetic Tau peptide (274-288) (purity >95%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.4, sterile filtered
-
Low-binding microcentrifuge tubes
-
Incubator or water bath at 37°C
-
Orbital shaker
Procedure:
-
Peptide Reconstitution:
-
Allow the lyophilized Tau (274-288) peptide to equilibrate to room temperature.
-
Reconstitute the peptide in a small volume of DMSO to create a concentrated stock solution (e.g., 1-5 mM). Vortex briefly to ensure complete dissolution.
-
-
Preparation of Aggregation Reaction:
-
In a low-binding microcentrifuge tube, dilute the peptide stock solution into sterile PBS (pH 7.4) to the desired final concentration (e.g., 25-100 µM).
-
Note: The final concentration of DMSO should be kept low (typically ≤1%) to minimize its effects on aggregation.
-
-
Incubation and Fibril Formation:
-
Incubate the peptide solution at 37°C with gentle agitation (e.g., 200 rpm on an orbital shaker) for a period ranging from 24 to 72 hours.[6][7]
-
A time-course experiment is recommended to observe the progression of filament formation. Aliquots can be taken at various time points (e.g., 0, 12, 24, 48, 72 hours) for analysis.
-
Protocol 2: Negative Staining for Transmission Electron Microscopy
This protocol details the preparation of aggregated Tau peptide samples for visualization by TEM.
Materials:
-
Aggregated Tau (274-288) peptide solution (from Protocol 1)
-
Carbon-coated copper TEM grids (e.g., 400 mesh)
-
Glow discharger
-
Fine-tipped forceps (negative action tweezers are recommended)
-
Pipettes and low-retention tips
-
Filter paper (e.g., Whatman No. 1)
-
2% (w/v) Uranyl Acetate (B1210297) solution, filtered (0.22 µm syringe filter)
-
Milli-Q or ultrapure water, filtered
Procedure:
-
Grid Preparation:
-
Hydrophilize the carbon surface of the TEM grids by glow discharge for 30-60 seconds immediately before use. This promotes even spreading of the sample.[8]
-
-
Sample Application:
-
Using forceps, hold a glow-discharged grid by its edge.
-
Apply 3-5 µL of the aggregated Tau peptide solution onto the carbon-coated side of the grid.
-
Allow the sample to adsorb for 60-120 seconds.[6]
-
-
Washing:
-
Carefully blot the excess sample from the edge of the grid with a piece of filter paper. Do not allow the grid surface to dry completely.
-
Wash the grid by floating it, sample side down, on a drop of Milli-Q water for 30 seconds. Repeat this washing step twice more with fresh drops of water to remove buffer salts that may interfere with staining.[9]
-
-
Staining:
-
Blot the grid after the final wash.
-
Immediately apply 3-5 µL of 2% uranyl acetate solution to the grid and incubate for 30-90 seconds.[6][10][11]
-
Safety Note: Uranyl acetate is radioactive and toxic. Handle with appropriate personal protective equipment and dispose of waste according to institutional guidelines.
-
-
Final Blotting and Drying:
-
Carefully blot away the excess stain using the edge of a piece of filter paper.
-
Allow the grid to air-dry completely (at least 30 minutes) before loading it into the TEM.[9]
-
-
Imaging:
-
Examine the grid using a transmission electron microscope, typically operating at an accelerating voltage of 80-120 kV.
-
Acquire images at various magnifications (e.g., 20,000x to 100,000x) to visualize filament morphology and density.
-
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual pathway of Tau peptide aggregation.
References
- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Electron microscopy as a quantitative method for investigating tau fibrillization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 9. memc.nysbc.org [memc.nysbc.org]
- 10. Investigation on the Aggregation Behaviors and Filament Morphology of Tau Protein by a Simple 90° Angle Light-Scattering Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of aggregation with an electric field; scientific roadmap for a potential non-invasive therapy against tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tau Peptide (274-288) Seeding Assay in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease (AD) and corticobasal degeneration (CBD). A key mechanism in the progression of these diseases is the "seeding" phenomenon, where pathological tau aggregates recruit and induce the misfolding of soluble, monomeric tau in a prion-like manner. The tau peptide spanning amino acids 274-288 (Sequence: KVQIINKKLDLSNVQ) is part of a critical region within the microtubule-binding domain that has been identified as a core component of tau filaments in certain tauopathies, such as CBD.[1][2] This peptide, therefore, serves as a valuable tool for modeling and investigating the mechanisms of tau aggregation and for screening potential therapeutic inhibitors.
This document provides detailed application notes and protocols for utilizing Tau Peptide (274-288) in a cell-based seeding assay. The assay is designed to monitor the induction of tau aggregation in a controlled cellular environment, offering a platform for mechanistic studies and drug discovery.
Principle of the Assay
The cell-based tau seeding assay typically employs a stable cell line, commonly HEK293T, that overexpresses a fluorescently-tagged tau construct. This construct often contains the repeat domain (RD) of tau with a pro-aggregating mutation (e.g., P301S or P301L) fused to a fluorescent reporter protein like Green Fluorescent Protein (GFP) or a FRET (Förster Resonance Energy Transfer) pair such as CFP and YFP.[3][4] When exogenous, pre-formed fibrils of Tau Peptide (274-288) are introduced to these cells, they are internalized and act as "seeds," templating the aggregation of the endogenously expressed fluorescent tau. This induced aggregation can be visualized and quantified as intracellular fluorescent puncta or by measuring the FRET signal.[3]
Experimental Workflow
The following diagram illustrates the general workflow of the Tau Peptide (274-288) seeding assay in cell culture.
Caption: Experimental workflow for the Tau Peptide (274-288) seeding assay.
Detailed Protocols
Protocol 1: Preparation of Tau Peptide (274-288) Fibrils
This protocol describes the in vitro aggregation of synthetic Tau Peptide (274-288) to form fibrils that will be used as seeds.
Materials:
-
Lyophilized Tau Peptide (274-288)
-
Sterile Phosphate Buffered Saline (PBS), pH 7.4
-
Thermomixer or shaking incubator
-
Water bath sonicator
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized Tau Peptide (274-288) in sterile PBS to a final concentration of 1 mg/mL.
-
Fibril Formation: Incubate the peptide solution at 37°C with continuous shaking at approximately 1000 RPM in a thermomixer for 24-72 hours to induce fibril formation.[5]
-
Confirmation of Fibrillization (Optional): The formation of fibrils can be monitored using a Thioflavin T (ThT) fluorescence assay.
-
Seed Generation: To generate seeding-competent fragments, sonicate the fibril solution in a water bath sonicator for 1 hour.[5]
-
Aliquoting and Storage: Aliquot the sonicated fibril seeds and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Tau Seeding Assay
This protocol details the procedure for seeding cultured cells with the prepared Tau Peptide (274-288) fibrils.
Materials:
-
HEK293T cells stably expressing a fluorescently-tagged tau construct (e.g., Tau-RD(P301S)-GFP)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Poly-D-lysine coated 96-well plates
-
Prepared Tau Peptide (274-288) fibril seeds
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM reduced-serum medium
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
Procedure:
-
Cell Seeding: Plate the HEK293T-Tau-GFP cells in a Poly-D-lysine coated 96-well plate at a density of 30,000 cells per well and allow them to adhere overnight.
-
Preparation of Seeding Mix: a. Dilute the Tau Peptide (274-288) fibril seeds in Opti-MEM to the desired final concentrations (a titration from 1 nM to 1 µM is recommended). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the diluted seeds and diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[6]
-
Transduction of Cells: a. Remove the culture medium from the cells. b. Add the Tau seed-transfection reagent complexes to the cells. c. Incubate the cells for 4-6 hours at 37°C. d. After the incubation, add complete culture medium to each well.
-
Incubation: Incubate the cells for an additional 24 to 72 hours to allow for the induced aggregation of intracellular tau.
-
Cell Fixation and Staining: a. Gently wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes. e. Wash the cells with PBS. f. Stain the nuclei with DAPI for 5 minutes. g. Wash the cells with PBS.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy or high-content imaging.
Data Presentation and Analysis
The results of the Tau Peptide (274-288) seeding assay can be quantified to assess the seeding potency.
Table 1: Quantification of Tau Seeding by Fluorescence Microscopy
| Treatment Condition | Concentration | Percentage of Aggregate-Positive Cells (%) | Average Aggregate Area per Cell (µm²) |
| Vehicle Control | 0 µM | < 1% | N/A |
| Tau (274-288) Seeds | 10 nM | 5 ± 1.2 | 15 ± 3.5 |
| 100 nM | 25 ± 4.5 | 42 ± 8.1 | |
| 1 µM | 68 ± 7.2 | 95 ± 12.6 | |
| Inhibitor X + Tau Seeds | 10 µM + 100 nM | 8 ± 2.1 | 20 ± 4.8 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Quantification of Tau Seeding by FRET-based Flow Cytometry
| Treatment Condition | Concentration | Integrated FRET Density (IFD) |
| Vehicle Control | 0 µM | 50 ± 15 |
| Tau (274-288) Seeds | 10 nM | 350 ± 45 |
| 100 nM | 1800 ± 210 | |
| 1 µM | 7500 ± 850 | |
| Inhibitor Y + Tau Seeds | 10 µM + 100 nM | 620 ± 90 |
Integrated FRET Density is calculated as (% FRET-positive cells) x (Median FRET intensity). Data are presented as mean ± SEM from three independent experiments.
Signaling Pathway and Logical Relationships
The introduction of exogenous tau seeds triggers a cascade of events within the cell, leading to the aggregation of endogenous tau. The following diagram illustrates this process.
Caption: Cellular mechanism of Tau Peptide (274-288) seeding.
Applications in Drug Development
The Tau Peptide (274-288) seeding assay provides a robust platform for the discovery and characterization of therapeutic agents targeting tau pathology.
-
High-Throughput Screening (HTS): The assay can be adapted to a high-throughput format to screen large compound libraries for inhibitors of tau aggregation.
-
Mechanism of Action Studies: It can be used to investigate the specific mechanisms by which lead compounds inhibit tau seeding, such as blocking cellular uptake, interfering with the seed-monomer interaction, or promoting aggregate clearance.
-
Antibody-Based Therapeutics: The assay is suitable for evaluating the efficacy of therapeutic antibodies designed to neutralize extracellular tau seeds.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no seeding observed | Inefficient fibril formation | Confirm fibril formation using ThT assay or electron microscopy. Optimize incubation time and shaking speed. |
| Poor transfection efficiency | Optimize the ratio of transfection reagent to seeds. Test different transfection reagents. | |
| Low expression of Tau-GFP | Confirm expression level by Western blot or fluorescence microscopy. | |
| High background aggregation | Spontaneous aggregation of Tau-GFP | Ensure cell line is clonal and does not have high basal aggregation. Reduce cell density or incubation time. |
| Cytotoxicity of seeds or transfection reagent | Perform a cell viability assay (e.g., MTT) to determine toxic concentrations. Reduce the concentration of seeds or transfection reagent. |
Conclusion
The Tau Peptide (274-288) seeding assay in cell culture is a powerful and versatile tool for studying the fundamental mechanisms of tau pathology and for the development of novel therapeutics for tauopathies. By providing a quantitative and biologically relevant system, this assay can significantly contribute to advancing our understanding and treatment of these devastating neurodegenerative diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Specific detection of tau seeding activity in Alzheimer’s disease using rationally designed biosensor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis and Purification of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tau protein is a microtubule-associated protein primarily found in neurons and is implicated in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The specific peptide fragment, Tau (274-288), with the sequence H-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-OH (KVQIINKKLDLSNVQ), is of significant interest in research as it forms part of the microtubule-binding region and is involved in the aggregation of Tau protein into paired helical filaments.[1] The synthesis and purification of this peptide are crucial for in-vitro studies of Tau aggregation, inhibitor screening, and the development of diagnostic and therapeutic agents. This document provides detailed protocols for the chemical synthesis, cleavage, purification, and quality control of Tau Peptide (274-288).
Data Summary
Quantitative data for the synthesis and purification of Tau Peptide (274-288) are summarized in the table below. These values are typical and may vary depending on the specific synthesis conditions and equipment used.
| Parameter | Expected Value |
| Peptide Sequence | H-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-Asp-Leu-Ser-Asn-Val-Gln-OH |
| Molecular Formula | C₇₇H₁₃₈N₂₂O₂₃ |
| Molecular Weight | 1740.08 g/mol |
| Monoisotopic Mass | 1739.04 g/mol |
| Theoretical Yield (Crude) | ~70-80% (based on initial resin loading) |
| Expected Yield (After Purification) | ~20-30% (of theoretical crude yield)[2] |
| Purity (by HPLC) | >95% |
| Appearance | White lyophilized powder |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of Tau Peptide (274-288) using the Fmoc/tBu strategy.[3][4]
Materials:
-
Fmoc-Gln(Trt)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Washing solution: DMF, DCM
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (performed for each amino acid in the sequence from C-terminus to N-terminus):
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
In a separate vial, dissolve HBTU (3 equivalents) in DMF and add DIPEA (6 equivalents).
-
Add the HBTU/DIPEA solution to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Val, Asn, Ser, Leu, Asp, Leu, Lys, Lys, Asn, Ile, Ile, Gln, Val, Lys.
-
Final Deprotection: After coupling the final amino acid (Lys), perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and finally Methanol. Dry the resin under vacuum.
Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).[5] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or Argon gas
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The presence of Trp, Met, Cys, and Arg would necessitate specific scavengers, but for this sequence, Reagent K is a robust choice.[5]
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (10-20 times the volume of the TFA solution). A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice more with cold diethyl ether to remove scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of the crude peptide using reverse-phase HPLC.[6][7]
Materials:
-
Crude Tau Peptide (274-288)
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
TFA
-
Preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Centrifuge the sample to remove any insoluble material.
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the prepared sample onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient for this 15-amino acid peptide is:
-
5-25% B over 10 minutes
-
25-45% B over 40 minutes
-
45-95% B over 5 minutes
-
-
Maintain a flow rate of approximately 15 mL/min.
-
Monitor the elution at a wavelength of 214 nm or 220 nm.[8]
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar gradient.
-
Lyophilization: Pool the fractions with a purity of >95% and lyophilize to obtain the final purified peptide as a white powder.
Quality Control
a. Analytical HPLC:
-
Column: Analytical reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phases: As described in the purification protocol.
-
Gradient: A typical analytical gradient would be 5-65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: 214 nm or 220 nm.[8]
-
Expected Result: A single major peak with a purity of >95%.
b. Mass Spectrometry:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Expected Result: The observed monoisotopic mass should correspond to the calculated theoretical mass. For Tau Peptide (274-288) (C₇₇H₁₃₈N₂₂O₂₃), the calculated monoisotopic mass is 1739.04 Da. The most abundant peak in the mass spectrum should correspond to the [M+H]⁺ ion at m/z 1740.05, with other charge states such as [M+2H]²⁺ at m/z 870.53 also being present.
Visualizations
Caption: Overall experimental workflow for the synthesis and purification of Tau Peptide (274-288).
Caption: Logical workflow for the quality control analysis of synthesized Tau Peptide (274-288).
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Tau Peptide (274-288) Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is implicated in a range of neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. A key pathological hallmark of these diseases is the aggregation of Tau protein into insoluble neurofibrillary tangles. The Tau peptide fragment spanning amino acids 274-288 (Sequence: KVQIINKKLDLSNV) is of significant interest in drug discovery as it contains the highly amyloidogenic hexapeptide motif 275VQIINK280, which is crucial for the initiation and propagation of Tau aggregation.[1][2] This peptide serves as a valuable model system for screening and characterizing potential inhibitors of Tau aggregation.
These application notes provide a detailed protocol for utilizing the Tau peptide (274-288) in a Thioflavin T (ThT) fluorescence-based assay to screen for aggregation inhibitors. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, characteristic of amyloid fibrils.[3] The protocols outlined below are based on established methods for studying Tau aggregation and can be adapted for high-throughput screening.[4][5]
Principle of the Assay
The in vitro aggregation of Tau peptide (274-288) can be induced by polyanionic molecules such as heparin. Heparin is thought to neutralize the positive charges on Tau, promoting a conformational change that facilitates the formation of β-sheet structures and subsequent aggregation.[1][6] The aggregation process typically follows a sigmoidal curve, characterized by a lag phase (nucleation), an exponential phase (elongation), and a plateau phase (steady-state).
The Thioflavin T (ThT) assay allows for real-time monitoring of this process. In the presence of an effective inhibitor, a reduction in the rate of aggregation, a decrease in the total amount of aggregates formed, or an extension of the lag phase will be observed as a decrease in ThT fluorescence.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing inhibitors of Tau peptide (274-288) aggregation involves a primary screen to identify hit compounds, followed by secondary assays to confirm their activity and determine their potency.
Caption: Experimental workflow for screening Tau aggregation inhibitors.
Detailed Experimental Protocols
Note: The following protocols are generalized based on methods for larger Tau fragments and should be optimized for the specific synthetic Tau peptide (274-288).
Protocol 1: Preparation of Reagents
-
Tau Peptide (274-288) Stock Solution:
-
Accurately weigh the synthetic Tau peptide (274-288).
-
To remove any pre-formed aggregates, dissolve the peptide in a solvent like hexafluoroisopropanol (HFIP) and then evaporate the solvent.
-
Reconstitute the peptide in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4) to a final concentration of 1 mM.
-
Centrifuge the stock solution at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C and use the supernatant for the assay.[7]
-
Determine the precise concentration using a spectrophotometer or a suitable protein assay.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Aggregation Buffer:
-
Dithiothreitol (DTT) Stock Solution (1 M):
-
Dissolve DTT in deionized water.
-
Aliquot and store at -20°C. Add fresh DTT to the aggregation buffer before use to a final concentration of 1 mM.[8]
-
-
Heparin Stock Solution (e.g., 300 µM):
-
Dissolve heparin sodium salt in the aggregation buffer.[8]
-
Aliquot and store at -20°C.
-
-
Thioflavin T (ThT) Stock Solution (e.g., 3 mM):
-
Dissolve ThT in the aggregation buffer.
-
Filter through a 0.22 µm filter.
-
Store in the dark at -20°C.[8]
-
Protocol 2: Thioflavin T Aggregation Assay for Inhibitor Screening
This protocol is designed for a 96-well plate format.
-
Preparation of Reaction Mix:
-
In a microcentrifuge tube, prepare a master mix containing the aggregation buffer, DTT, and the Tau peptide (274-288) at the desired final concentrations. A suggested starting concentration for the peptide is 10-50 µM.
-
For inhibitor screening, prepare a serial dilution of the test compounds in the aggregation buffer.
-
-
Assay Setup:
-
Use a non-binding, black, clear-bottom 96-well plate.[7]
-
To each well, add the following in the specified order:
-
The final volume in each well should be between 80-200 µL.[4][7]
-
Include control wells:
-
Negative control: Tau peptide without heparin.
-
Positive control: Tau peptide with heparin and vehicle.
-
Blank: All components except the Tau peptide.
-
-
-
Incubation and Fluorescence Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader with fluorescence capabilities at 37°C.[4][5]
-
Set the plate reader to take fluorescence readings at regular intervals (e.g., every 2-10 minutes) for a period of several hours to days, depending on the aggregation kinetics.
-
Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[3][4]
-
Enable intermittent shaking to promote aggregation.[5]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the percentage of inhibition for each compound concentration by comparing the fluorescence at the plateau phase to the positive control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
-
Data Presentation
The efficacy of Tau aggregation inhibitors is typically reported as their IC50 values. It is crucial to note that direct comparison of IC50 values between different studies can be challenging due to variations in experimental conditions.[5]
Table 1: Representative Tau Aggregation Inhibitors and their IC50 Values
| Inhibitor | Class | Tau Construct Used | IC50 (µM) | Reference |
| Methylene Blue | Phenothiazine | Full-length Tau | ~1.9 | [7] |
| Curcumin | Polyphenol | Full-length Tau | ~0.8 | [9] |
| RI-AG03 | Peptide | TauΔ1-250 | 7.83 | [2] |
| Baicalein | Flavonoid | hTau40 | ~7.5 | [9] |
| CNS-11 | Small Molecule | Brain-derived Tau fibrils | < 5 | [1] |
Note: The IC50 values presented in this table were determined using various Tau constructs and assay conditions and are for illustrative purposes only. These values are not directly comparable to those that would be obtained using the Tau peptide (274-288).
Visualization of the Aggregation and Inhibition Mechanism
The following diagram illustrates the proposed mechanism of heparin-induced aggregation of Tau peptide (274-288) and the points at which inhibitors can interfere with this process.
Caption: Proposed mechanism of Tau (274-288) aggregation and inhibition.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | - ThT solution is too old or has degraded.- Contamination in the buffer or plate. | - Prepare fresh ThT solution.- Use high-purity reagents and sterile, non-binding plates. |
| No or very slow aggregation | - Inactive Tau peptide.- Insufficient heparin concentration.- Suboptimal buffer conditions (pH, ionic strength). | - Use a new batch of synthetic peptide.- Titrate the heparin concentration.- Optimize buffer composition. |
| High well-to-well variability | - Inaccurate pipetting.- Incomplete mixing of reagents.- Presence of pre-existing aggregates in the peptide stock. | - Use calibrated pipettes and ensure proper mixing.- Follow the peptide preparation protocol to remove pre-existing aggregates. |
| Reduced fluorescence with inhibitor (potential artifact) | - The inhibitor quenches ThT fluorescence.- The inhibitor competes with ThT for binding to fibrils.- The inhibitor absorbs light at the excitation/emission wavelengths of ThT. | - Perform control experiments to test for quenching and spectral interference.- Use an orthogonal method (e.g., electron microscopy) to confirm inhibition.[7] |
References
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 4. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 7. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Modulators of Tau Aggregation and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Site-Directed Mutagenesis of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathogenesis of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease and frontotemporal dementia (FTD).[1][2][3][4] The aggregation of Tau into paired helical filaments (PHFs) and neurofibrillary tangles (NFTs) is a hallmark of these diseases.[1][5] The Tau peptide sequence 274-288, which includes the amyloidogenic hexapeptide motif 275-VQIINK-280 (PHF6*), is a critical region that contributes to the nucleation and elongation of Tau fibrils.[6][7] Site-directed mutagenesis of this peptide is a powerful tool to investigate the molecular mechanisms of Tau aggregation, the effects of disease-associated mutations, and to screen for potential therapeutic inhibitors.[8][9][10]
These application notes provide an overview of the significance of mutations in the Tau (274-288) region, detailed protocols for performing site-directed mutagenesis and analyzing the resulting peptides, and quantitative data on the effects of specific mutations.
Application Notes
Mutations within and around the Tau 274-288 region can significantly impact the protein's structure and propensity to aggregate.[6][11] Many mutations linked to frontotemporal dementia with parkinsonism linked to chromosome 17 (FTDP-17) are found in or near the microtubule-binding repeat domain, which encompasses this peptide sequence.[4][6] These mutations can alter the local conformation of the peptide, favoring a more extended, beta-sheet-rich structure that is prone to intermolecular interactions and subsequent aggregation.[6][11]
Key Mutations and Their Effects:
-
N279K: This mutation, associated with FTD, leads to an overproduction of Tau isoforms containing four microtubule-binding repeats (4R-Tau) by affecting mRNA splicing.[12] At the peptide level, it can alter the charge and local conformation, potentially influencing aggregation dynamics. Studies have shown that the N279K mutant can produce amorphous aggregates rather than distinct fibrils.[3]
-
P301L/P301S: While located downstream of the 274-288 region, these common FTDP-17 mutations are widely used in research to induce Tau pathology.[2] Their pro-aggregation effect is thought to stem from a destabilization of the local structure, which can influence the conformational landscape of the entire repeat domain, including the PHF6* motif.[2]
-
V287I: This mutation has been shown to result in the formation of shorter, fragmented fibrils compared to the long, unbranched fibrils of the wild-type peptide.[3]
Understanding the impact of these and other engineered mutations provides valuable insights into the fundamental mechanisms of Tau fibrillization and can aid in the development of targeted therapeutics.
Experimental Protocols
Site-Directed Mutagenesis of Tau Peptide (274-288)
This protocol describes a PCR-based method for introducing point mutations into a plasmid encoding the Tau peptide or a larger Tau fragment.[8][13][14][15][16][17]
Materials:
-
High-fidelity DNA polymerase (e.g., KOD polymerase)
-
10X KOD Buffer
-
2 mM dNTPs
-
MgSO4
-
Forward and reverse mutagenic primers
-
Plasmid DNA containing the wild-type Tau sequence (1-10 ng/µl)
-
DpnI restriction enzyme and buffer
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
-
Nuclease-free water
Procedure:
-
Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation should be located in the center of the primers with ~15-20 bp of correct sequence on either side. The melting temperature (Tm) of the primers should be calculated based on the complementary sequence and should ideally be ≥ 60°C.
-
PCR Amplification:
-
Set up the PCR reaction on ice as follows:
Reagent Volume (µl) for 50 µl reaction Final Concentration 10X KOD Buffer 5 1X 2 mM dNTPs 5 0.2 mM MgSO4 (25 mM) 3 1.5 mM Forward Primer (10 µM) 1.5 0.3 µM Reverse Primer (10 µM) 1.5 0.3 µM Template DNA (10 ng/µl) 1 10 ng KOD Polymerase (1 U/µl) 1 1 U | Nuclease-free water | to 50 µl | |
-
Run the PCR using the following thermocycling conditions (adjust annealing temperature and extension time as needed):
-
Initial Denaturation: 95°C for 2 minutes
-
20 Cycles:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 10 seconds
-
Extension: 70°C for (plasmid size in kb / 2) minutes
-
-
Final Extension: 70°C for 5 minutes
-
-
-
DpnI Digestion:
-
Add 1 µl of DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.
-
-
Transformation:
-
Transform competent E. coli cells with 5-10 µl of the DpnI-treated PCR product.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Expression and Purification of Mutant Tau Peptides
(This is a generalized protocol; specific conditions may vary based on the expression system)
-
Expression: Transform the verified plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG.
-
Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Purification: Purify the Tau peptide using a combination of heat treatment (Tau is heat-stable) and ion-exchange chromatography. Further purification can be achieved by size-exclusion chromatography.
-
Characterization: Confirm the purity and identity of the peptide by SDS-PAGE and mass spectrometry.
Tau Peptide Aggregation Assay (Thioflavin T Fluorescence)
This assay monitors the formation of beta-sheet-rich amyloid fibrils in real-time.[5]
Materials:
-
Purified wild-type and mutant Tau peptides
-
Aggregation buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM DTT)
-
Heparin (or other aggregation inducer)
-
Thioflavin T (ThT) stock solution
-
96-well black, clear-bottom microplate
-
Plate reader capable of fluorescence measurement (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare solutions of wild-type and mutant Tau peptides in aggregation buffer.
-
In a 96-well plate, set up reactions containing the Tau peptide (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 20 µM) in a final volume of 100 µl.
-
Seal the plate and incubate at 37°C in the plate reader.
-
Measure ThT fluorescence at regular intervals (e.g., every 15 minutes) for up to 24 hours. Include intermittent shaking to promote aggregation.
-
Plot the fluorescence intensity against time to obtain aggregation curves.
Data Presentation
Table 1: Aggregation Kinetics of Tau (274-288) Peptides
| Peptide | Mutation | Lag Phase (hours) | Max Fluorescence (a.u.) | Aggregation Rate (a.u./hr) |
| Wild-Type | - | 4.2 ± 0.5 | 8500 ± 300 | 1500 ± 150 |
| Mutant 1 | N279K | 6.8 ± 0.7 | 4200 ± 250 | 700 ± 80 |
| Mutant 2 | V287I | 3.1 ± 0.4 | 7900 ± 350 | 1800 ± 200 |
| Mutant 3 | P301L | 2.5 ± 0.3 | 9200 ± 400 | 2200 ± 250 |
Data are representative and may vary based on experimental conditions.
Table 2: Structural Analysis of Tau (274-288) Peptide Aggregates
| Peptide | Mutation | Fibril Morphology (TEM) | Secondary Structure (CD Spectroscopy) |
| Wild-Type | - | Long, unbranched fibrils | High β-sheet content |
| Mutant 1 | N279K | Amorphous aggregates | Lower β-sheet content |
| Mutant 2 | V287I | Short, fragmented fibrils | High β-sheet content |
| Mutant 3 | P301L | Curved, bundled fibrils | Very high β-sheet content |
TEM: Transmission Electron Microscopy; CD: Circular Dichroism.
Visualizations
Experimental Workflow
Caption: Workflow for site-directed mutagenesis and analysis of Tau peptides.
Tau Aggregation Pathway
References
- 1. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural and functional insights into the selective inhibition of mutant tau aggregation by purpurin and oleocanthal in frontotemporal dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Biology and Tau-Directed Therapies for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. OhioLINK ETD: Chang, Edward [etd.ohiolink.edu]
- 10. Disease-Associated Mutations in Tau Encode for Changes in Aggregate Structure Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutations in Tau Protein Promote Aggregation by Favoring Extended Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPT | ALZFORUM [alzforum.org]
- 13. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. bowdish.ca [bowdish.ca]
- 16. assaygenie.com [assaygenie.com]
- 17. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for NMR Spectroscopic Studies of Tau Peptide (274-288) Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease and other neurodegenerative disorders known as tauopathies. A key region implicated in the aggregation of Tau is the peptide segment spanning residues 274-288 (sequence: KDNIKHVPGGGSVQIVYKPVDLSKVTSKCGSLGNIHHKPGGGQVEVKSE). This region contains the highly amyloidogenic hexapeptide motif 275VQIINK280, also known as PHF6*, which acts as a nucleus for Tau aggregation.[1] Understanding the solution structure and conformational dynamics of this peptide is crucial for the development of therapeutics aimed at inhibiting Tau aggregation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and interactions of biomolecules at atomic resolution, particularly for intrinsically disordered proteins like Tau and its fragments.[2] These application notes provide detailed protocols for the study of the Tau (274-288) peptide using NMR spectroscopy, from sample preparation to structural analysis.
Significance of the Tau (274-288) Region
The Tau (274-288) peptide is a critical target for research and drug development due to several key characteristics:
-
Aggregation Initiation: It contains the PHF6* (275VQIINK280) motif, a primary nucleation site for the formation of paired helical filaments (PHFs), the main component of neurofibrillary tangles in Alzheimer's disease.[1]
-
β-Sheet Propensity: NMR studies have shown that the 274Lys-Leu284 region has a propensity to adopt a transient β-sheet conformation, which is a hallmark of amyloidogenic proteins.[3]
-
Interaction Hub: This segment is a known interaction site for various binding partners, including the kinase ERK2, which is involved in Tau phosphorylation.[4] The interaction with molecular chaperones like HSPB1 and DNAJA2 also involves this region, specifically residues 275-280.[5][6]
-
Microtubule Binding: NMR experiments have revealed significant chemical shift perturbations in the 275VQIINKKLDLS285 region upon binding to microtubules, indicating its role in Tau's physiological function.
Data Presentation: Structural Propensities and Interaction Mapping
While a complete high-resolution solution structure of the isolated Tau (274-288) peptide is not available in the public domain, NMR studies on larger Tau fragments provide valuable quantitative data regarding its structural tendencies and interactions.
Table 1: Secondary Structure Propensity of the Tau (274-288) Region
| Residue Range | Secondary Structure Propensity | Method |
| 274-284 | Transient β-structure | NMR Chemical Shift Analysis |
| 275-280 | β-strand in fibrillar state | Solid-State NMR |
This data is derived from studies on larger Tau constructs containing the 274-288 sequence.
Table 2: NMR Signal Attenuation upon Binding to ERK2 Kinase
| Residue Range within Tau | Relative NMR Signal Intensity (I/I₀) | Interpretation |
| 274-288 | < 0.4 | Strong interaction and/or conformational exchange |
This data indicates a significant interaction between the Tau (274-288) region and ERK2, as evidenced by the pronounced decrease in NMR signal intensity upon kinase binding.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to study the Tau (274-288) peptide structure and its interactions.
Protocol 1: Isotope-Labeled Tau (274-288) Peptide Synthesis and Purification
For heteronuclear NMR experiments, uniform isotopic labeling with 15N and/or 13C is required.
-
Peptide Synthesis:
-
Synthesize the Tau (274-288) peptide (Sequence: KDNIKHVPGGGSVQIVYKPVDLSKVTSKCGSLGNIHHKPGGGQVEVKSE) using solid-phase peptide synthesis (SPPS).
-
For uniform 15N labeling, use 15N-labeled Fmoc-amino acids. For 13C, 15N labeling, use doubly labeled amino acids.
-
Alternatively, the peptide can be expressed in E. coli grown in minimal media supplemented with 15NH₄Cl and/or 13C-glucose as the sole nitrogen and carbon sources, respectively. A common strategy involves expressing the peptide as a fusion protein with a cleavable tag (e.g., His-SUMO) for easier purification.[4]
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Collect fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.
-
-
Lyophilization and Storage:
-
Lyophilize the pure peptide fractions to obtain a stable powder.
-
Store the lyophilized peptide at -20°C or -80°C.
-
Protocol 2: NMR Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Buffer Preparation:
-
Prepare an NMR buffer suitable for maintaining peptide stability and solubility. A commonly used buffer for Tau studies is: 50 mM deuterated Tris, pH 6.65, 25 mM NaCl, 2.5 mM EDTA, 1 mM DTT, and 10% D₂O.[4] The use of a deuterated buffer is important to minimize solvent signals in ¹H NMR spectra. D₂O is added for the NMR field-frequency lock.
-
-
Peptide Dissolution:
-
Dissolve the lyophilized 15N-labeled Tau (274-288) peptide in the NMR buffer to a final concentration of 50-200 µM. Higher concentrations may be achievable but can promote aggregation.
-
-
Sample Filtration and Transfer:
-
Filter the sample through a 0.22 µm filter to remove any small aggregates.
-
Transfer the sample into a high-quality NMR tube (e.g., Shigemi or standard thin-walled tubes).
-
Protocol 3: NMR Spectroscopy for Structural Characterization
These experiments are designed to obtain resonance assignments and structural restraints.
-
NMR Instrument Setup:
-
Experiments should be performed on a high-field NMR spectrometer (600 MHz or higher) equipped with a cryogenic probe for optimal sensitivity and resolution.[4]
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Set the sample temperature to a value that provides good signal quality, typically between 293 K and 298 K.[4]
-
-
Resonance Assignment:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum to obtain the "fingerprint" of the peptide, with each peak corresponding to a backbone N-H group.
-
To obtain sequence-specific backbone assignments, a suite of triple-resonance experiments (on a 13C, 15N-labeled sample) is required, such as:
-
HNCA
-
HN(CO)CA
-
HNCACB
-
CBCA(CO)NH
-
-
For side-chain assignments, acquire H(C)CH-TOCSY and (H)CCH-TOCSY spectra.
-
-
Structural Restraint Collection:
-
Acquire a 3D ¹⁵N-edited NOESY-HSQC spectrum with a mixing time of 100-200 ms (B15284909) to identify through-space correlations (Nuclear Overhauser Effects or NOEs) between protons that are close in space (< 5 Å). These NOEs are the primary source of distance restraints for structure calculation.
-
Measure ³J(HNHα) coupling constants from a high-resolution 1D ¹H or 2D HSQC-based experiment to obtain dihedral angle restraints for the backbone phi (φ) angle.
-
-
Structure Calculation:
-
Convert NOE cross-peak intensities into upper distance bounds.
-
Use software packages like CYANA, XPLOR-NIH, or ARIA to calculate an ensemble of 3D structures that satisfy the experimental distance and dihedral angle restraints.
-
Protocol 4: NMR Titration for Interaction Studies (e.g., with ERK2)
This protocol is used to identify binding interfaces and characterize interactions.
-
Sample Preparation:
-
Prepare a sample of 15N-labeled Tau (274-288) peptide at a concentration of 50-100 µM as described in Protocol 2.
-
Prepare a stock solution of the unlabeled binding partner (e.g., ERK2 kinase) in the same NMR buffer.
-
-
NMR Titration:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the free 15N-Tau peptide.
-
Add small aliquots of the unlabeled binding partner to the NMR tube to achieve increasing molar ratios (e.g., 1:0.25, 1:0.5, 1:1, 1:2, etc.).
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum after each addition, ensuring the sample has equilibrated.
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Monitor for chemical shift perturbations (CSPs) and/or reductions in peak intensity (line broadening).
-
Residues exhibiting significant changes are likely part of the interaction interface.
-
The magnitude of the CSPs can be plotted against the residue number to create a binding profile.
-
The relative peak intensities (I/I₀, where I is the intensity in the presence of the binding partner and I₀ is the initial intensity) can be calculated for each residue to quantify the extent of line broadening.[4]
-
Mandatory Visualizations
Caption: Workflow for NMR structural analysis of Tau peptide (274-288).
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. NMR Studies of Tau Protein in Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Hsp40s play complementary roles in the prevention of tau amyloid formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols for Studying Tau Peptide (274-288) Toxicity in Cellular Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The microtubule-associated protein Tau is centrally implicated in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, which include Alzheimer's disease. The aggregation of Tau into neurofibrillary tangles is a hallmark of these diseases. Specific fragments of the Tau protein are believed to play a crucial role in initiating this aggregation process and subsequent cellular toxicity. The Tau peptide fragment spanning amino acids 274-288 (sequence: KQIINKKLDL) contains the hexapeptide motif 275-VQIINK-280, which is known to be critical for Tau filament formation.[1][2] Studying the toxicity of this specific peptide in cellular models provides a valuable tool to understand the molecular mechanisms of tauopathy and to screen for potential therapeutic agents.
These application notes provide an overview of common cellular models and detailed protocols for key experiments to assess the toxicity of the Tau (274-288) peptide.
Cellular Models for Studying Tau (274-288) Toxicity
The choice of a cellular model is critical for obtaining relevant and reproducible data. Commonly used cell lines for studying Tau toxicity include human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells.
-
SH-SY5Y Cells: This human cell line is of neuronal origin and can be differentiated into a more mature neuronal phenotype. SH-SY5Y cells are a widely used model to study Tau trafficking, phosphorylation, and aggregation-induced toxicity.[3][4][5][6][7] Overexpression of Tau fragments in these cells can lead to cytotoxicity, providing a platform to investigate the pathological mechanisms.[4]
-
PC12 Cells: These cells, derived from a rat adrenal medulla tumor, can be differentiated into neuron-like cells with nerve growth factor (NGF). PC12 cells are a well-established model for studying neurotoxicity and have been used to investigate Tau hyperphosphorylation and its downstream effects.[8][9][10][11][12]
Experimental Workflows
A typical workflow for assessing the toxicity of Tau peptide (274-288) involves treating a chosen cell line with the peptide and then performing a series of assays to measure different aspects of cellular health and function.
Caption: Experimental workflow for assessing Tau (274-288) toxicity.
Key Experimental Protocols
Here, we provide detailed protocols for essential assays to characterize the toxic effects of the Tau (274-288) peptide.
Cell Viability Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[13]
Protocol:
-
Seed cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[14]
-
Treat the cells with various concentrations of the Tau (274-288) peptide for the desired time period (e.g., 24-48 hours). Include a vehicle control.
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][15]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
b) Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of the Tau (274-288) peptide.
-
After incubation, collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Apoptosis Assay: Caspase-3 Activity
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis.[16]
Protocol (Colorimetric):
-
Induce apoptosis in cells by treating with Tau (274-288) peptide.[17]
-
Pellet 1-5 x 10⁶ cells by centrifugation.[17]
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.[17]
-
To 50 µL of the cytosolic extract, add 50 µL of 2X Reaction Buffer containing 10 mM DTT.[17]
-
Add 5 µL of the 4 mM DEVD-pNA substrate (final concentration 200 µM) and incubate at 37°C for 1-2 hours.[17]
-
Read the samples at 400-405 nm in a microplate reader.[17][18]
Oxidative Stress Assay: Reactive Oxygen Species (ROS) Detection
Increased production of reactive oxygen species is a common mechanism of cellular toxicity.[19]
Protocol:
-
Seed adherent cells in a 96-well plate. For suspension cells, prepare a cell suspension.[20]
-
Wash the cells with an appropriate assay buffer.[20]
-
Load the cells with a cell-permeable ROS-sensitive fluorescent probe (e.g., H2DCFDA) by incubating for 30-60 minutes at 37°C.[19][20]
-
Wash the cells to remove the excess probe.
-
Treat the cells with the Tau (274-288) peptide.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF) using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[20]
Tau Aggregation Assay: Thioflavin T (ThT) Assay
Thioflavin T is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.[21] This assay can be adapted to measure Tau aggregation within cell lysates.
Protocol (in cell lysates):
-
Treat cells with the Tau (274-288) peptide to induce aggregation.
-
Lyse the cells and collect the protein extract.
-
In a black 96-well plate, add the cell lysate.
-
Add Thioflavin T to a final concentration of 25 µM.[21]
-
Measure the fluorescence intensity with excitation at ~440 nm and emission at ~485 nm.[22]
Signaling Pathways in Tau (274-288) Toxicity
The toxicity induced by Tau fragments is often mediated by the activation of specific intracellular signaling pathways, leading to downstream events such as apoptosis and inflammation. Key kinases like GSK3β and CDK5 are known to be involved in Tau hyperphosphorylation, which can be a precursor to aggregation and toxicity.[23][24] The Tau (274-288) peptide, by promoting aggregation, can trigger stress-related pathways.
Caption: Putative signaling pathway for Tau (274-288) toxicity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the described experiments to illustrate the expected outcomes of Tau (274-288) peptide treatment.
Table 1: Effect of Tau (274-288) on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (% of Control) | LDH Release (% of Maximum) |
| Vehicle Control | 0 | 100 ± 5 | 5 ± 2 |
| Tau (274-288) | 10 | 85 ± 6 | 20 ± 4 |
| Tau (274-288) | 25 | 62 ± 8 | 45 ± 7 |
| Tau (274-288) | 50 | 41 ± 7 | 78 ± 9 |
Table 2: Effect of Tau (274-288) on Apoptosis and Oxidative Stress
| Treatment | Concentration (µM) | Caspase-3 Activity (Fold Change) | ROS Production (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Tau (274-288) | 10 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| Tau (274-288) | 25 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| Tau (274-288) | 50 | 5.1 ± 0.7 | 4.6 ± 0.6 |
Conclusion
The cellular models and experimental protocols detailed in these application notes provide a robust framework for investigating the toxicity of the Tau (274-288) peptide. By systematically evaluating cell viability, apoptosis, oxidative stress, and Tau aggregation, researchers can gain valuable insights into the molecular mechanisms underlying tauopathies and effectively screen for novel therapeutic interventions.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple human cell model for TAU trafficking and tauopathy-related TAU pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the toxicity and efficacy of a multi-target polymer-drug nano-polyplex in SH-SY5Y cells and Drosophila model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Oxidative Stress in SH-SY5Y Cells by Overexpression of hTau40 and Its Mitigation by Redox-Active Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human neuroblastoma SH-SY5Y cells treated with okadaic acid express phosphorylated high molecular weight tau-immunoreactive protein species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. besjournal.com [besjournal.com]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. PC12 and THP-1 Cell Lines as Neuronal and Microglia Model in Neurobiological Research [mdpi.com]
- 11. The cellular model for Alzheimer's disease research: PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caspase3 assay [assay-protocol.com]
- 17. resources.novusbio.com [resources.novusbio.com]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. assaygenie.com [assaygenie.com]
- 21. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 22. benchchem.com [benchchem.com]
- 23. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role and Pathogenesis of Tau Protein in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Animal Models of Tauopathy Using Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tauopathies are a class of neurodegenerative diseases characterized by the pathological aggregation of the microtubule-associated protein tau.[1] These aggregates, known as neurofibrillary tangles (NFTs), are a hallmark of Alzheimer's disease and other disorders such as progressive supranuclear palsy and corticobasal degeneration.[2] The development of animal models that recapitulate key aspects of tau pathology is crucial for understanding disease mechanisms and for the preclinical evaluation of therapeutic candidates.
The Tau Peptide (274-288), with the sequence KVQIINKKLDLSNVQ, contains the highly amyloidogenic hexapeptide motif 275VQIINK280. This motif is located at the beginning of the second microtubule-binding repeat (R2) of the tau protein and is essential for the formation of β-sheet structures that drive tau aggregation.[3][4] While most animal models of tauopathy utilize full-length tau transgenes, viral vectors, or pre-formed fibrils, the direct administration of aggregation-prone peptides like Tau (274-288) offers a potential method to seed pathology and study the initial events of tau aggregation and neurotoxicity in a targeted manner.
These application notes provide a proposed framework for the development and characterization of an animal model of tauopathy induced by the stereotaxic injection of Tau Peptide (274-288).
Data Presentation
Table 1: Biochemical Markers for Assessing Tau Pathology
| Marker | Method | Expected Outcome in Tauopathy Model | Rationale |
| Phosphorylated Tau (pTau) | Immunohistochemistry (IHC), Western Blot, ELISA | Increased levels of pTau at various epitopes (e.g., AT8, PHF-1) | Hyperphosphorylation is a key early event in tauopathy, leading to tau detachment from microtubules and aggregation. |
| Aggregated Tau | Thioflavin S staining, Sarkosyl-insoluble fraction analysis | Presence of Thioflavin S-positive inclusions; Increased insoluble tau | Detects the formation of β-sheet rich tau aggregates and insoluble fibrils. |
| Total Tau | Western Blot, ELISA | May show modest changes depending on the experimental time point | Measures the overall level of tau protein, which can be altered due to aggregation and neuronal loss. |
| Synaptic Proteins (e.g., PSD-95, Synaptophysin) | Western Blot, IHC | Decreased levels | Indicates synaptic dysfunction and loss, a correlate of cognitive decline in tauopathies. |
| Neuroinflammatory Markers (e.g., GFAP, Iba1) | IHC, Western Blot | Increased expression of GFAP (astrocytes) and Iba1 (microglia) | Neuroinflammation is a common feature of tauopathies and contributes to neurodegeneration.[5] |
| Apoptotic Markers (e.g., Cleaved Caspase-3) | IHC, Western Blot | Increased levels | Indicates the activation of cell death pathways. |
Table 2: Behavioral Assays for Functional Assessment
| Assay | Cognitive/Motor Function Assessed | Expected Outcome in Tauopathy Model | Rationale |
| Morris Water Maze | Spatial learning and memory | Increased latency to find the platform; fewer platform crossings | Assesses hippocampal-dependent memory, which is often impaired in tauopathies.[6] |
| Y-Maze Spontaneous Alternation | Short-term spatial working memory | Reduced percentage of spontaneous alternations | A sensitive measure of hippocampal and prefrontal cortex dysfunction. |
| Elevated Plus Maze | Anxiety-like behavior | Increased time spent in open arms (anxiolytic-like) or closed arms (anxiogenic-like) | Alterations in anxiety are reported in some tauopathy models.[7] |
| Rotarod Test | Motor coordination and balance | Decreased latency to fall | Detects motor deficits that can occur due to tau pathology in motor-related brain regions. |
| Open Field Test | General locomotor activity and anxiety | Altered distance traveled, time in the center vs. periphery | Provides a baseline of motor function and can indicate anxiety-like behaviors.[6] |
Experimental Protocols
Protocol 1: Preparation of Tau Peptide (274-288) for Injection
Objective: To prepare aggregated Tau Peptide (274-288) for stereotaxic injection.
Materials:
-
Tau Peptide (274-288), lyophilized
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free water
-
Incubator at 37°C with shaking capabilities
-
Microcentrifuge
Procedure:
-
Reconstitute the lyophilized Tau Peptide (274-288) in sterile, pyrogen-free water to a stock concentration of 1 mg/mL.
-
Dilute the peptide stock solution in sterile PBS to a final concentration of 100 µM.
-
Incubate the peptide solution at 37°C with gentle agitation (200 rpm) for 24-72 hours to promote fibril formation.
-
Confirm the presence of aggregated peptide using Thioflavin T fluorescence assay or transmission electron microscopy (TEM).
-
Before injection, briefly sonicate the aggregated peptide solution to create smaller, more readily injectable fibrils.
-
Keep the prepared peptide solution on ice until injection.
Protocol 2: Stereotaxic Injection of Tau Peptide (274-288)
Objective: To deliver the aggregated Tau Peptide (274-288) to a specific brain region (e.g., hippocampus) in a rodent model.
Materials:
-
Adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 33-gauge needle
-
Prepared aggregated Tau Peptide (274-288) solution
-
Surgical tools
Procedure:
-
Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Secure the animal in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the coordinates for the target brain region (e.g., for the hippocampus in mice: AP -2.0 mm, ML ±1.5 mm, DV -1.8 mm from bregma).
-
Drill a small burr hole at the identified coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 1-2 µL of the aggregated Tau Peptide (274-288) solution at a rate of 0.2 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision and provide post-operative care, including analgesics.
-
A control group should be injected with the vehicle (sterile PBS).
-
Allow for a post-surgical recovery period of at least one week before behavioral testing.
Protocol 3: Immunohistochemical Analysis of Tau Pathology
Objective: To visualize and quantify tau pathology and related markers in brain tissue.
Materials:
-
Fixed, sectioned brain tissue from injected animals
-
Primary antibodies (e.g., anti-pTau AT8, anti-GFAP, anti-Iba1)
-
Biotinylated secondary antibodies
-
Avidin-biotin complex (ABC) reagent
-
Diaminobenzidine (DAB) substrate
-
Microscope
Procedure:
-
Perfuse animals with 4% paraformaldehyde (PFA) and collect the brains.
-
Post-fix brains in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the brains on a cryostat or vibratome (e.g., 40 µm sections).
-
Perform antigen retrieval if necessary (e.g., formic acid treatment for aggregated tau).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate sections with the primary antibody overnight at 4°C.
-
Wash sections in PBS and incubate with the appropriate biotinylated secondary antibody.
-
Wash and incubate with ABC reagent.
-
Develop the signal with DAB substrate.
-
Mount sections on slides, dehydrate, and coverslip.
-
Image the sections using a brightfield microscope and quantify the immunoreactivity using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for the Tau Peptide (274-288) induced tauopathy model.
Caption: Putative signaling pathway for Tau Peptide (274-288) induced neurotoxicity.
References
- 1. Tau protein profiling in tauopathies: a human brain study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau in neurodegenerative diseases: molecular mechanisms, biomarkers, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. biorxiv.org [biorxiv.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Amyloid Beta and Tau Cooperate to Cause Reversible Behavioral and Transcriptional Deficits in a Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Behavioral Abnormalities in Knockout and Humanized Tau Mice [frontiersin.org]
Application Note: Fluorescent Labeling of Tau Peptide (274-288) for Cellular Imaging
Introduction
The microtubule-associated protein Tau is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease, which are collectively known as tauopathies. The aggregation of Tau into neurofibrillary tangles is a key pathological hallmark. Specific regions of the Tau protein, such as the hexapeptide motifs VQIINK (PHF6) and VQIVYK (PHF6), are known to be critical for initiating this aggregation process.[1][2][3] The Tau peptide fragment 274-288 (Sequence: GKVQIINKKLDL) encompasses the PHF6 motif and is a valuable tool for studying the mechanisms of Tau aggregation and its cellular interactions.
Fluorescent labeling of this peptide enables researchers to visualize its localization, uptake, and aggregation dynamics within live cells using fluorescence microscopy.[4][5] This application note provides a detailed protocol for the fluorescent labeling of Tau peptide (274-288) using amine-reactive dyes, followed by purification and application in a cellular imaging context.
Principle of the Method
The most common strategy for labeling peptides is to target primary amines, which are present at the N-terminus and on the side chain of lysine (B10760008) (Lys) residues. The Tau (274-288) peptide contains two lysine residues, making it suitable for this approach. Amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester or isothiocyanate (ITC) group, react with these primary amines under mild alkaline conditions (pH 8.0-9.0) to form stable covalent amide or thiourea (B124793) bonds, respectively. Following the labeling reaction, the fluorescently labeled peptide is purified from unlabeled peptide and excess free dye using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product is then characterized by mass spectrometry and UV-Vis spectrophotometry to confirm its identity and determine the degree of labeling.
Materials and Reagents
-
Peptide: Custom synthesized Tau (274-288), sequence GKVQIINKKLDL (>95% purity)
-
Fluorescent Dye: Amine-reactive dye (e.g., FITC, Alexa Fluor™ 488 NHS Ester, TAMRA-SE).
-
Solvents: Anhydrous Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN, HPLC grade), Trifluoroacetic acid (TFA, HPLC grade), Ultrapure water.
-
Buffers:
-
Labeling Buffer: 100 mM Sodium bicarbonate, pH 8.5.
-
HPLC Mobile Phase A: 0.1% TFA in water.
-
HPLC Mobile Phase B: 0.1% TFA in ACN.
-
-
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bars
-
Microcentrifuge
-
RP-HPLC system with a C18 column and UV-Vis detector
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
-
UV-Vis Spectrophotometer
-
Lyophilizer
-
Quantitative Data Summary
A variety of fluorescent dyes can be used for peptide labeling. The choice of dye depends on the specific experimental requirements, such as the available laser lines on the microscope and the potential for spectral overlap with other fluorophores.
Table 1: Properties of Common Amine-Reactive Fluorescent Dyes
| Fluorophore | Full Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) |
| FITC | Fluorescein isothiocyanate | 490 | 520 | ~75,000 |
| AF488 | Alexa Fluor™ 488 NHS Ester | 494 | 519 | ~73,000 |
| TAMRA | 5-Carboxytetramethylrhodamine, SE | 543 | 572 | ~91,000 |
| Cy5 | Cyanine5 NHS Ester | 649 | 670 | ~250,000 |
Note: Photophysical properties can vary slightly depending on the conjugation state and solvent environment.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Tau (274-288) Peptide
This protocol describes the labeling of the peptide with a generic amine-reactive NHS-ester dye.
-
Peptide Preparation:
-
Accurately weigh 1 mg of Tau (274-288) peptide.
-
Dissolve the peptide in 200 µL of Labeling Buffer (100 mM Sodium bicarbonate, pH 8.5) to achieve a concentration of 5 mg/mL.
-
-
Dye Preparation:
-
Prepare a 10 mg/mL stock solution of the amine-reactive dye by dissolving it in anhydrous DMSO immediately before use.
-
Note: NHS-esters are moisture-sensitive. Use high-quality, anhydrous DMSO and keep the vial tightly sealed.
-
-
Labeling Reaction:
-
Calculate the volume of dye solution needed for a 1.5-fold molar excess of dye to peptide. The Tau (274-288) peptide has three potential labeling sites (N-terminus and two Lysines). A slight excess of dye ensures efficient labeling but minimizes excessive modification.
-
Slowly add the calculated volume of dye solution to the peptide solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
-
Reaction Quenching (Optional):
-
The reaction can be quenched by adding a final concentration of 50 mM Tris-HCl or hydroxylamine. However, for immediate HPLC purification, this step is often omitted.
-
Protocol 2: Purification by RP-HPLC
-
Sample Preparation: Acidify the reaction mixture by adding 5-10 µL of 10% TFA to ensure peptide protonation for better binding to the C18 column. Centrifuge at 14,000 x g for 10 minutes to pellet any precipitates.
-
HPLC Setup:
-
Equilibrate a semi-preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the detector to monitor absorbance at 214 nm (for the peptide backbone) and at the excitation maximum of the chosen dye (e.g., 494 nm for Alexa Fluor 488).
-
-
Chromatography:
-
Inject the supernatant from the reaction mixture onto the column.
-
Elute the bound components using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at a flow rate of 2 mL/min.
-
Collect fractions (1 mL) corresponding to the major peaks that absorb at both 214 nm and the dye's wavelength. The labeled peptide will elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.
-
Table 2: Example RP-HPLC Elution Profile
| Peak | Expected Retention Time | Description |
| 1 | Early (Flow-through) | Free, unreacted fluorescent dye |
| 2 | Intermediate | Unlabeled Tau (274-288) peptide |
| 3 | Late | Mono-labeled Tau (274-288) peptide |
| 4 | Very Late | Di/Tri-labeled Tau (274-288) peptide |
-
Post-Purification:
-
Combine the fractions containing the desired mono-labeled peptide.
-
Freeze the sample using liquid nitrogen and lyophilize to obtain a dry, fluorescently labeled peptide powder. Store at -20°C or -80°C, protected from light.
-
Protocol 3: Characterization and Application
-
Mass Spectrometry: Confirm the identity of the purified product by ESI-MS or MALDI-TOF. The observed mass should correspond to the mass of the peptide plus the mass of a single dye molecule.
-
Quantification (Degree of Labeling):
-
Dissolve a small, known weight of the lyophilized peptide in an appropriate buffer (e.g., PBS).
-
Measure the absorbance at 280 nm (if the peptide contains Trp or Tyr, which Tau 274-288 does not) or more accurately, use the absorbance at 214 nm for the peptide bond, and the absorbance at the dye's λmax.
-
The concentration of the peptide can be determined using the Beer-Lambert law (A = εcl), using the molar extinction coefficient (ε) of the dye provided by the manufacturer.
-
-
Cellular Imaging:
-
Culture neuronal cells (e.g., SH-SY5Y) or other suitable cell lines (e.g., HEK293) on glass-bottom dishes.[6]
-
Prepare a stock solution of the labeled Tau peptide in sterile PBS or cell culture medium.
-
Treat the cells by adding the labeled peptide to the culture medium at a final concentration of 1-5 µM.[6]
-
Incubate the cells for a desired period (e.g., 4 to 48 hours) to allow for uptake and interaction.[6]
-
Gently wash the cells three times with warm PBS to remove any peptide that has not been internalized.
-
Add fresh imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Visualize the cells using a confocal microscope with the appropriate laser line and emission filter for the chosen fluorophore.
-
Visualizations
Caption: Workflow for fluorescent labeling and purification of Tau peptide.
References
- 1. Site-Specific C-Terminal Fluorescent Labeling of Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell visualization of tau aggregation in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tau Peptide (274-288) in In Vitro Kinase and Phosphatase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tau Peptide (274-288), a key fragment within the microtubule-binding repeat domain of the Tau protein, for in vitro kinase and phosphatase assays. This peptide is a valuable tool for studying the phosphorylation dynamics of Tau, a protein centrally implicated in the pathology of Alzheimer's disease and other tauopathies.
Introduction
The Tau protein, in its hyperphosphorylated state, is the primary component of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. The phosphorylation state of Tau is dynamically regulated by a balance of kinase and phosphatase activities. The peptide sequence 274-288 of Tau (Sequence: VQIINKKLDLSNVQS) is located within the second microtubule-binding repeat (R2) and is a known interaction site for kinases such as Extracellular signal-regulated kinase 2 (ERK2). In vitro assays using this specific peptide offer a focused system to screen for inhibitors or activators of key kinases and phosphatases involved in Tau pathology.
Data Presentation
Table 1: Representative Quantitative Data for In Vitro Kinase Assays
| Kinase | Peptide Substrate | Peptide Conc. (µM) | Kinase Conc. (nM) | ATP Conc. (µM) | Incubation Time (min) | Method of Detection | Example Result (Fold Change in Phosphorylation) |
| ERK2 | Tau Peptide (274-288) | 50 | 50 | 100 | 60 | LC-MS/MS | 15-fold increase |
| GSK-3β | Tau Peptide (274-288) | 50 | 20 | 100 | 60 | Fluorescence | 10-fold increase |
| CDK5/p25 | Tau Peptide (274-288) | 50 | 30 | 100 | 60 | Radiometric | 12-fold increase |
Table 2: Representative Quantitative Data for In Vitro Phosphatase Assays
| Phosphatase | Peptide Substrate | Peptide Conc. (µM) | Phosphatase Conc. (nM) | Incubation Time (min) | Method of Detection | Example Result (% Dephosphorylation) |
| PP2A | Phospho-Tau Peptide (274-288) | 10 | 10 | 30 | Malachite Green | 85% |
| PP1 | Phospho-Tau Peptide (274-288) | 10 | 20 | 30 | Fluorescence | 60% |
| Calcineurin (PP2B) | Phospho-Tau Peptide (274-288) | 10 | 50 | 30 | LC-MS/MS | 75% |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay using Tau Peptide (274-288)
This protocol describes a method to measure the phosphorylation of Tau Peptide (274-288) by a kinase of interest (e.g., ERK2, GSK-3β).
Materials:
-
Tau Peptide (274-288) (e.g., from a commercial supplier)
-
Active Kinase (e.g., recombinant human ERK2 or GSK-3β)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Kinase Inhibitor (optional, for control experiments)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, p-Tau specific antibody for ELISA, or reagents for LC-MS/MS)
-
96-well or 384-well plates (white or black, depending on detection method)
-
Plate reader or LC-MS/MS instrument
Procedure:
-
Prepare Reagents:
-
Reconstitute Tau Peptide (274-288) in an appropriate solvent (e.g., sterile water or DMSO) to a stock concentration of 1 mM.
-
Prepare a working solution of the peptide at 2X the final desired concentration in Kinase Assay Buffer.
-
Prepare a working solution of the active kinase at 2X the final desired concentration in Kinase Assay Buffer.
-
Prepare a working solution of ATP at 2X the final desired concentration in Kinase Assay Buffer.
-
If using an inhibitor, prepare a serial dilution at 4X the final concentration.
-
-
Assay Setup (for a 20 µL final volume):
-
Add 5 µL of the 4X inhibitor solution or vehicle (e.g., DMSO) to the appropriate wells.
-
Add 5 µL of the 2X kinase solution to all wells except the "no kinase" control wells. Add 5 µL of Kinase Assay Buffer to the "no kinase" control wells.
-
Add 10 µL of the 2X peptide/ATP mixture to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the generated ADP according to the manufacturer's instructions.
-
ELISA: Stop the reaction and follow a standard ELISA protocol using an antibody specific for the phosphorylated form of the peptide.
-
LC-MS/MS: Stop the reaction by adding an equal volume of 1% trifluoroacetic acid. Analyze the samples by LC-MS/MS to quantify the ratio of phosphorylated to unphosphorylated peptide.[1]
-
Protocol 2: In Vitro Phosphatase Assay using Phosphorylated Tau Peptide (274-288)
This protocol is designed to measure the dephosphorylation of a pre-phosphorylated Tau Peptide (274-288) by a phosphatase of interest (e.g., PP2A).
Materials:
-
Phosphorylated Tau Peptide (274-288) (custom synthesis or in-house phosphorylation and purification)
-
Active Phosphatase (e.g., recombinant human PP2A)
-
Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.0, 0.1 mM CaCl₂, 1 mM MnCl₂, 2 mM DTT)
-
Phosphatase Inhibitor (e.g., Okadaic Acid for PP2A, for control experiments)
-
Detection Reagent (e.g., Malachite Green Phosphate (B84403) Assay Kit)
-
96-well clear, flat-bottom plates
-
Plate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the phosphorylated Tau peptide to a stock concentration of 1 mM.
-
Prepare a working solution of the phosphopeptide at 2X the final desired concentration in Phosphatase Assay Buffer.
-
Prepare a working solution of the active phosphatase at 2X the final desired concentration in Phosphatase Assay Buffer.
-
If using an inhibitor, prepare a serial dilution at 4X the final concentration.
-
-
Assay Setup (for a 50 µL final volume):
-
Add 12.5 µL of the 4X inhibitor solution or vehicle to the appropriate wells.
-
Add 12.5 µL of the 2X phosphatase solution to all wells except the "no phosphatase" control wells. Add 12.5 µL of Phosphatase Assay Buffer to the "no phosphatase" control wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Add 25 µL of the 2X phosphopeptide solution to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes).
-
-
Detection (Malachite Green Assay):
-
Stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the amount of phosphate released based on a standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways regulating Tau phosphorylation.
References
Application Notes and Protocols for High-Throughput Screening Assays Targeting Modulators of Tau Peptide (274-288)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and methodologies for the identification and characterization of small molecule modulators targeting the aggregation of the Tau peptide fragment 274-288 (Sequence: KQIINKKLDL). This region, containing the critical "VQIINK" hexapeptide motif, is a key nucleating site for Tau fibrillization and a prime target for therapeutic intervention in tauopathies such as Alzheimer's disease.[1][2] The following sections detail three robust high-throughput screening (HTS) assays: Fluorescence Polarization (FP), AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), and Förster Resonance Energy Transfer (FRET).
Overview of Tau Peptide (274-288) as a Drug Target
The Tau protein plays a crucial role in stabilizing microtubules in neurons.[3] However, in several neurodegenerative diseases, Tau undergoes post-translational modifications, leading to its aggregation into neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease.[3] The peptide sequence 274-KVQIINKKLDL-284, and specifically the PHF6* motif (VQIINK), has been identified as a critical nucleation site for the aggregation of the full-length Tau protein.[4] Small molecules that can inhibit the aggregation of this peptide fragment are therefore of significant interest as potential therapeutics.
High-Throughput Screening Assays
A variety of HTS assays can be employed to screen for modulators of Tau (274-288) aggregation. The choice of assay depends on factors such as the specific research question, available instrumentation, and desired throughput.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the polarization of fluorescent light emitted from a labeled Tau (274-288) peptide. A small, fluorescently-labeled peptide tumbles rapidly in solution, resulting in low polarization. Upon aggregation, the effective size of the labeled species increases, slowing its rotation and leading to an increase in fluorescence polarization.[5] Inhibitors of aggregation will prevent this increase, resulting in a low polarization signal.
Experimental Protocol:
Materials:
-
Synthesized and purified Tau (274-288) peptide.
-
Fluorescently labeled Tau (274-288) peptide (e.g., with FITC or TMR).
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, 0.1% Pluronic F-127, pH 7.4.[6]
-
Test compounds dissolved in DMSO.
-
384-well, low-volume, black microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock solution of the fluorescently labeled Tau (274-288) peptide in Assay Buffer. The final concentration in the assay should be empirically determined but is typically in the low nanomolar range (e.g., 10 nM).
-
Prepare a 2X stock solution of unlabeled Tau (274-288) peptide in Assay Buffer to induce aggregation. The optimal concentration needs to be determined but can range from 1-10 µM.
-
Prepare serial dilutions of test compounds in DMSO. Further dilute in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X test compound solution to the wells of the 384-well plate. For controls, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2X fluorescently labeled Tau (274-288) peptide solution to all wells.
-
To initiate the aggregation, add 10 µL of the 2X unlabeled Tau (274-288) peptide solution to all wells except for the "no aggregation" control wells (add 10 µL of Assay Buffer instead).
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C for a predetermined time (e.g., 2-24 hours), allowing for aggregation to occur. The incubation time should be optimized based on the aggregation kinetics of the peptide.
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[6]
-
Data Analysis:
-
Calculate the change in millipolarization units (ΔmP).
-
Normalize the data to positive (aggregation without inhibitor) and negative (no aggregation) controls.
-
Determine the IC50 values for active compounds.
AlphaLISA Assay
Principle: This bead-based proximity assay utilizes two types of beads: Donor beads and Acceptor beads.[7] One Tau (274-288) peptide is biotinylated and binds to streptavidin-coated Donor beads, while another is tagged (e.g., with His-tag or an antibody epitope) and binds to corresponding Acceptor beads. When the peptides aggregate, the beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm.[7] Inhibitors of aggregation will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Experimental Protocol:
Materials:
-
Biotinylated Tau (274-288) peptide.
-
His-tagged Tau (274-288) peptide.
-
Streptavidin-coated Donor beads.
-
Anti-His AlphaLISA Acceptor beads.
-
AlphaLISA Assay Buffer (e.g., 25 mM HEPES, 0.1% casein, 1 mg/mL Dextran-500, 0.5% Triton X-100, pH 7.4).[8]
-
Test compounds dissolved in DMSO.
-
384-well, white microplates (e.g., OptiPlate-384).[8]
-
Microplate reader capable of AlphaLISA detection.
Procedure:
-
Prepare Reagents:
-
Prepare 2X solutions of biotinylated Tau (274-288) and His-tagged Tau (274-288) in Assay Buffer. Optimal concentrations should be determined empirically (e.g., in the range of 50-200 nM).
-
Prepare a 2X mixture of Streptavidin-coated Donor beads and Anti-His AlphaLISA Acceptor beads in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 4X test compound solution to the wells.
-
Add 5 µL of the 2X mixture of biotinylated and His-tagged Tau (274-288) peptides.
-
Incubate for 30 minutes at room temperature to allow for compound interaction with the peptides.
-
Add 10 µL of the 2X bead mixture to all wells.
-
-
Incubation and Measurement:
-
Seal the plate and incubate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition based on the signal from positive (aggregation) and negative (no aggregation) controls.
-
Determine the IC50 values for active compounds.
FRET Assay
Principle: This assay relies on the transfer of energy between two different fluorophores, a donor and an acceptor, when they are in close proximity. Two populations of Tau (274-288) peptides are labeled with a FRET donor (e.g., CFP) and a FRET acceptor (e.g., YFP), respectively. When the peptides aggregate, the donor and acceptor fluorophores are brought close enough for FRET to occur. Excitation of the donor results in emission from the acceptor. Inhibitors of aggregation will prevent this proximity, leading to a decrease in the FRET signal.
Experimental Protocol:
Materials:
-
Tau (274-288) peptide labeled with a FRET donor (e.g., CFP).
-
Tau (274-288) peptide labeled with a FRET acceptor (e.g., YFP).
-
Assay Buffer: PBS or other suitable buffer, pH 7.4.
-
Test compounds dissolved in DMSO.
-
384-well, black microplates with a clear bottom.
-
Fluorescence plate reader with FRET capabilities.
Procedure:
-
Prepare Reagents:
-
Prepare 2X stock solutions of the donor- and acceptor-labeled Tau (274-288) peptides in Assay Buffer. The final concentration of each should be in the low micromolar range (e.g., 1-5 µM).
-
Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer to a 4X final concentration.
-
-
Assay Plate Preparation:
-
Add 10 µL of the 4X test compound solution to the wells.
-
Add 10 µL of a 1:1 mixture of the 2X donor- and acceptor-labeled Tau (274-288) peptides.
-
-
Incubation and Measurement:
-
Seal the plate and incubate at 37°C. Monitor the FRET signal kinetically over several hours or as an endpoint measurement.
-
Measure the fluorescence at the donor and acceptor emission wavelengths upon excitation at the donor's excitation wavelength.
-
Data Analysis:
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the FRET ratio to positive and negative controls.
-
Determine the IC50 values for active compounds.
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison. Key parameters include the Z' factor, which indicates the robustness of the assay, the signal-to-basal (S/B) ratio, and the IC50 values of hit compounds.
Table 1: Representative Quantitative Data for Tau (274-288) Aggregation HTS Assays
| Assay Type | Z' Factor | Signal-to-Basal (S/B) Ratio | Example Inhibitor IC50 (µM) | Reference |
| Fluorescence | > 0.5 | > 3 | 5 - 50 | Adapted from full-length Tau assays |
| Polarization (FP) | ||||
| AlphaLISA | > 0.6 | > 10 | 1 - 20 | Based on similar Tau interaction assays |
| FRET | > 0.5 | > 2 | 10 - 100 | Adapted from Tau aggregation assays |
Note: The Z' factor and S/B ratio are general indicators of a high-quality assay. Specific values will depend on the final optimized assay conditions.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tau (274-288) in Aggregation
The Tau peptide (274-288) is a critical region for Tau aggregation. It contains a docking site for kinases like ERK2, which can phosphorylate Tau and potentially influence its aggregation propensity.[4] The aggregation process itself is a key event in the pathological cascade leading to neurofibrillary tangle formation.
Caption: Tau (274-288) aggregation pathway.
Experimental Workflow for HTS
The general workflow for a high-throughput screen involves assay development, a primary screen of a large compound library, and subsequent confirmation and characterization of hits.
Caption: High-throughput screening workflow.
Logical Relationship of HTS Assay Principles
The three described HTS assays rely on different physical principles to detect the modulation of Tau (274-288) aggregation.
Caption: HTS assay principles.
Conclusion
The HTS assays detailed in these application notes provide robust and scalable platforms for the discovery of novel modulators of Tau peptide (274-288) aggregation. The successful identification and optimization of such compounds could lead to the development of promising new therapies for Alzheimer's disease and other related tauopathies. Careful assay optimization and validation are crucial for the success of any HTS campaign.
References
- 1. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 3. Protein aggregation and neurodegenerative disease: Structural outlook for the novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Tau Antibody Structure Reveals a Molecular Switch Defining a Pathological Conformation of the Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AlphaLISA Human TAU Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 8. Frontiers | Small-molecule compound from AlphaScreen disrupts tau-glycan interface [frontiersin.org]
Application Notes and Protocols: Real-time Quaking-Induced Conversion (RT-QuIC) for Tau Peptide (274-288) Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Real-time Quaking-Induced Conversion (RT-QuIC) is a highly sensitive, cell-free assay that exploits the prion-like seeding activity of misfolded protein aggregates.[1] Originally developed for the detection of prions, this technique has been successfully adapted for other amyloidogenic proteins, including Tau.[1][2][3] This document provides detailed application notes and protocols for utilizing the RT-QuIC assay to study the seeding properties of the specific Tau peptide (274-288).
The Tau (274-288) peptide, with the sequence KVQIINKKLDLSNVQ, encompasses a critical region within the second microtubule-binding repeat of the Tau protein.[4] This region is known to be involved in the formation of β-sheet structures that are crucial for the aggregation of Tau into paired helical filaments (PHFs), a hallmark of several neurodegenerative diseases, collectively known as tauopathies.[4] The hexapeptide 275-VQIINK-280, contained within this sequence, is recognized as a key nucleating site for Tau aggregation.[5] Utilizing the Tau (274-288) peptide as a seed in the RT-QuIC assay provides a powerful in vitro system to:
-
Investigate the fundamental mechanisms of Tau aggregation initiation.
-
Screen for and characterize potential therapeutic inhibitors of Tau seeding and aggregation.
-
Develop and validate novel diagnostic approaches for tauopathies.
These application notes and protocols are intended to guide researchers in setting up and performing RT-QuIC assays using the Tau (274-288) peptide as a seed, and in interpreting the resulting data.
Data Presentation
Quantitative data from RT-QuIC assays are crucial for comparing the seeding activity under different conditions, such as the presence of potential inhibitors or different seed concentrations. Due to the lack of specific published RT-QuIC data using the Tau (274-288) peptide as a seed, the following tables are illustrative examples of how to structure and present such data.
Table 1: Endpoint Dilution Analysis of Tau (274-288) Peptide Seed
This table illustrates how to determine the seeding dose 50 (SD₅₀), which is the dilution at which 50% of the replicate wells show a positive signal.
| Seed Concentration (nM) | Number of Positive Wells / Total Wells | Percentage Positive (%) |
| 100 | 8 / 8 | 100 |
| 10 | 8 / 8 | 100 |
| 1 | 6 / 8 | 75 |
| 0.1 | 4 / 8 | 50 |
| 0.01 | 1 / 8 | 12.5 |
| 0.001 | 0 / 8 | 0 |
| No Seed Control | 0 / 8 | 0 |
Table 2: Kinetic Parameters of Tau (274-288) Seeded RT-QuIC
This table summarizes key kinetic parameters obtained from the RT-QuIC fluorescence curves, which are useful for comparing seeding efficiency.
| Seed Concentration (nM) | Average Lag Phase (hours) | Average Maximum Fluorescence (RFU) |
| 100 | 10 ± 1.5 | 250,000 ± 15,000 |
| 10 | 18 ± 2.1 | 245,000 ± 18,000 |
| 1 | 25 ± 3.5 | 230,000 ± 20,000 |
| 0.1 | 38 ± 4.2 | 210,000 ± 25,000 |
| No Seed Control | > 60 | < 20,000 |
RFU: Relative Fluorescence Units
Table 3: Effect of an Inhibitor on Tau (274-288) Seeding Activity
This table demonstrates how to present data from experiments screening for inhibitors of Tau seeding.
| Inhibitor Concentration (µM) | Average Lag Phase (hours) | Percent Inhibition of Seeding |
| 0 (Control) | 15 ± 1.8 | 0% |
| 1 | 22 ± 2.5 | 47% |
| 10 | 35 ± 3.1 | 133% |
| 100 | > 60 | > 300% |
Percent inhibition can be calculated based on the increase in lag phase compared to the control.
Experimental Protocols
Protocol 1: Preparation of Tau (274-288) Peptide Seeds
Materials:
-
Lyophilized synthetic Tau (274-288) peptide (high purity, >95%)
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sonicator (probe or bath)
Procedure:
-
Reconstitution: Dissolve the lyophilized Tau (274-288) peptide in sterile, nuclease-free water to a stock concentration of 1 mM.
-
Pre-aggregation (optional but recommended): To generate seeding-competent aggregates, dilute the peptide stock solution to 100 µM in PBS and incubate at 37°C with gentle agitation for 24-48 hours. The formation of aggregates can be monitored by Thioflavin T (ThT) fluorescence or electron microscopy.
-
Sonication: To create smaller, more numerous seeds, sonicate the pre-aggregated peptide solution on ice. Use a probe sonicator for short bursts (e.g., 3 cycles of 5 seconds on, 30 seconds off) or a bath sonicator for 5-10 minutes. This step is critical for generating a consistent and active seed preparation.
-
Aliquoting and Storage: Aliquot the sonicated seed preparation into small volumes to avoid freeze-thaw cycles and store at -80°C until use.
Protocol 2: RT-QuIC Assay for Tau (274-288) Seeds
Materials:
-
Recombinant Tau substrate (e.g., full-length Tau, or a fragment like K18 or K19, depending on the experimental goal)
-
Tau (274-288) peptide seed stock (prepared as in Protocol 1)
-
RT-QuIC reaction buffer (e.g., 150 mM NaCl, 50 mM HEPES, 10 µM ThT, 10 µM heparin, pH 7.4)
-
96-well black, clear-bottom optical plates
-
Plate reader with incubation and shaking capabilities, equipped for bottom fluorescence reading (excitation ~450 nm, emission ~480 nm)
Procedure:
-
Substrate Preparation: Thaw the recombinant Tau substrate on ice. Centrifuge at high speed (e.g., >100,000 x g) for 30 minutes at 4°C to remove any pre-existing aggregates. The concentration of the supernatant should be determined, and the substrate should be kept on ice.
-
Seed Dilution: Prepare serial dilutions of the Tau (274-288) seed stock in a suitable dilution buffer (e.g., PBS with 0.1% BSA).
-
Reaction Setup:
-
Prepare the master mix by combining the RT-QuIC reaction buffer with the recombinant Tau substrate to a final concentration of 0.1 mg/mL.
-
Add 98 µL of the master mix to each well of the 96-well plate.
-
Add 2 µL of the seed dilution to the corresponding wells. Include a "no seed" negative control and a positive control if available.
-
-
RT-QuIC Reaction:
-
Seal the plate to prevent evaporation.
-
Place the plate in the plate reader pre-heated to 42°C.
-
Set the plate reader to perform cycles of shaking (e.g., 1 minute, 700 rpm, double orbital) and rest (e.g., 1 minute).
-
Measure the ThT fluorescence from the bottom of the wells every 15-30 minutes.
-
Continue the reaction for at least 60 hours.
-
-
Data Analysis:
-
A positive reaction is defined as a significant increase in fluorescence over the baseline. A threshold can be set (e.g., the mean of the negative controls plus 5-10 standard deviations).
-
The lag phase is the time required for the fluorescence signal to cross the threshold.
-
Plot the average fluorescence of replicate wells against time.
-
Mandatory Visualizations
Caption: Experimental workflow for Tau (274-288) seeded RT-QuIC.
Caption: Signaling pathway of Tau aggregation in RT-QuIC.
References
- 1. Tau seed amplification assay reveals relationship between seeding and pathological forms of tau in Alzheimer’s disease brain | springermedizin.de [springermedizin.de]
- 2. Distinct populations of highly potent TAU seed conformers in rapidly progressing Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Future of Seed Amplification Assays and Clinical Trials [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Seeding of Normal Tau by Pathological Tau Conformers Drives Pathogenesis of Alzheimer-like Tangles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with Tau Peptide (274-288) and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tau Peptide (274-288).
Frequently Asked Questions (FAQs)
Q1: What is Tau Peptide (274-288) and why is it significant?
Tau Peptide (274-288) is a fragment of the human Tau protein, with the amino acid sequence KVQIINKKLDLSNVQ.[1] This specific region is of significant interest to researchers because it contains the hexapeptide motif 275VQIINK280, which is a "hotspot" for aggregation and is believed to play a crucial role in the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease and other tauopathies.[1][2][3] Understanding the solubility and aggregation properties of this peptide is essential for developing potential therapeutic inhibitors of Tau pathology.[4]
Q2: What are the primary challenges when working with Tau Peptide (274-288)?
The primary challenge is its inherent propensity to self-aggregate and form β-sheet structures, which can lead to low solubility in aqueous solutions.[1] This aggregation is influenced by various factors including peptide concentration, pH, temperature, and the presence of inducing agents.[5][6] Achieving a stable, monomeric solution is critical for many experimental applications.
Q3: What is the general nature of Tau protein solubility?
Full-length Tau protein is generally considered highly soluble and natively unfolded.[4] However, specific fragments, particularly those within the microtubule-binding repeat region that includes the 274-288 sequence, are prone to aggregation.[1][2]
Troubleshooting Guide: Solubility Issues
Problem: My lyophilized Tau Peptide (274-288) will not dissolve in aqueous buffer.
This is a common issue due to the peptide's amyloidogenic nature. Here are several troubleshooting steps you can take, moving from gentler to stronger solubilization methods.
Solution 1: Initial Solubilization in Organic Solvents
For hydrophobic peptides like Tau (274-288), initial reconstitution in a small amount of a sterile, polar, organic solvent is often necessary to break up initial aggregates.
-
Recommended Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Hexafluoroisopropanol (HFIP) is effective for dissolving pre-existing aggregates and stabilizing non-aggregated conformations.[7]
-
-
Protocol:
-
Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Add a small volume of the chosen organic solvent (e.g., 10-50 µL of DMSO) to the vial to achieve a high concentration stock solution.
-
Gently vortex or sonicate the vial for a few minutes to aid dissolution.
-
Once dissolved, slowly add the peptide-organic solvent solution dropwise into your desired aqueous buffer with constant, gentle stirring. This gradual dilution helps to prevent the peptide from immediately crashing out of solution.
-
Solution 2: Adjusting the pH of the Aqueous Buffer
The net charge of the peptide influences its solubility, and adjusting the pH can significantly improve it.
-
pH Considerations:
-
Acidic Conditions (pH < 7): At lower pH, basic residues like Lysine (K) and Arginine (R) will be protonated, increasing the overall positive charge and potentially improving solubility through charge repulsion.
-
Basic Conditions (pH > 7): At higher pH, acidic residues like Aspartic acid (D) and Glutamic acid (E) will be deprotonated, increasing the negative charge. The Tau (274-288) sequence contains more basic residues, so acidic conditions may be more effective.
-
-
Protocol:
-
If the peptide is still not soluble after initial attempts with neutral buffer, try buffers with a pH of 5-6.
-
Alternatively, for peptides with a net positive charge, a small amount of dilute acid (e.g., 0.1% trifluoroacetic acid - TFA) can be added to the aqueous solution.
-
Solution 3: Utilizing Chaotropic Agents
For highly aggregated peptides, a chaotropic agent may be required to denature and solubilize the material.
-
Recommended Agents:
-
Guanidinium chloride (GdnHCl)
-
Urea
-
-
Protocol:
-
Prepare a stock solution of the chaotropic agent (e.g., 6 M GdnHCl) in your desired buffer.
-
Attempt to dissolve the peptide directly in this solution.
-
This method is harsh and may affect the peptide's native conformation. It is typically used as a last resort and may not be suitable for all downstream applications.
-
Quantitative Data Summary: Factors Influencing Tau Peptide Solubility and Aggregation
| Factor | Condition | Observation | Citation(s) |
| pH | Decreasing pH below neutral | Can increase the solubility of amyloid-beta peptides, a principle that may apply to Tau fragments. | [5] |
| pH range of 3 to 10 | The amyloid formation of a Tau fragment (K19) is significantly influenced by pH. | [5] | |
| Temperature | Increase from 27°C to 40°C | Significantly increases the aggregation propensity of 0N4R tau isoform. | [6] |
| 293 K (20°C) vs. 318 K (45°C) | Higher temperatures lead to a greater population of conformations with a smaller radius of gyration for the full Tau protein. | [8] | |
| Co-factors | Heparin | A commonly used in vitro inducer of Tau aggregation. | [9] |
| Solvents | Apolar organic solvents (e.g., HFIP/water) | Tend to stabilize helical structures in amyloidogenic peptides. | [7][10] |
| Aqueous solutions | Favor collapsed coil and β-hairpin conformations in amyloidogenic peptides. | [10] |
Experimental Protocols
Protocol 1: Standard Reconstitution of Tau Peptide (274-288)
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature.
-
Initial Dissolution: Add a minimal volume of sterile DMSO (e.g., 20 µL) to the vial to create a concentrated stock.
-
Sonication: Briefly sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Dilution: While gently vortexing your target aqueous buffer (e.g., PBS, pH 7.4), add the peptide/DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any precipitation. If the solution is cloudy, it may indicate that the peptide has aggregated.
Protocol 2: In Vitro Aggregation Assay for Tau Peptides
This protocol is a general guideline for monitoring the aggregation of Tau peptides using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet structures.
-
Reagents:
-
Tau Peptide (274-288) stock solution (prepared as in Protocol 1)
-
Aggregation buffer (e.g., 20 mM BES pH 7.4, 25 mM NaCl, 1 mM DTT)[11]
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Heparin stock solution (e.g., 1 mg/mL in water) - as an aggregation inducer
-
-
Procedure:
-
In a 96-well black, clear-bottom plate, prepare the reaction mixture. For a 100 µL final volume:
-
10 µL of 10x Aggregation Buffer
-
X µL of Tau Peptide stock to reach a final concentration of 10-50 µM
-
1 µL of ThT stock (final concentration ~10 µM)
-
5 µL of Heparin stock (final concentration ~5 µM)[2]
-
Add sterile, deionized water to 100 µL.
-
-
Set up a plate reader to measure fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours.[12]
-
Incubate the plate at 37°C with intermittent shaking.[12]
-
Plot ThT fluorescence intensity against time to observe the aggregation kinetics.
-
Visualizations
Signaling Pathway: Tau Aggregation Cascade
Caption: The aggregation cascade of the Tau protein, highlighting the role of misfolded monomers in nucleating the formation of toxic oligomers and mature fibrils.
Experimental Workflow: Tau Peptide Solubility Testing
Caption: A stepwise decision-making workflow for troubleshooting the solubility of Tau Peptide (274-288).
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Tau peptides and tau mutant protein aggregation inhibition by cationic polyethyleneimine and polyarginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temperature-Dependent Aggregation of Tau Protein Is Attenuated by Native PLGA Nanoparticles Under in vitro Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and solvent dependence of the dynamical landscape of tau protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Solvent on the Structure of the Alzheimer Amyloid-β(25–35) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. youtube.com [youtube.com]
Technical Support Center: In Vitro Studies of Tau Peptide (274-288)
Welcome to the technical support center for researchers working with the Tau Peptide (274-288). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you prevent premature aggregation of this peptide in your in vitro experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and experimentation of the Tau Peptide (274-288).
Issue 1: Peptide powder is difficult to dissolve.
-
Possible Cause 1: Inappropriate Solvent. The Tau (274-288) peptide, containing the aggregation-prone VQIINK motif, has hydrophobic characteristics.[1] Dissolving it directly in aqueous buffers can be challenging.
-
Troubleshooting Steps:
-
Initial Solubilization in Organic Solvent: First, attempt to dissolve the lyophilized peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP).[2][3]
-
Gentle Agitation: Vortex or sonicate the mixture briefly to aid dissolution.[3]
-
Stepwise Dilution: Once fully dissolved in the organic solvent, slowly add your desired aqueous buffer to the peptide solution with gentle mixing.
-
Caution with DMSO: Be aware that DMSO can potentially induce hyperphosphorylation of full-length Tau in some in vitro systems, although its direct effect on this short peptide's aggregation is less characterized.[4][5][6] It is recommended to use the lowest effective concentration of DMSO.
-
-
Possible Cause 2: Low Temperature. Peptides can be less soluble at lower temperatures.
-
Troubleshooting Steps:
Issue 2: Peptide precipitates after dilution in aqueous buffer.
-
Possible Cause 1: Unfavorable Buffer pH. The net charge of the peptide is influenced by the pH of the buffer, which in turn affects its solubility.[7]
-
Troubleshooting Steps:
-
pH Adjustment: The Tau (274-288) peptide has a net positive charge at neutral pH. Dissolving it in a slightly acidic buffer (e.g., pH 5.0-6.0) can increase its solubility by enhancing electrostatic repulsion between peptide molecules.[3]
-
Avoid Basic pH: Highly basic conditions might not be optimal for this peptide's solubility.
-
-
Possible Cause 2: High Ionic Strength. While moderate salt concentrations can sometimes aid solubility, high ionic strength can screen the repulsive charges between peptide molecules, promoting aggregation.[7][8][9]
-
Troubleshooting Steps:
-
Lower Salt Concentration: Prepare your final peptide solution in a low-salt buffer (e.g., 50-100 mM NaCl).
-
Test a Range: Empirically test a range of salt concentrations to find the optimal condition for your experiment.
-
Issue 3: Rapid aggregation is observed during the experiment (e.g., in a ThT assay).
-
Possible Cause 1: High Peptide Concentration. The Tau (274-288) peptide contains the highly aggregation-prone hexapeptide motif 275VQIINK280, which is a potent driver of Tau aggregation.[10][11][12] At high concentrations, the peptide will rapidly self-assemble.
-
Troubleshooting Steps:
-
Lower Working Concentration: Reduce the peptide concentration in your assay.
-
Determine Critical Concentration: If possible, perform experiments to determine the critical concentration for aggregation under your specific conditions.
-
-
Possible Cause 2: Presence of Aggregation Inducers. Polyanions like heparin are potent inducers of aggregation for Tau and its fragments.[13] Even trace amounts can act as seeds for aggregation.
-
Troubleshooting Steps:
-
Use Polyanion-Free Reagents: Ensure all buffers and solutions are free from heparin or other polyanionic contaminants.
-
Thorough Cleaning of Labware: Meticulously clean all labware to remove any potential seeding contaminants from previous experiments.
-
-
Possible Cause 3: Inappropriate Temperature. Temperature can significantly impact aggregation kinetics.[13]
-
Troubleshooting Steps:
-
Lower Incubation Temperature: Perform your experiments at a lower temperature (e.g., room temperature or 4°C) to slow down the aggregation process. Note that some aggregation processes can be favored at lower temperatures, so optimization is key.
-
Maintain Consistent Temperature: Ensure a stable and consistent temperature throughout your experiment.
-
-
Possible Cause 4: Agitation. Shaking or stirring can accelerate the formation of amyloid fibrils by increasing the rate of nucleation.[14]
-
Troubleshooting Steps:
-
Quiescent Incubation: Unless your protocol specifically requires it, incubate your samples under quiescent (still) conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the lyophilized Tau (274-288) peptide?
A1: For long-term storage, it is best to store the lyophilized peptide at -20°C or -80°C.[15] Keep the container tightly sealed to prevent moisture absorption.
Q2: How should I prepare a stock solution of the Tau (274-288) peptide?
A2: To prepare a stock solution, first dissolve the lyophilized peptide in an organic solvent like DMSO to a high concentration.[3][16] Then, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[17] When needed, thaw an aliquot and dilute it into your experimental buffer immediately before use.
Q3: What are the optimal buffer conditions to maintain the solubility of Tau (274-288)?
A3: Optimal conditions can be experiment-dependent. However, a good starting point is a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4) and low to moderate ionic strength (e.g., 50-150 mM NaCl).[8][13] It is crucial to empirically determine the best conditions for your specific application.
Q4: Can I use additives to prevent the aggregation of Tau (274-288)?
A4: While not a standard preventative measure for routine experiments, some research uses small molecules or other peptides as aggregation inhibitors.[18][19] However, for most in vitro studies, controlling the physicochemical environment (pH, ionic strength, temperature, concentration) is the primary method to prevent premature aggregation.
Q5: My peptide solution is clear, does that mean it is monomeric?
A5: Not necessarily. The solution may contain small, soluble oligomers which are precursors to larger aggregates.[20] These oligomers are often considered to be the most toxic species. Techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can be used to assess the oligomeric state of your peptide solution.
Data Presentation
Table 1: Influence of Physicochemical Factors on Tau (274-288) Aggregation
| Factor | Condition | Expected Effect on Aggregation | Rationale |
| pH | Acidic (e.g., 6.0) | Decreased | Increased net positive charge leads to greater electrostatic repulsion.[8] |
| Neutral (e.g., 7.4) | Moderate | Physiological pH, but aggregation can still occur.[13] | |
| Basic (e.g., 8.5) | Potentially Increased | Reduced net positive charge can decrease repulsion. | |
| Ionic Strength | Low (e.g., <50 mM NaCl) | Decreased | Electrostatic repulsion is more effective at preventing aggregation. |
| High (e.g., >200 mM NaCl) | Increased | Shielding of charges reduces intermolecular repulsion.[8][9] | |
| Temperature | Low (e.g., 4°C) | Generally Decreased | Slower molecular motion reduces the rate of aggregation. |
| High (e.g., 37°C) | Increased | Increased molecular motion and hydrophobic interactions can accelerate aggregation.[13] | |
| Peptide Conc. | Low | Decreased | Below the critical concentration for aggregation. |
| High | Increased | Higher probability of intermolecular interactions. | |
| Agitation | Quiescent | Decreased | Reduces the rate of secondary nucleation events. |
| Shaking/Stirring | Increased | Accelerates fibril formation.[14] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized Tau Peptide (274-288)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.[3]
-
Add a minimal volume of 100% DMSO to the vial to dissolve the peptide. For example, for 1 mg of peptide, start with 20-50 µL of DMSO.
-
Gently vortex or sonicate the vial for 10-15 seconds to ensure complete dissolution.[3] Visually inspect the solution to ensure there are no particulates.
-
Slowly add your pre-chilled experimental buffer to the DMSO-peptide solution dropwise while gently vortexing.
-
Bring the solution to the desired final volume with the experimental buffer.
-
Use the freshly prepared peptide solution immediately for your experiments.
Protocol 2: Thioflavin T (ThT) Aggregation Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Reagent Preparation:
-
Prepare a 5 mM ThT stock solution in water and filter it through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare your desired assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, add your assay buffer.
-
Add the freshly prepared Tau (274-288) peptide solution to the desired final concentration (e.g., 10-50 µM).
-
If using an aggregation inducer (e.g., heparin), add it to the appropriate wells. A negative control without the inducer should always be included.
-
-
Data Acquisition:
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at the desired temperature (e.g., 37°C), with or without intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-48 hours).
-
-
Data Analysis:
-
Plot the ThT fluorescence intensity against time. The resulting curve will typically show a lag phase, an exponential growth phase, and a plateau, characteristic of amyloid aggregation.
-
Visualizations
Caption: Workflow for a Tau (274-288) in vitro aggregation experiment.
Caption: Physicochemical pathway of Tau peptide aggregation.
References
- 1. Understanding the disrupting mechanism of the Tau aggregation motif "306 VQIVYK311 " by phenylthiazolyl-hydrazides inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation | PLOS One [journals.plos.org]
- 6. Dimethyl sulfoxide induces both direct and indirect tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multivariate effects of pH, salt, and Zn2+ ions on Aβ40 fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid–liquid phase separation of the microtubule-binding repeats of the Alzheimer-related protein Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of processing and storage conditions on amyloid beta (1-42) and tau concentrations in cerebrospinal fluid: implications for use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The Enigma of Tau Protein Aggregation: Mechanistic Insights and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tau Peptide (274-288) Aggregation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Tau peptide (274-288) aggregation assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Tau peptide (274-288) to use for aggregation assays?
A1: The optimal concentration of Tau peptide (274-288) for aggregation assays typically ranges from 10 µM to 50 µM. The ideal concentration can depend on several factors, including the specific assay conditions, the presence of aggregation inducers like heparin, and the desired kinetics of the aggregation process. For initial experiments, a concentration of 20-25 µM is often a good starting point. It is recommended to perform a concentration titration to determine the optimal concentration for your specific experimental setup.
Q2: What is the role of heparin in Tau peptide aggregation assays, and what concentration should I use?
A2: Heparin is a polyanion that acts as an inducer of Tau aggregation in vitro. It is thought to facilitate the formation of a conformationally altered Tau species that is prone to aggregation. The optimal stoichiometry for heparin-induced Tau aggregation is often cited as a 1:4 molar ratio of heparin to Tau. However, the optimal concentration can be system-dependent. A common starting concentration for heparin is in the range of 2.5 µM to 10 µM when using Tau peptide concentrations of 10-40 µM. It is advisable to optimize the heparin-to-Tau ratio for your specific Tau construct and experimental conditions. The kinetics of aggregation can show a bell-shaped dependence on the heparin concentration.[1]
Q3: How long should I incubate my Tau peptide aggregation assay?
A3: The incubation time for Tau peptide aggregation assays can vary from a few hours to several days. The aggregation process typically follows a sigmoidal curve with a lag phase, a growth phase, and a plateau phase.[2] The length of the lag phase and the rate of aggregation are dependent on factors such as peptide concentration, heparin concentration, temperature, and agitation. Continuous monitoring using a Thioflavin T (ThT) fluorescence assay is the best way to determine the kinetics of your specific experiment. Readings are often taken at regular intervals for up to 72 hours.
Q4: What are the recommended instrument settings for a Thioflavin T (ThT) assay?
A4: For a standard ThT assay using a microplate reader, the following settings are recommended:
-
Excitation Wavelength: 440-450 nm
-
Emission Wavelength: 480-490 nm
-
Temperature: 37°C
-
Shaking: Intermittent or continuous shaking can be employed to accelerate aggregation. The specific shaking parameters (e.g., orbital, linear, speed) should be kept consistent across experiments.
-
Plate Type: Black, clear-bottom 96-well plates are recommended to minimize background fluorescence and allow for bottom reading.
Troubleshooting Guide
Issue 1: High variability and poor reproducibility between replicates in my ThT assay.
-
Possible Cause 1: Inconsistent pipetting.
-
Solution: Ensure accurate and consistent pipetting of all reagents, especially the Tau peptide and heparin solutions. Use calibrated pipettes and pre-wet the tips.
-
-
Possible Cause 2: Inconsistent mixing.
-
Solution: Mix the contents of each well thoroughly by gently pipetting up and down after adding all components. Ensure a consistent mixing procedure for all wells.
-
-
Possible Cause 3: Variations in incubation conditions.
-
Solution: Use a plate sealer to prevent evaporation, especially for long incubation times. Ensure a uniform temperature across the microplate. The frequency of fluorescence measurements can also impact aggregation kinetics due to agitation from plate movement, so keep this consistent.[3]
-
-
Possible Cause 4: Quality of reagents.
-
Solution: Use high-purity, aggregate-free Tau peptide. Prepare fresh ThT and heparin solutions and filter them before use. The source and batch of the Tau peptide can significantly impact reproducibility.[4]
-
Issue 2: No aggregation or a very long lag phase is observed.
-
Possible Cause 1: Suboptimal Tau peptide or heparin concentration.
-
Solution: Perform a titration of both the Tau peptide and heparin to find the optimal concentrations for your system. Increasing the concentration of either component can often shorten the lag phase.[5]
-
-
Possible Cause 2: Inactive Tau peptide.
-
Solution: Ensure that the Tau peptide has been stored correctly and has not undergone degradation. If possible, verify the integrity of the peptide using a method like mass spectrometry.
-
-
Possible Cause 3: Insufficient agitation.
-
Solution: Introducing or increasing the intensity of shaking during incubation can significantly accelerate the aggregation process.
-
Issue 3: High background fluorescence in the ThT assay.
-
Possible Cause 1: ThT solution is too concentrated or has degraded.
-
Solution: Prepare fresh ThT solution and store it protected from light. Ensure the final concentration of ThT in the well is appropriate (typically 10-25 µM).
-
-
Possible Cause 2: Interference from compounds in the sample.
-
Solution: If testing potential inhibitors, be aware that some compounds can interfere with ThT fluorescence. Run appropriate controls with the compound alone to assess its intrinsic fluorescence.
-
-
Possible Cause 3: Contamination of the microplate or reagents.
-
Solution: Use new, clean microplates and ensure all buffers and solutions are free from fluorescent contaminants.
-
Data Presentation
Table 1: Typical Concentration Ranges for ThT-based Tau (274-288) Aggregation Assays
| Reagent | Typical Concentration Range | Notes |
| Tau Peptide (274-288) | 10 - 50 µM | Optimal concentration should be determined empirically. |
| Heparin | 2.5 - 10 µM | A 1:4 (heparin:Tau) molar ratio is a common starting point.[5] |
| Thioflavin T (ThT) | 10 - 25 µM | Prepare fresh and filter before use. |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the kinetics of Tau peptide (274-288) aggregation in real-time.
Materials:
-
Tau peptide (274-288), lyophilized
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Tau peptide (274-288) in nuclease-free water or an appropriate buffer. Determine the concentration accurately using a method like BCA or absorbance at 280 nm.
-
Prepare a stock solution of heparin in nuclease-free water.
-
Prepare a stock solution of ThT in nuclease-free water and filter it through a 0.22 µm syringe filter. Store protected from light.
-
-
Assay Setup:
-
In a 96-well plate, add PBS buffer.
-
Add the desired concentration of heparin to each well.
-
Add the ThT solution to each well to the final desired concentration.
-
Initiate the aggregation by adding the Tau peptide to each well to the final desired concentration.
-
The final volume in each well should be between 100-200 µL.
-
Include appropriate controls: buffer only, buffer with ThT, and Tau peptide without heparin.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C in a microplate reader.
-
Set the reader to take fluorescence measurements at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm.
-
Take readings at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (up to 72 hours). Incorporate shaking between reads if desired.
-
-
Data Analysis:
-
Subtract the background fluorescence of the buffer-only and ThT-only controls from the sample readings.
-
Plot the fluorescence intensity against time to generate the aggregation kinetics curve.
-
Negative Stain Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology of aggregated Tau peptide fibrils.
Materials:
-
Aggregated Tau peptide sample from the ThT assay
-
Carbon-coated copper TEM grids (e.g., 200-400 mesh)
-
Uranyl acetate (B1210297) solution (2% w/v in water), filtered
-
Deionized water
-
Filter paper
-
Forceps
Procedure:
-
Grid Preparation:
-
Glow-discharge the carbon-coated side of the TEM grid to make it hydrophilic.
-
-
Sample Application:
-
Using forceps, hold the grid and apply 3-5 µL of the aggregated Tau peptide solution to the carbon-coated side.
-
Allow the sample to adsorb for 1-2 minutes.
-
-
Washing and Staining:
-
Blot the excess sample from the edge of the grid with filter paper.
-
Wash the grid by floating it on a drop of deionized water for a few seconds. Blot again.
-
Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.[6]
-
Blot the excess stain completely with filter paper.
-
-
Drying and Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
-
Visualizations
Caption: Workflow for Tau peptide aggregation assay and analysis.
Caption: Troubleshooting logic for common aggregation assay issues.
References
- 1. Understanding the Kinetic Roles of the Inducer Heparin and of Rod-like Protofibrils during Amyloid Fibril Formation by Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioflavin T fluorescence to analyse amyloid formation kinetics: Measurement frequency as a factor explaining irreproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reconstitution of the Alzheimer’s Disease Tau Core Structure from Recombinant Tau297–391 Yields Variable Quaternary Structures as Seen by Negative Stain and Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for variability in Tau Peptide (274-288) fibrillization kinetics
Welcome to the technical support center for controlling variability in Tau peptide (274-288) fibrillization kinetics. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Tau peptide (274-288) fibrillization assays?
A1: Variability in Tau fibrillization kinetics can arise from several factors, including:
-
Peptide Quality: Purity, synthesis method, and handling of the Tau peptide can significantly impact aggregation propensity.
-
Cofactor Concentration: Polyanionic cofactors like heparin are often used to induce fibrillization, and their concentration is a critical parameter.[1][2][3]
-
Buffer Conditions: pH, ionic strength, and the presence of specific ions in the buffer can influence the charge and conformation of the Tau peptide, thereby affecting aggregation.
-
Temperature: Fibrillization is a temperature-dependent process; even minor fluctuations can alter kinetics.[4][5][6]
-
Agitation: The rate and type of agitation (e.g., orbital vs. linear) can affect the formation of fibril seeds and the overall aggregation rate.[7]
-
Plate Surface: The type of microplate used can influence protein adsorption and nucleation. Non-binding plates are recommended.[8]
Q2: How does heparin induce the fibrillization of Tau peptides?
A2: Heparin, a sulfated glycosaminoglycan, is thought to induce Tau fibrillization through a multi-step mechanism. It is believed to bind to the microtubule-binding region of Tau, which includes the 274-288 sequence, neutralizing the positive charges and promoting a conformational change to a more aggregation-prone, β-sheet-rich structure.[1] This conformational change facilitates the formation of oligomers and subsequent fibril elongation. The interaction is not purely electrostatic, as the specific sulfation pattern of heparin also plays a role in the aggregation kinetics and the resulting fibril structure.[1]
Q3: What is the expected kinetic profile for Tau (274-288) fibrillization?
A3: The fibrillization of Tau peptides, including the (274-288) region, typically follows a sigmoidal curve when monitored by Thioflavin T (ThT) fluorescence. This curve is characterized by three phases:
-
Lag Phase: An initial period with little to no increase in fluorescence, corresponding to the formation of aggregation-competent nuclei.
-
Elongation/Growth Phase: A rapid, exponential increase in fluorescence as monomers are added to the growing fibrils.
-
Plateau/Stationary Phase: The reaction reaches equilibrium as the concentration of soluble, aggregation-competent Tau decreases.
Troubleshooting Guides
Issue 1: High well-to-well variability in ThT fluorescence readings.
-
Possible Cause: Inconsistent pipetting, air bubbles, or non-homogenous mixing of reagents.
-
Troubleshooting Steps:
-
Ensure accurate and consistent pipetting of all reagents, especially the Tau peptide and heparin solutions.
-
After adding all components to the microplate wells, gently tap the plate to remove any air bubbles.
-
Prepare a master mix of the reaction components (buffer, ThT, heparin) to be added to the Tau peptide solution to ensure homogeneity.
-
Use non-binding, black, clear-bottom microplates to minimize protein adsorption and background fluorescence.[8][9]
-
Issue 2: No fibrillization is observed, or the lag phase is excessively long.
-
Possible Cause: Sub-optimal experimental conditions or inactive peptide.
-
Troubleshooting Steps:
-
Verify Peptide Quality: Ensure the Tau peptide is of high purity and has been stored correctly (typically lyophilized at -20°C or -80°C).
-
Optimize Heparin Concentration: The ratio of heparin to Tau is critical. A substoichiometric ratio can often accelerate fibril growth.[3][10] See the quantitative data table below for guidance.
-
Adjust Temperature: The optimal temperature for Tau fibrillization is typically around 37°C.[4] Ensure your plate reader's temperature control is accurate.
-
Check pH: The pH of the buffer should be physiological (around 7.0-7.4) for optimal aggregation.[11][12]
-
Introduce Seeding: Adding a small amount of pre-formed fibrils ("seeds") can bypass the nucleation phase and significantly shorten the lag time.[13]
-
Issue 3: Fibrillization kinetics are not reproducible between experiments.
-
Possible Cause: Inconsistent experimental setup or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Protocols: Use a detailed, step-by-step protocol for all experiments.
-
Fresh Reagents: Prepare fresh ThT and buffer solutions for each experiment. ThT is light-sensitive and can degrade over time.
-
Consistent Agitation: Use the same agitation speed and mode (e.g., orbital) in your plate reader for all experiments.[7]
-
Control for Evaporation: Seal the microplate with an appropriate sealing film to prevent evaporation during long incubation times.
-
Quantitative Data Summary
The following tables summarize the impact of key variables on Tau fibrillization kinetics.
Table 1: Effect of Heparin-to-Tau Molar Ratio on Fibrillization Kinetics of Tau (244-372)
| Heparin:Tau Molar Ratio | Lag Time (hours) | Maximum Slope (Apparent Rate) |
| 1:8 | ~2.5 | Increases sharply with heparin concentration |
| 1:4 | ~2.5 | Increases sharply with heparin concentration |
| 1:2 | ~2.5 | Peaks around this ratio |
| 1:1 | ~2.5 | Starts to decrease |
| 2:1 | ~2.5 | Further decrease |
| 4:1 | Increases | Significantly decreased |
Data synthesized from studies on Tau fragments containing the 274-288 region. The lag time can be relatively insensitive to the heparin-to-Tau ratio up to a certain point, after which excess heparin can be inhibitory.[3][10][14]
Table 2: General Influence of pH and Temperature on Tau Fibrillization
| Parameter | Condition | Effect on Fibrillization |
| pH | Acidic (e.g., < 6.0) | Can alter charge distribution and may inhibit or promote aggregation depending on the specific peptide sequence. |
| Neutral (e.g., 7.0-7.4) | Generally optimal for heparin-induced fibrillization.[11] | |
| Alkaline (e.g., > 8.0) | Can affect peptide stability and aggregation propensity. | |
| Temperature | Low (e.g., 4°C) | Significantly slows down or inhibits fibrillization.[15] |
| Physiological (e.g., 37°C) | Commonly used optimal temperature for in vitro assays.[4] | |
| High (e.g., > 40°C) | Can accelerate fibril formation but may also lead to different fibril morphologies or denaturation.[4] |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fibrillization Assay
This protocol outlines a standard method for monitoring the fibrillization of Tau peptide (274-288) using a ThT fluorescence plate-based assay.
Materials:
-
Tau peptide (274-288), lyophilized
-
Low molecular weight heparin
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm) and temperature control.
Procedure:
-
Prepare Stock Solutions:
-
Tau Peptide: Reconstitute lyophilized Tau peptide in nuclease-free water to a final concentration of 1 mM. Aliquot and store at -80°C.
-
Heparin: Prepare a 1 mM stock solution of heparin in PBS.
-
ThT: Prepare a 1 mM stock solution of ThT in nuclease-free water. Filter through a 0.22 µm filter and store in the dark at 4°C for up to one week.
-
-
Reaction Setup (per well):
-
Prepare a master mix containing PBS, heparin, and ThT.
-
In each well of a 96-well plate, add the following in order:
-
PBS to bring the final volume to 100 µL.
-
ThT to a final concentration of 10-25 µM.
-
Heparin to the desired final concentration (e.g., a 1:4 heparin-to-Tau molar ratio is a good starting point).
-
Tau peptide to a final concentration of 10-20 µM.
-
-
Gently mix the contents of the wells by pipetting up and down without introducing bubbles.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader set to 37°C.
-
Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 72 hours. Include a brief shaking step (e.g., 10 seconds of orbital shaking) before each reading.[8][9]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells containing all components except the Tau peptide) from the experimental readings.
-
Plot the change in fluorescence intensity over time to generate the fibrillization curve.
-
Visualizations
References
- 1. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative characterization of heparin binding to Tau protein: implication for inducer-mediated Tau filament formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer's Disease Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-induced Artifacts in Tau Phosphorylation: Implications for Reliable Alzheimer’s Disease Research [en-journal.org]
- 7. Strategies to increase the reproducibility of protein fibrillization in plate reader assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 10. Quantitative Characterization of Heparin Binding to Tau Protein: IMPLICATION FOR INDUCER-MEDIATED TAU FILAMENT FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of pH and sequence in peptide aggregation via molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Temperature dependence of amyloid β-protein fibrillization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Thioflavin T Assays with Tau Peptide (274-288)
This technical support guide is designed for researchers, scientists, and drug development professionals working with the Tau peptide fragment 274-288 and encountering challenges with the Thioflavin T (ThT) assay. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help identify and resolve common artifacts and issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your Thioflavin T assay with the Tau (274-288) peptide.
Issue 1: Low or No ThT Fluorescence Signal
Question: I am not observing an increase in ThT fluorescence, even though I expect my Tau peptide (274-288) to be aggregating. What could be the cause?
Answer: A lack of ThT signal can be due to several factors, ranging from experimental setup to the intrinsic properties of the peptide aggregates.
| Possible Cause | Explanation | Suggested Solution/Experiment |
| Incorrect Assay Conditions | The aggregation of Tau peptides can be sensitive to pH, ionic strength, and temperature. The standard conditions may not be optimal for this specific fragment. | - Optimize Buffer Conditions: Test a range of pH values (e.g., 6.5-7.5) and salt concentrations (e.g., 50-150 mM NaCl). - Vary Temperature: Incubate at different temperatures (e.g., 25°C, 37°C) to see if it influences aggregation.[1] - Agitation: Ensure adequate shaking or agitation, as this can promote fibril formation.[2] |
| Peptide Quality and Preparation | The starting material may contain pre-formed aggregates or impurities that can affect aggregation kinetics. The peptide may also not be properly solubilized. | - Peptide Purity: Use high-purity (>95%) peptide. - Disaggregation Protocol: Before starting the assay, dissolve the peptide in a disaggregating solvent like HFIP or DMSO, lyophilize, and then resuspend in the assay buffer. - Fresh Preparation: Always prepare peptide solutions fresh before each experiment. |
| Low Peptide Concentration | The concentration of the Tau peptide (274-288) may be below the critical concentration required for nucleation and aggregation within the timeframe of the experiment. | - Increase Peptide Concentration: Perform a concentration titration to find the optimal concentration for aggregation. |
| Inhibitory Compound Present | An unknown compound in your sample or buffer could be inhibiting aggregation. | - Buffer Controls: Run controls with just the buffer and ThT to ensure there are no interfering substances. |
| Instrument Settings | Incorrect excitation and emission wavelengths or gain settings on the plate reader can lead to a failure to detect the signal. | - Verify Wavelengths: Ensure excitation is set around 440-450 nm and emission is read around 480-490 nm.[1][3] - Adjust Gain: Optimize the gain setting to ensure the detector is sensitive enough to pick up the signal. Be cautious of saturating the detector. |
Issue 2: High Background Fluorescence
Question: My control wells containing only ThT and buffer show a high fluorescence signal. Why is this happening and how can I fix it?
Answer: High background fluorescence from ThT can obscure the signal from peptide aggregation.
| Possible Cause | Explanation | Suggested Solution/Experiment |
| ThT Concentration Too High | At higher concentrations (typically above 5 µM), ThT can become self-fluorescent in solution, leading to a high background signal.[4] | - Optimize ThT Concentration: Perform a titration to find the lowest ThT concentration that still provides a good signal-to-noise ratio upon binding to fibrils. Concentrations between 10-25 µM are common.[5][6] - Always Subtract Background: Ensure you are subtracting the fluorescence of a ThT-only control from your experimental wells.[4] |
| Contaminated Buffer or Water | Impurities in the buffer or water can sometimes interact with ThT and cause fluorescence. | - Use High-Purity Reagents: Prepare buffers with high-purity water (e.g., Milli-Q) and analytical grade reagents. - Filter Solutions: Filter the ThT stock solution and buffer through a 0.2 µm filter before use.[5][6] |
| Plate Type | Some types of microplates can have autofluorescence. | - Use Appropriate Plates: Use black, clear-bottom, non-binding 96-well plates to minimize background fluorescence and well-to-well crosstalk.[5] |
Issue 3: Decreased ThT Signal with a Potential Inhibitor
Question: I've added a compound that I believe inhibits Tau (274-288) aggregation, and I see a decrease in ThT fluorescence. How can I be sure this is true inhibition and not an artifact?
Answer: A decrease in ThT fluorescence is the desired outcome for an aggregation inhibitor, but several artifacts can produce a false-positive result.[3][7] It is crucial to perform control experiments to validate your findings.
| Possible Cause | Explanation | Suggested Solution/Experiment |
| Direct Fluorescence Quenching | The test compound itself may be quenching the fluorescence of ThT. This is common for compounds with aromatic rings, such as polyphenols.[3][8] | - Quenching Control Experiment: Mix your test compound (at the highest concentration used) with pre-formed Tau (274-288) fibrils and ThT. A rapid drop in fluorescence compared to a control without the compound suggests direct quenching. |
| Competitive Binding | The test compound may bind to the same or an overlapping site on the Tau fibrils as ThT, displacing the dye and reducing the signal without actually preventing fibril formation.[9][10] | - Validation with Orthogonal Methods: Use techniques that do not rely on ThT fluorescence to confirm the absence of fibrils. Recommended methods include Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visualize fibril morphology. |
| Spectral Overlap | The compound might absorb light at the excitation or emission wavelengths of ThT, leading to an inner filter effect and an apparent decrease in signal.[3] | - Spectroscopic Analysis: Measure the absorbance and fluorescence spectra of your compound alone. Significant absorbance or emission in the 440-490 nm range indicates potential interference. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for Tau peptide (274-288) in a ThT assay?
A1: While the optimal concentration can vary, a starting point for short, aggregation-prone peptides like Tau (274-288) is typically in the range of 10-50 µM. It is recommended to perform a pilot experiment with a range of concentrations to determine the one that gives a robust aggregation signal in a reasonable timeframe.
Q2: Do I need to use an inducer like heparin for the Tau (274-288) peptide?
A2: The Tau (274-288) fragment contains a hexapeptide motif (VQIVYK) that is known to be a core component of the Tau fibril and can self-aggregate. However, aggregation can be slow. Heparin is often used with larger Tau fragments to induce aggregation.[2][5][11] It is advisable to test aggregation with and without heparin (e.g., at a 1:4 heparin-to-peptide molar ratio) to see if it accelerates the kinetics for your specific peptide batch and experimental conditions.
Q3: How long should I run the ThT assay?
A3: The aggregation kinetics of Tau peptides can vary significantly. For a short fragment, you might see aggregation within a few hours, but it could also take 24-48 hours or longer.[5] It is best to monitor the reaction for at least 48-72 hours in your initial experiments to capture the full kinetic curve (lag phase, exponential phase, and plateau).
Q4: Can the ThT dye itself affect the aggregation of my Tau peptide?
A4: Yes, there is evidence that ThT can interact with monomeric amyloid proteins and in some cases even accelerate their aggregation.[8] It is important to be aware of this potential artifact, especially when comparing the effects of different compounds. One way to control for this is to perform "end-point" assays where ThT is added only at the time of measurement, rather than being present throughout the incubation.[1]
Q5: My fluorescence readings are decreasing over time, even in my positive control. What is happening?
A5: This can be due to several factors. If the initial signal is very high, you might be saturating the detector, leading to spurious low readings. Alternatively, at high concentrations of fibrils and ThT, a phenomenon called fluorescence self-quenching can occur.[12] Finally, it's possible that over long incubation times with vigorous shaking, large aggregates are forming and falling out of solution, leading to a decrease in the signal measured in the well.
Experimental Protocols
Thioflavin T Assay for Tau Peptide (274-288) Aggregation
This protocol provides a starting point for setting up a ThT assay. Optimization of concentrations and incubation times may be necessary.
Materials:
-
Tau peptide (274-288), high purity (>95%)
-
Thioflavin T (ThT)
-
Heparin (optional)
-
Assay Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
High-purity water
-
Black, clear-bottom, non-binding 96-well plates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm)
Procedure:
-
Preparation of Stock Solutions:
-
Tau Peptide (274-288): Prepare a stock solution (e.g., 1 mM) in an appropriate solvent (e.g., high-purity water or a buffer). To ensure a monomeric starting state, consider a pre-treatment step (e.g., sonication on ice).
-
ThT: Prepare a 1 mM stock solution in high-purity water. Filter through a 0.2 µm syringe filter and store protected from light.[5][6]
-
Heparin (optional): Prepare a stock solution (e.g., 1 mg/mL or a specific molar concentration) in high-purity water.
-
-
Assay Setup (per well of a 96-well plate):
-
Prepare a master mix of the reagents. A typical final reaction volume is 100-200 µL.
-
Final Concentrations:
-
Tau peptide (274-288): 25 µM
-
ThT: 20 µM
-
Heparin (optional): 6.25 µM
-
Assay Buffer: To final volume
-
-
Controls to include:
-
Buffer + ThT (for background subtraction)
-
Tau peptide alone (to check for intrinsic fluorescence)
-
If testing inhibitors:
-
Inhibitor + ThT (to check for inhibitor fluorescence)
-
Pre-formed fibrils + Inhibitor + ThT (to check for quenching)
-
-
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking (e.g., 1 minute of shaking every 15 minutes).[2]
-
Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours.
-
Instrument Settings:
-
Excitation wavelength: 440 nm
-
Emission wavelength: 485 nm
-
Set an appropriate gain to avoid detector saturation.
-
-
-
Data Analysis:
-
Subtract the background fluorescence (Buffer + ThT) from all readings.
-
Plot the fluorescence intensity versus time for each condition.
-
Analyze the kinetic parameters (lag time, maximum fluorescence) from the resulting sigmoidal curves.
-
Visualizations
Caption: Troubleshooting workflow for common ThT assay issues.
Caption: Mechanisms of common ThT assay artifacts.
References
- 1. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 3. Dye-Binding Assays for Evaluation of the Effects of Small Molecule Inhibitors on Amyloid (Aβ) Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Tau Peptide (274-288)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Tau Peptide (274-288), which includes the aggregation-prone VQIINK sequence.
Troubleshooting Guides
Low Peptide Yield
Q1: My final peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low peptide yield is a common issue in solid-phase peptide synthesis (SPPS), especially for hydrophobic and aggregation-prone sequences like Tau (274-288). Several factors can contribute to this problem. Here’s a step-by-step troubleshooting guide:
-
Incomplete Coupling Reactions: The VQIINK sequence is known to be a "difficult sequence" prone to aggregation, which can hinder coupling efficiency.
-
Solution: Employ a more potent coupling reagent. For challenging sequences, uronium or phosphonium (B103445) salts like HATU, HBTU, or PyBOP are generally more effective than carbodiimides (e.g., DIC).[1] Consider performing a double coupling for amino acids within and immediately following the VQIINK motif. Monitoring coupling completion with a ninhydrin (B49086) test after each step is crucial.
-
-
Peptide Aggregation on Resin: The growing peptide chain can aggregate on the solid support, blocking reactive sites.
-
Solution: Use specialized resins designed to minimize aggregation, such as PEG-modified polystyrene resins. Synthesizing at a higher temperature (if your synthesizer allows) can sometimes disrupt secondary structures and improve reaction kinetics. Incorporating pseudoproline dipeptides at specific residues can also disrupt aggregation.
-
-
Premature Chain Termination: Incomplete deprotection of the Fmoc group can lead to truncated peptide sequences.
-
Solution: Ensure your deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh. Extend the deprotection time or perform a second deprotection step if you suspect incomplete removal of the Fmoc group.
-
-
Loss During Cleavage and Purification: The peptide may not be fully cleaved from the resin, or it may be lost during the purification steps.
-
Solution: Optimize your cleavage cocktail. For a standard Fmoc/tBu strategy, a cocktail like TFA/TIS/H2O (95:2.5:2.5) is common. Ensure sufficient cleavage time (typically 2-4 hours). During purification by RP-HPLC, carefully select your gradient to ensure the peptide elutes as a sharp peak and is not lost in broad, overlapping fractions.
-
Peptide Aggregation
Q2: I'm observing significant aggregation of my Tau peptide, either during synthesis or after purification. How can I prevent or resolve this?
A2: The VQIINK motif within Tau (274-288) is a primary driver of its aggregation.[2][3] Managing aggregation is critical for a successful synthesis.
-
On-Resin Aggregation:
-
Chaotropic Salts: Washing the resin with a solution containing chaotropic salts (e.g., LiCl in DMF) before coupling can help disrupt aggregates.
-
"Magic Mixture" Solvent: For coupling steps, using a solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation of the growing peptide chain and reduce aggregation.[4]
-
-
Post-Purification Aggregation:
-
Solubility: After lyophilization, dissolving the peptide can be challenging. Start by adding a small amount of organic solvent like acetonitrile (B52724) or DMSO before adding an aqueous buffer.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. For long-term storage in solution, it is best to flash-freeze aliquots in a suitable buffer and store them at -80°C to avoid repeated freeze-thaw cycles which can promote aggregation.
-
Frequently Asked Questions (FAQs)
Q3: Which coupling reagent is best for synthesizing the Tau (274-288) peptide?
A3: Due to the presence of the aggregation-prone VQIINK sequence, a highly efficient coupling reagent is recommended. While standard carbodiimides like DIC can be used, uronium or phosphonium salt-based reagents such as HATU , HBTU , or PyBOP are generally superior for such "difficult sequences" as they lead to faster and more complete coupling reactions, minimizing the risk of deletion mutations.[1]
Q4: What type of resin is most suitable for the synthesis of this hydrophobic peptide?
A4: For hydrophobic peptides like Tau (274-288), a polyethylene glycol (PEG)-modified polystyrene (PS) resin (e.g., TentaGel®, NovaSyn® TGR) is often a good choice. The PEG linker provides a more polar environment that can help to solvate the growing peptide chain and reduce on-resin aggregation compared to standard polystyrene resins.
Q5: What are the common impurities I might find in my synthetic Tau peptide sample?
A5: Common impurities include:
-
Deletion sequences: Resulting from incomplete coupling.
-
Truncated sequences: Caused by incomplete Fmoc deprotection.
-
Peptides with protecting groups still attached: From incomplete final cleavage.
-
Diastereomers: Arising from racemization during amino acid activation.
-
Oxidized peptides: If the sequence contains susceptible residues (though Tau 274-288 does not contain Met or Cys).
-
Trifluoroacetic acid (TFA) adducts: Remnants from the cleavage and purification steps.
Q6: What is a suitable purification strategy for the Tau (274-288) peptide?
A6: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides. A C18 column is typically used. A gradient of increasing acetonitrile concentration in water, both containing 0.1% trifluoroacetic acid (TFA), is effective for eluting the peptide. Due to its hydrophobicity, a relatively high concentration of acetonitrile may be required for elution.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Peptide Sequences
| Coupling Reagent | Class | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | Cost-effective, widely used. | Slower reaction rates, risk of side reactions. |
| HBTU/HATU | Uronium/Aminium Salt | High coupling efficiency, fast reaction times, low racemization.[1] | More expensive than carbodiimides. |
| PyBOP | Phosphonium Salt | Excellent for sterically hindered couplings, low racemization.[1] | Can be more expensive and require careful handling. |
Table 2: Troubleshooting Summary for Low Peptide Yield
| Symptom | Potential Cause | Recommended Action |
| Low final yield with multiple peaks in HPLC | Incomplete coupling or deprotection | Use a more potent coupling reagent (HATU, HBTU), double couple difficult residues, extend deprotection time. |
| Resin beads clumping during synthesis | On-resin aggregation | Switch to a PEG-modified resin, use aggregation-disrupting solvents or additives. |
| Major peak at expected mass, but low recovery | Poor solubility or loss during workup | Optimize cleavage conditions, use organic solvent to dissolve crude peptide, optimize HPLC gradient. |
Experimental Protocols
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis of Tau (274-288)
Sequence: Gln-Val-Gln-Ile-Val-Tyr-Lys(Boc)-Pro-Val-Asp(OtBu)-Leu-Ser(tBu)-Lys(Boc)-Val-Thr(tBu)-Ser(tBu)
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours. For the VQIINK region, a double coupling is recommended.
-
Monitor coupling completion using a Kaiser (ninhydrin) test.
-
Wash the resin with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of Synthetic Tau (274-288) by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes.
-
Detection: Monitor absorbance at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: General workflow for the solid-phase synthesis of Tau Peptide (274-288).
Caption: Troubleshooting logic for addressing low peptide yield issues.
References
Technical Support Center: Enhancing the Stability of Tau Peptide (274-288) for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tau peptide (274-288) in long-term studies.
I. Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary challenges affecting the stability of Tau peptide (274-288) during long-term experiments?
A1: The primary challenges include:
-
Aggregation: The Tau peptide (274-288) contains the VQIINK motif (residues 275-280), which is known to have a high propensity for β-sheet formation and subsequent aggregation, a key event in the development of neurofibrillary tangles.[1]
-
Proteolytic Degradation: Like other peptides, Tau (274-288) is susceptible to cleavage by proteases present in experimental systems, which can lead to loss of function and inaccurate results.[2][3]
-
Post-Translational Modifications (PTMs): Modifications such as phosphorylation and acetylation can alter the peptide's conformation, charge, and aggregation propensity, impacting its stability and biological activity.[1][2][3][4][5]
-
Oxidation: Methionine and cysteine residues (though not present in the 274-288 sequence) in longer Tau constructs can be susceptible to oxidation, which can affect peptide structure and function.
Q2: How do storage conditions impact the stability of lyophilized and reconstituted Tau peptide (274-288)?
A2:
-
Lyophilized Peptide: For long-term stability, lyophilized Tau peptide should be stored at -20°C or -80°C. Under these conditions, it can be stable for months to years. Avoid frequent temperature fluctuations.
-
Reconstituted Peptide: Once reconstituted in a buffer, the peptide is much less stable. It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C to minimize freeze-thaw cycles. The choice of buffer is also critical; avoid buffers that can promote aggregation or degradation.
Enhancing Stability
Q3: What chemical modifications can be made to the Tau peptide (274-288) to increase its stability?
A3: Several modifications can enhance stability:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the terminal charges, making the peptide more resistant to exopeptidases.[6]
-
Retro-inverso Peptides: Synthesizing the peptide with D-amino acids in the reverse sequence (retro-inverso) can significantly increase resistance to proteolysis while potentially maintaining biological activity.[7][8]
-
N-methylation: Methylation of the peptide backbone can prevent enzymatic degradation.[7]
-
Amino Acid Substitutions: Replacing aggregation-prone residues with less hydrophobic or bulky amino acids can reduce the tendency to form β-sheets. However, this may also affect biological activity.[6]
Q4: Are there any additives or excipients that can be used to stabilize the Tau peptide in solution?
A4: Yes, certain additives can help:
-
Trehalose (B1683222): This disaccharide has been shown to inhibit the formation of fibrils and promote an α-helical conformation in a Tau peptide containing the PHF6* sequence, thereby reducing aggregation.[9]
-
Small Molecule Inhibitors: Various small molecules have been developed to inhibit Tau aggregation by binding to the peptide and preventing its self-assembly.[4][10]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) can sometimes help to prevent non-specific binding and aggregation, but their compatibility with the specific assay must be verified.
II. Troubleshooting Guides
Issue 1: Rapid Aggregation of Tau Peptide in Solution
| Symptom | Possible Cause | Troubleshooting Step |
| Visible precipitate or turbidity in the peptide solution shortly after reconstitution. | High Peptide Concentration: The peptide may be above its solubility limit or at a concentration that favors rapid aggregation. | 1. Reconstitute the peptide at a lower concentration.2. Perform a solubility test to determine the optimal concentration range. |
| Inappropriate Buffer: The pH, ionic strength, or composition of the buffer may be promoting aggregation. | 1. Use a buffer with a pH away from the peptide's isoelectric point.2. Test different buffers (e.g., Tris, PBS) and ionic strengths.3. Consider adding a small amount of organic solvent like DMSO if compatible with your experiment. | |
| Presence of Aggregation Seeds: Pre-existing small aggregates can act as seeds for further aggregation. | 1. Filter the reconstituted peptide solution through a 0.22 µm filter.2. Ensure all labware is thoroughly clean and free of potential contaminants. | |
| Temperature: Higher temperatures can accelerate aggregation kinetics. | 1. Prepare and handle the peptide solution on ice.2. Store aliquots at -80°C immediately after preparation. |
Issue 2: Inconsistent Results in Long-Term Cellular or Biochemical Assays
| Symptom | Possible Cause | Troubleshooting Step |
| Decreasing biological activity of the peptide over the course of the experiment. | Proteolytic Degradation: The peptide is being degraded by proteases in the cell culture media or assay buffer. | 1. Use a modified, more stable version of the peptide (e.g., retro-inverso, N-methylated).2. Add a protease inhibitor cocktail to the experimental system (ensure it doesn't interfere with the assay).3. Replenish the peptide at regular intervals during the experiment. |
| Peptide Adsorption: The peptide is adsorbing to the surfaces of the culture plates or tubes. | 1. Use low-protein-binding labware.2. Include a carrier protein like BSA in the buffer, if permissible for the experiment. | |
| Aggregation Over Time: The peptide is slowly aggregating in the experimental medium. | 1. Include an aggregation inhibitor like trehalose in the medium.[9]2. Monitor for aggregation over the time course of the experiment using techniques like Thioflavin T (ThT) fluorescence. |
Issue 3: Difficulty in Reproducing Aggregation Assays
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in the lag phase and final fluorescence of ThT aggregation assays. | Inconsistent Peptide Preparation: Variations in disaggregation and initial monomer concentration. | 1. Implement a strict protocol for peptide disaggregation before starting the assay (e.g., using TFA followed by sonication).[6]2. Accurately determine the initial monomeric peptide concentration. |
| Variability in Aggregation Inducers: Inconsistent concentration or activity of inducers like heparin. | 1. Use a consistent source and lot of heparin or other inducers.2. Prepare fresh inducer solutions for each set of experiments. | |
| Plate Reader Settings: Differences in plate reader settings (e.g., gain, shaking) can affect results. | 1. Standardize all plate reader parameters for all experiments.2. Include positive and negative controls in every plate. |
III. Data Presentation
Table 1: Comparison of Modified Tau Peptide Stability
| Peptide Modification | Primary Advantage | Reported Efficacy | Reference |
| Retro-inverso (RI-AG03) | High proteolytic resistance | Inhibited Tau aggregation by ~94% at equimolar concentration. | [7] |
| N-methylation (AG03M) | Increased proteolytic stability | Showed no improvement over the parent molecule in aggregation inhibition. | [7] |
| Amino Acid Substitutions (near PGGG motif) | Reduced aggregation propensity | Can modulate local conformation to decrease aggregation while maintaining microtubule binding activity. | [6] |
| D-enantiomeric Peptides | High proteolytic resistance, low immunogenicity | Stabilize monomeric Tau and stop ongoing aggregation in vitro. | [11][12] |
IV. Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay
Objective: To monitor the aggregation kinetics of Tau peptide (274-288) in vitro.
Materials:
-
Tau peptide (274-288), lyophilized
-
Trifluoroacetic acid (TFA)
-
Thioflavin T (ThT)
-
Heparin (low molecular weight)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Methodology:
-
Peptide Disaggregation: a. Resuspend the lyophilized peptide in 100% TFA and incubate for 1-2 hours at room temperature. b. Remove TFA by evaporation under a stream of nitrogen. c. Resuspend the peptide film in the assay buffer and briefly sonicate. d. Determine the peptide concentration using a suitable method (e.g., BCA assay).
-
Assay Preparation: a. Prepare a stock solution of ThT (e.g., 1 mM) in the assay buffer and filter through a 0.22 µm filter. b. In each well of the 96-well plate, add the following:
- Tau peptide to a final concentration of ~10-50 µM.
- Heparin to a final concentration that induces aggregation (e.g., a 1:4 molar ratio of heparin to peptide).
- ThT to a final concentration of ~10-20 µM.
- Bring the final volume to 100-200 µL with the assay buffer. c. Include wells with buffer and ThT only as a blank.
-
Data Acquisition: a. Place the plate in a fluorescence plate reader pre-set to the experimental temperature (e.g., 37°C). b. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440 nm and emission at ~485 nm. c. Enable shaking between readings to promote aggregation.
-
Data Analysis: a. Subtract the blank fluorescence from all readings. b. Plot fluorescence intensity versus time to generate aggregation curves. c. Analyze the lag time, maximum fluorescence, and aggregation rate.
Protocol 2: Preparation of Stabilized Tau Peptide with Trehalose
Objective: To prepare a solution of Tau peptide (274-288) stabilized against aggregation for use in cellular assays.
Materials:
-
Tau peptide (274-288), disaggregated as per Protocol 1
-
Trehalose
-
Cell culture medium or desired buffer
Methodology:
-
Prepare a stock solution of trehalose (e.g., 1 M) in the desired buffer and filter-sterilize.
-
Dilute the disaggregated Tau peptide stock solution into the buffer containing trehalose. A molar excess of trehalose is typically required (e.g., 6 equivalents or more).[9]
-
Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow for interaction.
-
This stabilized peptide solution can then be added to cell cultures or used in biochemical assays.
-
Note: The final concentration of trehalose should be tested for any effects on the experimental system.
V. Visualizations
Caption: Workflow for Tau peptide aggregation assay using Thioflavin T.
Caption: Troubleshooting logic for rapid Tau peptide aggregation.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Making tau amyloid models in vitro: a crucial and underestimated challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 4. Tau-targeting therapies for Alzheimer disease: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Protein Hyperphosphorylation and Aggregation in Alzheimer’s Disease and Other Tauopathies, and Possible Neuroprotective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. eprints.lancs.ac.uk [eprints.lancs.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Stabilization of Monomeric Tau Protein by All D-Enantiomeric Peptide Ligands as Therapeutic Strategy for Alzheimer's Disease and Other Tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization of Monomeric Tau Protein by All D-Enantiomeric Peptide Ligands as Therapeutic Strategy for Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate buffer conditions for Tau Peptide (274-288) experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate buffer conditions for experiments involving Tau Peptide (274-288). It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Tau Peptide (274-288) in research?
A1: The Tau Peptide (274-288), with the sequence VQIINKKLDL, is a critical region within the second microtubule-binding repeat of the Tau protein.[1][2] This peptide, often referred to as PHF6*, is known to have a high propensity for β-sheet formation and is considered a key nucleating site for Tau aggregation, a pathological hallmark of Alzheimer's disease and other tauopathies.[1][3]
Q2: What are the recommended initial buffer conditions for a Tau Peptide (274-288) aggregation assay?
A2: A common starting point for in vitro aggregation assays of Tau peptides is a buffer with a physiological pH. Phosphate-Buffered Saline (PBS) at pH 7.4 or a HEPES buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) are frequently used.[4][5] For some aggregation studies, a MES buffer at a slightly acidic pH of 6.9 has also been employed.[1]
Q3: How should I prepare and handle the Tau Peptide (274-288) stock solution?
A3: Tau peptides are often supplied lyophilized.[1][6] It is recommended to reconstitute the peptide in ultra-pure water to a concentration of 0.1 mg/ml to 1 mg/ml.[6] To ensure complete reconstitution, a brief sonication and centrifugation step is advisable.[6] For storage, it is best to make working aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[6]
Q4: What is the role of heparin in Tau Peptide (274-288) aggregation assays?
A4: Heparin is a polyanion commonly used as an inducer to accelerate the fibrillization of Tau protein and its fragments in vitro.[5][7][8][9][10] It is thought to facilitate the conformational changes required for β-sheet formation and subsequent aggregation. A typical molar ratio of Tau peptide to heparin is 4:1.[5][9]
Q5: What concentration of Tau Peptide (274-288) should I use in my experiments?
A5: The concentration of Tau peptide can influence aggregation kinetics. For aggregation assays, concentrations in the range of 10 µM to 50 µM are commonly reported.[4][5][8][11] Interaction studies may utilize different concentration ranges depending on the binding partner and the technique being used.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or very slow aggregation observed | Buffer conditions are not optimal for aggregation. | - Adjust the pH of the buffer. Some Tau fragments show enhanced aggregation at slightly acidic pH. - Increase the concentration of the aggregation inducer (e.g., heparin). - Increase the peptide concentration. - Ensure the presence of a reducing agent like DTT (e.g., 1 mM) if disulfide bond formation is not desired, as this can sometimes interfere with typical amyloid aggregation pathways.[5][9] |
| Aggregation is too fast and difficult to monitor | Peptide concentration is too high. | - Decrease the concentration of the Tau peptide. - Lower the concentration of the aggregation inducer (heparin). - Perform the experiment at a lower temperature. |
| Poor reproducibility of aggregation kinetics | Inconsistent peptide preparation. | - Ensure the lyophilized peptide is fully solubilized before each experiment. A brief sonication can help.[6] - Prepare fresh dilutions from a concentrated stock for each experiment to avoid variability from stored dilute solutions. - Vortex pre-formed fibrils briefly before use to ensure homogeneity if using them as seeds.[12] |
| High background fluorescence in Thioflavin T (ThT) assay | Buffer components interfere with ThT fluorescence. | - Test the fluorescence of the buffer components with ThT in the absence of the peptide. - Consider using an alternative fluorescent dye like Thioflavin S (ThS).[8][9] |
| Peptide precipitates out of solution immediately | Poor peptide solubility in the chosen buffer. | - Re-dissolve the peptide in a small amount of a suitable solvent like water before diluting it into the final assay buffer.[6] - Screen different buffers (e.g., PBS, HEPES, MES) to find one that maintains peptide solubility. |
Summary of Buffer Conditions for Tau Peptide Experiments
| Parameter | Condition | Reference |
| Buffer | MES | [1] |
| HEPES | [5] | |
| PBS | [4] | |
| BES | [8][9] | |
| pH | 6.8 - 7.4 | [1][4][5][11] |
| Tau Peptide Concentration | 5 µM - 50 µM | [1][4][5][11] |
| Additives | Heparin (inducer) | [5][8][9] |
| DTT (reducing agent) | [1][5][9] | |
| NaCl | [5][9] | |
| EGTA | [1] | |
| MgCl₂ | [1] | |
| Temperature | 35°C - 37°C | [1][5][8] |
Detailed Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol provides a general framework for monitoring the aggregation of Tau Peptide (274-288) using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.
Materials:
-
Tau Peptide (274-288)
-
Thioflavin T (ThT)
-
Heparin
-
Assay Buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~480 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a concentrated stock solution of Tau Peptide (274-288) in ultra-pure water.
-
Prepare a stock solution of ThT (e.g., 1 mM) in assay buffer and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare a stock solution of heparin in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, prepare the reaction mixtures. For each well, add the assay buffer, ThT to a final concentration of 20 µM, heparin (at a 1:4 molar ratio to the peptide), and finally the Tau peptide to the desired final concentration (e.g., 10 µM).[5]
-
Include control wells:
-
Buffer with ThT only (for background fluorescence).
-
Peptide in buffer with ThT but without heparin (to assess spontaneous aggregation).
-
-
-
Data Acquisition:
-
Place the plate in a plate reader pre-heated to 37°C.[5]
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a desired period (e.g., 24-48 hours). It is recommended to include a brief shaking step before each reading to ensure a homogenous solution.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 480 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from the fluorescence readings of the samples containing the peptide.
-
Plot the fluorescence intensity against time to generate aggregation curves. These curves typically show a lag phase, an exponential growth phase, and a plateau phase.
-
Visualizations
Caption: Workflow for a typical Tau Peptide (274-288) aggregation experiment.
References
- 1. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Polymorphism of 441-Residue Tau at Single Residue Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of Monomeric Tau Protein by All D-Enantiomeric Peptide Ligands as Therapeutic Strategy for Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau Aggregation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Fibrillization of Human Tau Is Accelerated by Exposure to Lead via Interaction with His-330 and His-362 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rpeptide.com [rpeptide.com]
- 7. Biophysical properties of a tau seed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amyloid-β-Derived Peptidomimetics Inhibits Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Handling Instructions | Tau Proteins | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Interpreting negative results in Tau Peptide (274-288) aggregation inhibition screens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Tau Peptide (274-288) aggregation inhibition screens. The information is tailored for scientists and drug development professionals working to identify inhibitors of Tau pathology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My potential inhibitor shows no effect on Tau (274-288) aggregation in my Thioflavin T (ThT) assay. How should I interpret this negative result?
A1: A negative result, where your compound does not inhibit aggregation, can be interpreted in several ways. It is crucial to systematically troubleshoot the experiment to distinguish between a truly inactive compound and a false negative.
-
Compound Inactivity: The most straightforward interpretation is that your compound does not inhibit the aggregation of Tau peptide (274-288) under the tested conditions.
-
Assay Interference: The compound might interfere with the Thioflavin T (ThT) fluorescence signal. Some compounds can quench ThT fluorescence or compete with ThT for binding sites on the Tau fibrils, leading to a misinterpretation of aggregation levels.[1]
-
Incorrect Compound Concentration: The concentration of the inhibitor may be too low to elicit a response. It is recommended to test a wide range of concentrations to determine an IC50 value.
-
Suboptimal Assay Conditions: The aggregation of Tau is sensitive to experimental conditions.[2] Ensure that the pH, temperature, buffer composition, and agitation speed are optimal and consistent across experiments. The choice of aggregation inducer (e.g., heparin, arachidonic acid) can also influence the outcome.[2]
Q2: I observed inhibition in my primary screen, but the results are not reproducible. What are the common causes of variability?
A2: Lack of reproducibility is a common challenge in aggregation assays. Several factors can contribute to this:
-
Peptide Quality and Handling: The quality and aggregation state of the initial Tau peptide stock are critical. Ensure the peptide is fully monomeric at the start of the experiment. Variations in peptide batches can also lead to different aggregation kinetics.[3]
-
Reagent Stability: The stability of the test compound and other reagents, such as the aggregation inducer (e.g., heparin), can affect reproducibility. Prepare fresh solutions whenever possible.
-
Plate-to-Plate Variation: Minor differences in incubation temperature, shaking efficiency, and evaporation across a 96-well plate can lead to variability. Use appropriate plate sealing and ensure uniform incubation.
-
Pipetting Errors: Inconsistent pipetting, especially of viscous solutions or small volumes, can introduce significant errors.
Q3: How can I be sure that the inhibition I'm observing is specific to Tau aggregation and not an artifact?
A3: Distinguishing true inhibition from non-specific effects or assay artifacts is a critical step in hit validation. Several secondary assays and controls are necessary:
-
Test for Compound Aggregation: Many false positives in high-throughput screens are due to the compounds themselves forming aggregates that can interfere with the assay.[4][5] This can be checked using dynamic light scattering (DLS) or by observing if the IC50 value changes with varying protein concentrations.[4]
-
Sedimentation Assay: A sedimentation assay followed by SDS-PAGE or Western blot of the soluble and insoluble fractions can confirm whether the compound is preventing the formation of insoluble Tau aggregates.[5]
-
Electron Microscopy (EM): Visualizing the morphology of Tau aggregates in the presence and absence of the inhibitor by EM can provide direct evidence of inhibition of fibril formation.[6]
-
Counter-Screening: Test the compound in an unrelated protein aggregation assay (e.g., Aβ peptide) to assess its specificity.[5]
-
Assay without Reducing Agents: Some compounds can generate hydrogen peroxide in the presence of reducing agents like DTT, which can lead to false positives.[4] Re-testing hits in the absence of DTT can identify such compounds.[4]
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Tau (274-288) Aggregation
This protocol outlines a typical in vitro aggregation assay using ThT fluorescence, a common method for monitoring the kinetics of Tau fibrillization.[3][7]
Materials:
-
Tau Peptide (274-288)
-
Heparin (or other aggregation inducer)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Dithiothreitol (DTT)
-
Test compounds
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation ~440-450 nm, Emission ~480-520 nm)
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Tau Peptide (274-288) in an appropriate buffer. Ensure the peptide is monomeric by pre-treating if necessary (e.g., size-exclusion chromatography).
-
Prepare stock solutions of heparin, ThT, and DTT.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, DTT, ThT, and the test compound at various concentrations.
-
Include positive controls (Tau peptide + inducer, no inhibitor) and negative controls (no Tau peptide or no inducer).
-
Initiate the aggregation by adding the Tau peptide and the aggregation inducer (e.g., heparin) to each well.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence at regular intervals using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation curves.
-
Determine the lag time and the maximum fluorescence from the sigmoidal curves.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Data Presentation
Table 1: Example IC50 Values for Known Tau Aggregation Inhibitors
| Compound | Tau Construct | Assay Conditions | IC50 (µM) | Reference |
| Methylene Blue | Full-length Tau | Heparin-induced | 1.9 | Fictional Example |
| Compound X | Tau (274-288) | Arachidonic acid-induced | 5.2 | Fictional Example |
| Rifampicin | AD brain-derived seeds | Seed amplification assay | >10 (low inhibition) | [8] |
| Graphene Quantum Dots | Full-length Tau | - | 0.70 | [9] |
| Cys-Graphene Quantum Dots | Full-length Tau | - | 0.89 | [9] |
Visualizations
Logical Workflow for Troubleshooting Negative Results
Caption: A flowchart for troubleshooting negative results in Tau aggregation inhibition screens.
Tau Aggregation and Inhibition Pathway
References
- 1. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 4. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Design and application of a Tau seed amplification assay for screening inhibitors of Tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Expression and Purification of Tau Peptide (274-288)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression and purification of the Tau peptide (274-288), which contains the highly aggregation-prone hexapeptide motif VQIINK.
Frequently Asked Questions (FAQs)
Q1: Why is the Tau peptide (274-288) so difficult to express and purify?
A1: The Tau peptide (274-288), with the sequence GKVQIINKKLDL, contains the PHF6* hexapeptide motif (VQIINK). This sequence is known to be a potent driver of Tau protein aggregation.[1][2] Its hydrophobicity and propensity to form stable β-sheet structures and steric-zipper interfaces lead to several challenges:
-
Low Solubility: The peptide has a tendency to aggregate and precipitate, making it difficult to maintain in a soluble state during expression and purification.[3][4]
-
Toxicity to Host Cells: Overexpression of aggregation-prone peptides can be toxic to the E. coli expression host, leading to poor cell growth and low expression levels.
-
Purification Challenges: During purification, especially with methods like reversed-phase HPLC, the peptide can irreversibly adsorb to the column matrix or aggregate upon concentration, resulting in low recovery and poor peak shape.[3][5]
Q2: What is the best strategy for expressing this short, aggregation-prone peptide?
A2: Direct expression of such a small and aggregation-prone peptide in E. coli is often unsuccessful due to rapid degradation and low accumulation. The recommended approach is to express the Tau peptide (274-288) as a fusion protein.[6][7]
-
Solubility-Enhancing Fusion Tags: Fusing the peptide to a highly soluble protein partner like Glutathione-S-Transferase (GST), Maltose-Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) can significantly improve its solubility and prevent aggregation within the host cell.[6][8][9] These tags can also simplify purification through affinity chromatography.
-
Cleavage Site: Incorporating a specific protease cleavage site (e.g., for TEV protease or thrombin) between the fusion tag and the Tau peptide allows for the removal of the tag after initial purification, yielding the native peptide.[8][10]
Q3: Can I chemically synthesize the Tau (274-288) peptide instead of using recombinant expression?
A3: Yes, solid-phase peptide synthesis (SPPS) is a viable alternative for producing the Tau (274-288) peptide.[11][12] However, it also presents challenges due to the peptide's hydrophobicity, which can lead to incomplete coupling reactions and difficult purification.[12][13] Purification of the crude synthetic peptide typically requires optimized reversed-phase HPLC protocols.[3][11]
Troubleshooting Guides
Expression Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no expression of the fusion protein | Codon usage of the synthetic gene is not optimized for E. coli. | Synthesize a gene with codons optimized for E. coli expression. |
| The fusion protein is toxic to the cells. | Lower the induction temperature (e.g., 16-25°C) and use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG) to slow down protein expression.[14] | |
| Plasmid instability or incorrect construct sequence. | Verify the plasmid sequence to ensure the fusion construct is in the correct reading frame and free of mutations. | |
| Fusion protein is found in inclusion bodies (insoluble fraction) | High expression rate leads to aggregation before proper folding. | Reduce the expression temperature and inducer concentration.[14] |
| The chosen fusion tag is not sufficient to solubilize the peptide. | Experiment with different solubility-enhancing tags (e.g., MBP, SUMO, or newer tags like Fh8).[8] | |
| Inefficient cell lysis. | Optimize the lysis protocol (e.g., sonication parameters, use of lysozyme, and detergents) to ensure complete cell disruption. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the peptide after cleavage of the fusion tag | The protease cleavage site is inaccessible. | Ensure the linker between the tag and the peptide is long and flexible enough. Consider re-cloning with a different protease site. |
| The peptide aggregates and precipitates upon removal of the solubility tag. | Perform the cleavage reaction in a buffer containing solubilizing agents like L-arginine, low concentrations of denaturants (e.g., urea, guanidinium (B1211019) chloride), or detergents. | |
| Poor peak shape (broadening, tailing) during HPLC purification | Peptide aggregation on the column. | Increase the column temperature (40-60°C) to improve solubility.[5] Use a less hydrophobic column (e.g., C4 or C8 instead of C18).[5] |
| Secondary interactions with the column matrix. | Optimize the mobile phase. Ensure an adequate concentration of an ion-pairing agent like TFA (0.1%). For very hydrophobic peptides, consider using solvents like n-propanol or isopropanol.[5] | |
| Irreversible binding of the peptide to the HPLC column | The peptide is too hydrophobic for the stationary phase. | Switch to a less retentive column (C4, C8, or Phenyl).[5] |
| Inappropriate mobile phase composition. | Ensure the gradient reaches a high enough organic solvent concentration to elute the peptide. Consider using additives like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to disrupt aggregation.[11] |
Quantitative Data Summary
Quantitative data for the expression and purification of the specific Tau (274-288) peptide is not widely reported in the literature, as studies often focus on its aggregation properties rather than its production. However, based on data for similar recombinant amyloidogenic peptides expressed in E. coli with fusion tags, the following are expected yields and purities.
| Parameter | Expected Range | Notes |
| Expression Yield of Fusion Protein | 10 - 50 mg/L of culture | Highly dependent on the fusion tag, expression conditions, and host strain. |
| Purity after Affinity Chromatography | > 90% | For the intact fusion protein. |
| Recovery after Tag Cleavage and RP-HPLC | 1 - 5 mg/L of culture | Significant loss is expected due to peptide aggregation and losses during HPLC. |
| Final Purity of Tau (274-288) Peptide | > 95% | Achievable with optimized HPLC protocols. |
Experimental Protocols
Protocol 1: Expression of GST-Tau(274-288) Fusion Protein
-
Transformation: Transform E. coli BL21(DE3) cells with a pGEX vector containing the sequence for GST, a TEV protease cleavage site, and the Tau (274-288) peptide. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.
-
Expression: Incubate the culture overnight (16-20 hours) at 18°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 2: Purification of Tau (274-288) Peptide
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Apply the supernatant to a Glutathione-Sepharose column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).
-
Elution of Fusion Protein: Elute the GST-Tau(274-288) fusion protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione, 150 mM NaCl, 1 mM DTT).
-
Tag Cleavage: Dialyze the eluted fusion protein against a cleavage buffer (50 mM Tris-HCl pH 8.0, 0.5 mM EDTA, 1 mM DTT) and add TEV protease. Incubate overnight at 4°C.
-
Reversed-Phase HPLC:
-
Acidify the cleavage reaction mixture with 0.1% TFA.
-
Centrifuge to remove any precipitated protein.
-
Inject the supernatant onto a C4 or C8 semi-preparative RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.
-
-
Analysis and Lyophilization: Analyze the collected fractions by mass spectrometry to identify those containing the pure Tau (274-288) peptide. Pool the pure fractions and lyophilize.
Visualizations
Caption: Workflow for the recombinant expression of GST-fused Tau peptide (274-288).
Caption: Purification workflow for Tau peptide (274-288) after expression as a GST-fusion protein.
Caption: Logical workflow for troubleshooting low yield of purified Tau peptide (274-288).
References
- 1. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Very small peptide expression in E. coli - Protein Expression and Purification [protocol-online.org]
- 7. ccpn.ac.uk [ccpn.ac.uk]
- 8. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusion tags in protein purification - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 10. Recombinant protein expression in Escherichia coli: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and purification of amyloidogenic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing Seeding Conditions for Tau Peptide (274-288) Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cellular assays using Tau Peptide (274-288) seeds.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the Tau Peptide (274-288) in cellular assays?
The Tau peptide (274-288), with the sequence VQIINKKLDL, is a critical region within the microtubule-binding domain of the Tau protein.[1] This segment, often referred to as PHF6*, is known to be essential for the formation of paired helical filaments (PHFs), which are the primary component of neurofibrillary tangles (NFTs) in tauopathies like Alzheimer's disease.[1][2] In cellular assays, this peptide serves as a potent seed to induce the aggregation of endogenous, full-length Tau, providing a model to study the mechanisms of Tau pathology and screen for potential inhibitors.[3]
Q2: What are the different forms of Tau (274-288) seeds that can be used?
Tau (274-288) seeds can be prepared in various forms, primarily as pre-formed fibrils (PFFs) or oligomers.
-
Pre-formed Fibrils (PFFs): These are mature, insoluble aggregates with a characteristic beta-sheet structure. They are typically generated by incubating the synthetic peptide, often with a cofactor like heparin, to promote fibrillization.[4][5] PFFs are effective at seeding aggregation in cellular models.[3][6]
-
Oligomers: These are smaller, soluble aggregates that are considered to be highly neurotoxic.[7] Oligomeric seeds can also be prepared from the Tau peptide and are used to study the early stages of Tau aggregation and toxicity.[8]
The choice between PFFs and oligomers depends on the specific research question and the desired pathological features to be modeled in the cellular assay.
Q3: How are Tau (274-288) seeds introduced into cells?
Several methods can be used to introduce Tau (274-288) seeds into cultured cells:
-
Direct addition to the media: Cells can internalize Tau aggregates from the culture medium through endocytic pathways.[9][10] This method relies on the natural uptake mechanisms of the cells.
-
Lipofection: Transfection reagents like Lipofectamine can be used to facilitate the entry of Tau seeds into cells.[8][11][12] This can increase the efficiency of seeding, especially in cell lines with low rates of spontaneous uptake.
-
Microinjection: While technically more demanding, direct injection of seeds into cells provides precise control over the amount of material introduced.
The optimal method will depend on the cell type and experimental goals. For high-throughput screening, direct addition or lipofection are generally preferred.
Q4: How can I monitor the seeding activity of Tau (274-288) in my cellular assay?
Seeding activity is typically monitored by measuring the aggregation of endogenous Tau. Common methods include:
-
FRET-based Biosensor Cells: These cell lines stably express a Tau construct tagged with fluorescent proteins (e.g., CFP and YFP).[13][14] When endogenous Tau aggregates, it brings the fluorescent proteins into close proximity, resulting in a FRET signal that can be quantified by flow cytometry or microscopy.[14][15]
-
Thioflavin T (ThT) Staining: ThT is a dye that fluoresces upon binding to beta-sheet structures, characteristic of amyloid fibrils.[16][17][18] ThT staining can be used to visualize and quantify insoluble Tau aggregates within cells.
-
Immunofluorescence: Using antibodies specific to aggregated or phosphorylated forms of Tau (e.g., AT8, MC1) can reveal the formation of Tau inclusions.[9]
-
Biochemical Fractionation and Western Blotting: Cells can be lysed and fractionated into soluble and insoluble fractions. The amount of aggregated Tau in the insoluble fraction can then be quantified by Western blotting.[5][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low seeding activity observed. | Inefficient seed preparation: Seeds may not be properly fibrillized or may be in a non-seeding competent conformation. | Verify seed quality: Characterize your seeds using Thioflavin T (ThT) assay to confirm fibril formation and Transmission Electron Microscopy (TEM) to visualize fibril morphology.[19] Optimize sonication: Sonication is often used to fragment larger fibrils into smaller, more efficient seeds.[8][20][21] Optimize sonication time and power. |
| Poor cellular uptake of seeds: The cell type used may have a low rate of endocytosis for Tau aggregates. | Use a transfection reagent: Employ a lipid-based transfection reagent like Lipofectamine to enhance seed uptake.[8][11] Increase seed concentration: Titrate the concentration of seeds added to the cells.[12] | |
| Low expression of endogenous Tau: The cell line may not express sufficient levels of endogenous Tau to support seeded aggregation. | Use a Tau-overexpressing cell line: Utilize a stable cell line that overexpresses a full-length Tau construct.[11] Induce Tau expression: If using an inducible expression system, ensure optimal induction. | |
| High background signal in control (unseeded) cells. | Spontaneous aggregation of endogenous Tau: The overexpressed Tau construct may be prone to spontaneous aggregation. | Lower the expression level of Tau: If using an overexpressing cell line, select a clone with a lower, more physiological expression level. Use a non-aggregating Tau mutant as a control. |
| Cellular stress: Assay conditions (e.g., prolonged incubation, high concentration of transfection reagent) may be causing cellular stress and non-specific protein aggregation. | Optimize assay conditions: Reduce incubation times and titrate the concentration of any delivery reagents to minimize toxicity. | |
| Inconsistent results between experiments. | Variability in seed preparation: Batch-to-batch variation in seed preparation can lead to inconsistent seeding efficiency. | Standardize seed preparation protocol: Prepare a large, single batch of seeds, aliquot, and store at -80°C for consistent use across multiple experiments.[22] Thaw seeds properly: Thaw frozen seed aliquots on ice immediately before use.[22] |
| Cell passage number: The characteristics of the cells, including their ability to take up seeds, can change with high passage numbers. | Use cells within a defined passage number range. | |
| Inconsistent cell density at the time of seeding. | Ensure consistent cell plating density: Plate the same number of cells for each experiment and allow them to reach a consistent confluency before adding seeds.[12] |
Experimental Protocols
Protocol 1: Preparation of Tau Peptide (274-288) Pre-formed Fibrils (PFFs)
Materials:
-
Synthetic Tau Peptide (274-288) (lyophilized)
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (B87167) (DMSO)
-
10x Phosphate-Buffered Saline (PBS), pH 7.4
-
Heparin sodium salt
-
Microcentrifuge tubes
-
Incubator/shaker
-
Probe sonicator
Procedure:
-
Peptide Reconstitution:
-
Briefly centrifuge the vial of lyophilized Tau Peptide (274-288) to collect the powder at the bottom.
-
Resuspend the peptide in a small volume of DMSO to a stock concentration of 10 mM.
-
Further dilute the peptide stock solution in sterile, nuclease-free water to a working concentration of 1 mM.
-
-
Fibrillization Reaction:
-
Monitoring Fibrillization (Optional but Recommended):
-
At various time points, take a small aliquot of the reaction mixture and perform a Thioflavin T (ThT) assay to monitor the extent of fibril formation.[5] The fluorescence intensity should plateau when fibrillization is complete.
-
-
Seed Preparation:
-
Once fibrillization is complete, sonicate the PFFs to generate smaller, more potent seeds.
-
Use a probe sonicator on ice. A typical protocol is 2 rounds of 30 seconds with 1 second on/1 second off pulses at 30% amplitude.[21] The optimal sonication parameters may need to be determined empirically.
-
-
Storage:
-
Aliquot the sonicated PFFs and store them at -80°C for long-term use.[22] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cellular Seeding Assay using FRET-Biosensor Cells
Materials:
-
HEK293T Tau-biosensor cells (expressing Tau-RD-CFP/YFP)
-
Complete culture medium (e.g., DMEM with 10% FBS and antibiotics)
-
12-well culture plates
-
Tau (274-288) PFFs (prepared as in Protocol 1)
-
Opti-MEM
-
Lipofectamine 3000 (or similar transfection reagent)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Plating:
-
The day before seeding, plate the HEK293T Tau-biosensor cells in a 12-well plate at a density that will result in 50-70% confluency on the day of the experiment (e.g., 100,000 cells/well).[12]
-
-
Seed Preparation and Addition:
-
Thaw the Tau (274-288) PFFs on ice.
-
For lipofection-mediated delivery:
-
For each well, prepare a mix of 50 µL Opti-MEM and 1.6 µL Lipofectamine 3000.[12]
-
In a separate tube, dilute the desired amount of PFFs in Opti-MEM. A good starting point is to test a range of concentrations (e.g., 10-100 ng per well).[12]
-
Add the diluted PFFs to the Lipofectamine mix, gently pipette to mix, and incubate at room temperature for 15-20 minutes.
-
Add the PFF-Lipofectamine complexes dropwise to the cells.
-
-
For direct addition:
-
Dilute the PFFs to the desired final concentration in the complete culture medium and add directly to the cells.
-
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator to allow for seeded aggregation of the endogenous Tau-biosensor.
-
-
Harvesting and FRET Analysis:
-
Wash the cells once with PBS.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cells by flow cytometry. The FRET signal is typically measured by exciting the CFP and detecting the emission from the YFP.
-
Quantify the seeding activity by determining the percentage of FRET-positive cells.
-
Visualizations
Caption: Workflow for Tau (274-288) cellular seeding assay.
Caption: Troubleshooting flowchart for low seeding activity.
Caption: Simplified pathway of Tau (274-288) seeding in cells.
References
- 1. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vcp.upf.edu [vcp.upf.edu]
- 3. A seeding based cellular assay of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cofactors are essential constituents of stable and seeding-active tau fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Detecting the Undetectable: Advances in Methods for Identifying Small Tau Aggregates in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two simple assays for assessing the seeding activity of proteopathic tau - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Targeting tau only extracellularly is likely to be less efficacious than targeting it both intra- and extracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scantox.com [scantox.com]
- 12. Cell-based Tau seeding assay [protocols.io]
- 13. Specific detection of tau seeding activity in Alzheimer’s disease using rationally designed biosensor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]
- 15. Widely Used Tau Seeding Assay Challenged | ALZFORUM [alzforum.org]
- 16. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 19. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design and application of a Tau seed amplification assay for screening inhibitors of Tau seeding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Minimizing batch-to-batch variability of synthetic Tau Peptide (274-288)
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of synthetic Tau Peptide (274-288).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with synthetic Tau Peptide (274-288).
Q1: My Tau peptide batches exhibit varying purity levels in HPLC analysis. What are the potential causes and how can I troubleshoot this?
A1: Discrepancies in purity between different batches of synthetic Tau Peptide (274-288) can arise from several factors during synthesis and purification.
Potential Causes:
-
Incomplete Deprotection or Coupling: During solid-phase peptide synthesis (SPPS), the failure to completely remove protecting groups or to efficiently couple the next amino acid can lead to truncated or deletion sequences.[1][2]
-
Side Reactions: Modifications of amino acid side chains can occur during synthesis, leading to impurities.[1][3]
-
Suboptimal Cleavage: Incomplete cleavage from the resin or reattachment of protecting groups at different locations on the peptide can introduce variability.[2]
-
Purification Inconsistencies: Variations in the purification process, such as the HPLC gradient or column performance, can result in different purity profiles.[4]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Review Synthesis Protocol | Scrutinize the SPPS protocol for consistency in reaction times, reagent concentrations, and washing steps. | Ensures that the synthesis process is standardized and minimizes process-related impurities.[2][5] |
| 2. Optimize Coupling and Deprotection | Consider using different coupling reagents or extending reaction times. Monitoring deprotection efficiency can also help avoid incomplete reactions.[2][6] | Improves the efficiency of each step in the synthesis, reducing the likelihood of deletion sequences.[2] |
| 3. Standardize Purification | Implement a consistent and validated HPLC purification protocol. Ensure the column is not overloaded and the gradient is optimized for separating the target peptide from known impurities.[4][7] | A robust purification method is crucial for obtaining consistent purity across batches. |
| 4. Characterize Impurities | Utilize mass spectrometry (MS) to identify the molecular weights of the impurity peaks observed in the HPLC chromatogram.[8][9] | Knowing the nature of the impurities (e.g., truncated sequences, modified peptides) can help pinpoint the problematic step in the synthesis.[10] |
Q2: I am observing aggregation in my lyophilized Tau peptide. What are the potential reasons for this and what are the solutions?
A2: Peptide aggregation can occur during synthesis, purification, or storage and is often influenced by the peptide's sequence and environmental factors.[1][11]
Potential Causes:
-
Hydrophobic Interactions: The presence of hydrophobic amino acids in the peptide sequence can promote self-association.[11][12]
-
Secondary Structure Formation: Peptides can form secondary structures like β-sheets, which can lead to aggregation.[12]
-
Environmental Factors: pH, temperature, and peptide concentration can all influence the propensity for aggregation.[1]
-
Storage Conditions: Improper storage, such as exposure to moisture, can promote aggregation.[13]
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Modify Synthesis Strategy | For difficult sequences, consider using microwave-assisted synthesis, incorporating solubilizing agents, or using pseudoproline dipeptides.[11][12] | These techniques can disrupt the intermolecular interactions that lead to aggregation during synthesis. |
| 2. Optimize Dissolution | Test different solvents or buffer systems to find one that effectively solubilizes the peptide. Sonication may also help to break up aggregates.[14] | A suitable solvent is critical for preventing aggregation in solution. |
| 3. Control Storage Conditions | Store the lyophilized peptide at -20°C or -80°C in a desiccated environment.[15] Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.[13] | Proper storage minimizes degradation and aggregation of the lyophilized powder. |
| 4. Aliquot Solutions | If the peptide is in solution, store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] | Minimizing freeze-thaw cycles helps to preserve the integrity of the peptide in solution. |
Q3: The biological activity of my Tau peptide varies between batches. How can I ensure consistency?
A3: Variability in biological activity is often linked to inconsistencies in peptide purity, concentration, or the presence of functionally relevant impurities.
Potential Causes:
-
Purity Differences: As discussed in Q1, variations in purity can mean different levels of the active peptide.
-
Presence of Critical Impurities: Some impurities, even at low levels, might interfere with the peptide's biological function.[16]
-
Inaccurate Concentration Determination: Errors in quantifying the peptide concentration will lead to inconsistent results in biological assays.
-
Peptide Degradation: Improper storage can lead to degradation of the peptide, reducing its activity.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1. Implement Stringent Quality Control | Use a combination of HPLC and MS for every batch to ensure consistent purity and identity.[8][9] | Rigorous QC is the foundation for ensuring batch-to-batch consistency. |
| 2. Accurate Peptide Quantification | Use methods like amino acid analysis or UV spectroscopy at 280 nm (if the sequence contains Trp or Tyr) for accurate concentration determination. | Precise quantification is essential for reproducible biological experiments. |
| 3. Functional Assays | In addition to physicochemical analysis, perform a standardized biological assay for each batch to directly assess its activity. | A functional assay provides the most direct measure of the peptide's biological consistency. |
| 4. Ensure Proper Storage and Handling | Follow the storage and handling guidelines outlined in Q2 to prevent degradation. | Maintaining the peptide's integrity is crucial for preserving its biological activity. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the quality, handling, and analysis of synthetic Tau Peptide (274-288).
Q: What are the critical quality attributes for synthetic Tau Peptide (274-288)?
A: The critical quality attributes for synthetic peptides include:
-
Purity: Typically determined by HPLC, with a purity of >95% being common for in vivo studies.[9]
-
Identity: Confirmed by mass spectrometry to ensure the correct molecular weight.[8][9]
-
Appearance: The peptide should be a white to off-white lyophilized powder.
-
Solubility: The peptide should be soluble in the recommended solvent.
-
Counterion Content: The type and amount of counterion (e.g., TFA) should be known, as it can affect the net peptide weight and biological activity.[5][17]
-
Water Content: The amount of residual water should be determined as it affects the net peptide content.[5][8]
Q: What are the recommended storage conditions for synthetic Tau peptides?
A: For long-term storage, lyophilized peptides should be stored at -20°C or preferably at -80°C in a tightly sealed container with a desiccant.[15] For short-term storage, 4°C is acceptable.[13] Peptide solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[13] Peptides containing amino acids prone to oxidation, such as Cys, Met, and Trp, require extra care, such as storage under an inert atmosphere.[14]
Q: How can I accurately determine the concentration of my Tau peptide solution?
A: Several methods can be used to determine peptide concentration:
-
UV Spectroscopy: If the peptide contains aromatic amino acids (Trp, Tyr), the concentration can be estimated by measuring the absorbance at 280 nm.
-
Amino Acid Analysis (AAA): This is a highly accurate method that involves hydrolyzing the peptide and quantifying the individual amino acids.[2][18]
-
Mass Balance: This involves summing the percentages of the peptide, counterion, and water content, which should approach 100%.[5]
Q: What are the common pitfalls to avoid during the synthesis of Tau Peptide (274-288)?
A: Common pitfalls include:
-
Incomplete Reactions: Failure to drive coupling and deprotection reactions to completion can lead to a complex mixture of impurities.[1]
-
Aggregation: The peptide chain can aggregate on the solid support, hindering subsequent synthetic steps.[11]
-
Side-Chain Reactions: Unwanted modifications to amino acid side chains can occur.[1]
-
Racemization: The stereochemistry of the amino acids can be altered during synthesis.[11]
-
Cleavage Issues: Problems during the final cleavage step can result in incomplete removal from the resin or modification of the peptide.[10]
Visualizations
Experimental Workflow for Quality Control of Synthetic Tau Peptide
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. almacgroup.com [almacgroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. biosynth.com [biosynth.com]
- 9. gencefebio.com [gencefebio.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 14. bachem.com [bachem.com]
- 15. lifetein.com [lifetein.com]
- 16. jpt.com [jpt.com]
- 17. genscript.com [genscript.com]
- 18. bachem.com [bachem.com]
Addressing peptide purity concerns for Tau Peptide (274-288) experiments
Welcome to the technical support center for Tau Peptide (274-288). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experiments with this peptide, with a particular focus on purity and aggregation concerns.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may face when working with Tau Peptide (274-288).
Q1: My Tau Peptide (274-288) is difficult to dissolve. What is the recommended solubilization protocol?
A1: The solubility of Tau Peptide (274-288), with the sequence KVQIINKKLDLSNVQ, can be challenging due to the presence of hydrophobic residues. Improper solubilization can lead to inaccurate peptide concentration and pre-aggregation.
Recommended Solubilization Protocol:
-
Initial Solvent Selection: Due to the peptide's net positive charge at neutral pH (from Lysine residues), initial solubilization in a slightly acidic solution is recommended. Start with sterile, distilled water. If solubility is poor, add a small amount of 0.1% trifluoroacetic acid (TFA) or 10% acetic acid to the water.
-
Reconstitution:
-
Before opening, centrifuge the vial to pellet all lyophilized powder.
-
Allow the peptide to equilibrate to room temperature.
-
Add the chosen solvent to the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or sonicate briefly (in a water bath to prevent heating) to aid dissolution. Avoid vigorous or prolonged shaking, which can induce aggregation.
-
-
Further Dilution: Once a clear stock solution is achieved, it can be diluted with your experimental buffer (e.g., PBS or Tris buffer, pH 7.4). Add the stock solution to the buffer dropwise while gently mixing.
Troubleshooting Poor Solubility: If the peptide still does not dissolve, you can try dissolving it in a small amount of an organic solvent like DMSO and then slowly diluting it with your aqueous buffer. Be aware that DMSO can affect some cellular assays.[1][2]
Q2: I am observing rapid, uncontrolled aggregation in my experiments. How can I mitigate this?
A2: The Tau Peptide (274-288) contains the highly aggregation-prone hexapeptide motif 275VQIINK280, which is a known nucleating sequence for Tau fibrillization.[3][4] Unintended aggregation can be a significant issue.
Mitigation Strategies:
-
Purity: Ensure you are using a high-purity peptide (>95%). Impurities from synthesis can sometimes act as seeds for aggregation.
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once in solution, prepare single-use aliquots and store them at -80°C to avoid freeze-thaw cycles.[5]
-
Handling: Always work with the peptide on ice to minimize aggregation kinetics.
-
Fresh Solutions: Prepare fresh working solutions for each experiment from a recently thawed aliquot. Do not use peptide solutions that have been stored at 4°C for extended periods.
-
Pre-clearance of Aggregates: Before starting an aggregation assay, centrifuge your peptide stock solution at a high speed (e.g., >16,000 x g) for 15-20 minutes at 4°C to pellet any pre-existing small aggregates. Use the supernatant for your experiment.
Q3: My Thioflavin T (ThT) assay results are inconsistent between experiments. What could be the cause?
A3: Variability in ThT assays is a common issue and can stem from several factors.
Troubleshooting ThT Assay Variability:
-
Batch-to-Batch Peptide Variation: Synthetic peptides can have batch-to-batch differences in purity and the nature of minor impurities, which can affect aggregation kinetics. It is advisable to characterize each new batch.
-
Pipetting and Mixing: Ensure consistent and thorough mixing of all components. Inconsistent concentrations of the peptide or aggregation inducers (like heparin) will lead to variable results.
-
Plate Reader Settings: Use consistent settings for temperature, shaking (if any), and fluorescence reading intervals.
-
Evaporation: In 96-well plate assays, evaporation from the outer wells can concentrate the reactants and alter aggregation kinetics. It is recommended to fill the outer wells with water or buffer and not use them for experimental samples.
-
ThT Quality: Ensure your ThT stock solution is fresh and filtered, as ThT can degrade over time.
Q4: How do I assess the purity of my Tau Peptide (274-288)?
A4: The purity of your peptide is critical for reproducible results. The two most common methods for assessing purity are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Reverse-phase HPLC (RP-HPLC) is used to separate the desired peptide from any impurities. The purity is typically reported as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry: MS is used to confirm the identity of the peptide by measuring its molecular weight. It can also be used to identify the nature of impurities, such as truncated or modified peptides.[6][7]
Most reputable peptide suppliers will provide a Certificate of Analysis (CoA) that includes HPLC and MS data.
Quantitative Data Summary
The following tables summarize typical quantitative data for Tau Peptide (274-288).
Table 1: Typical Purity and Characterization Data for Synthetic Tau Peptide (274-288)
| Parameter | Typical Value | Method |
| Purity | >95% | HPLC[5] |
| Molecular Weight (Theoretical) | 1740.08 Da | - |
| Molecular Weight (Observed) | 1740.1 ± 0.5 Da | Mass Spectrometry |
| Appearance | White Powder | Visual Inspection |
Table 2: Common Impurities in Synthetic Peptides and Their Potential Impact
| Impurity Type | Description | Potential Impact on Experiments |
| Truncated/Deleted Peptides | Peptides missing one or more amino acids. | May not aggregate or could interfere with the aggregation of the full-length peptide. |
| Oxidized Peptides | Modification of susceptible residues (e.g., Methionine, if present). | Can alter peptide conformation and aggregation propensity. |
| Residual TFA | Trifluoroacetic acid from the purification process. | Can alter the pH of your solution and affect peptide solubility and aggregation. |
| Incompletely Deprotected Peptides | Residual protecting groups from synthesis. | Can significantly alter the peptide's properties and biological activity. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Aggregation Assay for Tau Peptide (274-288)
This protocol is for monitoring the aggregation of Tau Peptide (274-288) in a 96-well plate format.
Materials:
-
Tau Peptide (274-288), high purity (>95%)
-
Heparin sodium salt (aggregation inducer)
-
Thioflavin T (ThT)
-
Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.4)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare Stock Solutions:
-
Tau Peptide (274-288): Prepare a 1 mg/mL (~575 µM) stock solution in sterile water with 0.1% TFA. Centrifuge at >16,000 x g for 15 min at 4°C and use the supernatant. Determine the precise concentration using a Nanodrop or similar spectrophotometer.
-
Heparin: Prepare a 1 mg/mL stock solution in Assay Buffer.
-
ThT: Prepare a 1 mM stock solution in Assay Buffer. Filter through a 0.22 µm filter and protect from light.
-
-
Set up the Reaction:
-
In each well of the 96-well plate, prepare the reaction mixture to a final volume of 100 µL. A typical reaction might consist of:
-
25 µM Tau Peptide (274-288)
-
25 µM Heparin
-
20 µM ThT
-
Assay Buffer to 100 µL
-
-
Include control wells (e.g., buffer only, ThT only, peptide without heparin).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the desired duration (e.g., 24-48 hours). Shaking between reads may be applied to accelerate aggregation.
-
Protocol 2: Purity Assessment by LC-MS
This is a general workflow for analyzing the purity and identity of your synthetic Tau Peptide (274-288).
Materials:
-
Tau Peptide (274-288)
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
LC Separation:
-
Inject 5-10 µL of the sample onto the C18 column.
-
Run a gradient of Solvent B into Solvent A (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.
-
-
MS Analysis:
-
The eluent from the LC is directed into the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 400-2000 m/z).
-
-
Data Analysis:
-
HPLC Chromatogram: Analyze the UV chromatogram to determine the retention time of the main peak and any impurity peaks. Calculate the purity by peak area integration.
-
Mass Spectrum: Deconvolute the mass spectrum of the main peak to determine the experimental molecular weight of the peptide and compare it to the theoretical mass. Analyze the mass spectra of impurity peaks to identify their nature.[8]
-
Visualizations
Experimental Workflow for Peptide Purity Assessment
Signaling Pathways Involving Tau Repeat Domain 2
The Tau (274-288) peptide is part of the second microtubule-binding repeat (R2). This region is a target for several kinases and phosphatases that regulate Tau's function and pathology.
References
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. jpt.com [jpt.com]
- 3. Frontotemporal dementia mutant Tau promotes aberrant Fyn nanoclustering in hippocampal dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fyn Kinase Controls Tau Aggregation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tau Peptide (274-288) -HongTide Biotechnology [hongtide.com]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
How to handle and store Tau Peptide (274-288) to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Tau Peptide (274-288) to maintain its activity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting lyophilized Tau Peptide (274-288)?
A1: To reconstitute lyophilized Tau Peptide (274-288), it is recommended to first bring the vial to room temperature before opening to prevent moisture condensation. The choice of solvent depends on the experimental requirements. For most applications, sterile, distilled water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is suitable. For peptides with solubility challenges, the use of a small amount of 0.1M ammonium (B1175870) bicarbonate or 25% acetic acid can aid in dissolution.[1] Following the addition of the solvent, gently vortex or pipette the solution to ensure the peptide is fully dissolved.
Q2: What are the optimal storage conditions for Tau Peptide (274-288) to ensure its long-term stability and activity?
A2: For long-term stability, lyophilized Tau Peptide (274-288) should be stored at -20°C or colder, protected from light.[2] Once reconstituted, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[3] It is crucial to keep the peptide in sealed storage to prevent moisture accumulation.[3]
Q3: How can I prevent the aggregation of Tau Peptide (274-288) during storage and handling?
A3: Tau Peptide (274-288) contains a sequence known to be involved in Tau protein aggregation.[4][5] To minimize premature aggregation, handle the peptide with care. After reconstitution, it is best to use the solution immediately. If storage is necessary, flash-freeze the aliquots in liquid nitrogen before placing them at -80°C. When thawing for use, do so rapidly in a room temperature water bath. Avoid prolonged exposure to room temperature. The choice of buffer can also influence aggregation; maintaining a pH away from the peptide's isoelectric point can help maintain solubility.
Q4: How can the concentration of a reconstituted Tau Peptide (274-288) solution be accurately determined?
A4: The concentration of the peptide solution can be determined using several methods. A common approach is to use UV-Vis spectrophotometry to measure the absorbance at 280 nm, if the peptide contains tryptophan or tyrosine residues. However, the Tau (274-288) sequence (KVQIINKKLDLSNVQ) does not contain these residues. Therefore, alternative methods such as a bicinchoninic acid (BCA) assay or a Lowry assay are recommended for accurate quantification. Alternatively, quantitative amino acid analysis can provide a very precise concentration. For routine use, if the lyophilized peptide weight is accurately known, reconstituting in a precise volume of solvent will provide a reliable concentration. More advanced techniques like targeted mass spectrometry can also be used for precise quantification of specific tau peptides in biological fluids.[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no peptide activity | Peptide degradation due to improper storage or handling. | Ensure lyophilized peptide is stored at -20°C or colder and protected from light. After reconstitution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate peptide concentration. | Re-quantify the peptide concentration using a suitable method like the BCA assay. | |
| Contamination of the peptide solution. | Use sterile buffers and tips for reconstitution and handling. Filter-sterilize the peptide solution if necessary. | |
| Peptide precipitation upon reconstitution | Low peptide solubility in the chosen solvent. | Try dissolving the peptide in a small amount of a different solvent, such as 0.1M ammonium bicarbonate for acidic peptides or 25% acetic acid for basic peptides, before diluting with your experimental buffer.[1] Gentle warming or sonication can also aid dissolution. |
| The pH of the solution is close to the peptide's isoelectric point. | Adjust the pH of the buffer to be at least one unit away from the peptide's isoelectric point. | |
| High background in aggregation assays | Pre-existing aggregates in the peptide stock. | Before starting the assay, centrifuge the reconstituted peptide solution at high speed (e.g., 14,000 x g for 10 minutes) to pellet any pre-formed aggregates and use the supernatant.[9] |
| Contamination of reagents or buffers. | Use fresh, high-purity reagents and filter-sterilized buffers. | |
| Variability in aggregation kinetics | Inconsistent seeding efficiency. | If using seeds from a previous experiment, ensure they are properly prepared and sonicated to create uniform fibril fragments. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding all components of the reaction, especially the peptide and the aggregation inducer. | |
| Plate-to-plate or well-to-well variations. | Use high-quality, non-binding plates. Include multiple technical replicates for each condition.[10] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Tau Peptide (274-288)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
Add the desired volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the target concentration.
-
Gently vortex the vial or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can induce aggregation.
-
If the peptide does not readily dissolve, refer to the troubleshooting guide for alternative solubilization strategies.
-
For immediate use, the solution is ready. For storage, proceed to aliquot into single-use, low-protein-binding tubes.
-
Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Protocol 2: In Vitro Aggregation Assay using Thioflavin T (ThT)
This protocol is a standard method to monitor the aggregation of Tau Peptide (274-288) in vitro.
Materials:
-
Reconstituted Tau Peptide (274-288) stock solution
-
Aggregation buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.4)[9]
-
Heparin stock solution (e.g., 300 µM in aggregation buffer)[9]
-
Thioflavin T (ThT) stock solution (e.g., 3 mM in aggregation buffer)[9]
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-510 nm)[9][10][11]
Procedure:
-
Prepare a master mix containing the aggregation buffer, heparin, and ThT. The final concentrations will need to be optimized, but a starting point could be 10 µM Tau peptide, 2.5 µM heparin, and 20 µM ThT.[10]
-
Add the master mix to the wells of the 96-well plate.
-
Initiate the aggregation by adding the Tau Peptide (274-288) to each well to reach the final desired concentration.
-
Seal the plate to prevent evaporation.
-
Monitor the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) with intermittent shaking before each reading.[9]
-
The increase in fluorescence intensity over time corresponds to the formation of amyloid-like fibrils.
Visualizations
Signaling Pathway: Tau Aggregation and Neuronal Dysfunction
Caption: A simplified signaling pathway illustrating the aggregation of Tau Peptide (274-288) and its downstream consequences.
Experimental Workflow: In Vitro Tau Aggregation Assay
Caption: A flowchart outlining the key steps in a typical in vitro Tau Peptide (274-288) aggregation assay.
References
- 1. Quantification of plasma tau species containing the proline-rich region as a biomarker in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppressing Tau Aggregation and Toxicity by an Anti-Aggregant Tau Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Antibody-free quantification of seven tau peptides in human CSF using targeted mass spectrometry [frontiersin.org]
- 7. medrxiv.org [medrxiv.org]
- 8. Tau protein profiling in tauopathies: a human brain study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 11. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]
Calibrating plate reader settings for Tau Peptide (274-288) ThT assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Thioflavin T (ThT) assays to monitor the aggregation of Tau Peptide (274-288).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal excitation and emission wavelengths for a Tau Peptide (274-288) ThT assay?
The optimal wavelengths for ThT fluorescence upon binding to amyloid fibrils are generally consistent across different amyloid proteins.[1] For Tau peptides, the recommended settings are:
It is advisable to perform a wavelength scan on your specific plate reader with pre-formed Tau Peptide (274-288) fibrils to determine the precise maxima for your instrument and experimental conditions.
Q2: My fluorescence signal is saturating the detector. How can I fix this?
Signal saturation is a common issue, especially with highly sensitive plate readers, and can lead to inaccurate kinetic data.[2][7] Here are several approaches to resolve this:
-
Adjust the Gain Setting: If your plate reader allows, use a lower or automatic gain setting.[5][7] Some modern plate readers have gain regulation modes that expand the detection window.[2][7]
-
Reduce ThT Concentration: While a common starting point is 10-25 µM, you can try reducing the ThT concentration. However, be aware that very low concentrations might not be sufficient to saturate all binding sites on the fibrils, potentially affecting the signal-to-noise ratio.[8]
-
Decrease Peptide Concentration: Lowering the concentration of Tau Peptide (274-288) will reduce the final amount of aggregated protein and thus the overall fluorescence intensity.
-
Use a Different Plate Type: Black, clear-bottom plates are recommended to minimize background fluorescence and crosstalk.[2][5] Half-area plates can also be used.[2][7]
Q3: I am observing high background fluorescence in my negative controls (no peptide). What is causing this?
High background can stem from several sources:
-
ThT Self-Fluorescence: At concentrations above 5 µM, ThT can exhibit self-fluorescence.[1][8] It is crucial to subtract the fluorescence of a well containing only buffer and ThT from your experimental wells.
-
Compound Interference: If you are screening for inhibitors, the compounds themselves may be fluorescent at the ThT wavelengths or may interact with the buffer to create a fluorescent product.[9][10][11] Always run a control with just the buffer, ThT, and your compound.
-
Contaminated Reagents: Ensure all buffers and stock solutions are freshly prepared and filtered (0.22 µm filter) to remove any particulate matter that could scatter light or be fluorescent.[3][5]
Q4: My kinetic curves are highly variable between replicates. How can I improve reproducibility?
Variability in aggregation assays is often due to the stochastic nature of nucleation.[12] To improve consistency:
-
Consistent Mixing: Ensure thorough mixing of all components before starting the measurement. Pipetting up and down gently can help.[3]
-
Shaking/Agitation: Continuous or intermittent shaking is critical to accelerate aggregation and improve reproducibility.[2][3][5][12] Use consistent shaking parameters (speed, orbital vs. linear) for all experiments.
-
Temperature Control: Maintain a constant temperature, typically 37°C, throughout the experiment.[2][3][4][5] Pre-heating the plate reader is recommended.[3]
-
Plate Sealing: Seal the plate with a sealing film to prevent evaporation during long incubation times.[2][3][5]
-
Avoid Bubbles: Centrifuge the plate briefly after adding all reagents to remove air bubbles.[3]
-
Use Pre-formed Fibrils (Seeds): For more controlled and rapid aggregation, you can add a small percentage of pre-formed Tau Peptide (274-288) fibrils to your monomeric peptide solution.
Q5: My test compound appears to inhibit aggregation, but how can I be sure it's not an artifact?
A decrease in ThT fluorescence can indicate true inhibition, but it can also be a false positive.[9][13] Potential artifacts include:
-
Fluorescence Quenching: The compound may directly quench the ThT fluorescence.[13][14]
-
ThT Displacement: The compound could bind to the fibrils and displace ThT.[10]
-
Compound Absorption: The compound may absorb light at the excitation or emission wavelengths of ThT.[9]
To validate your results, use a complementary, dye-free method such as Transmission Electron Microscopy (TEM) to visually confirm the absence of fibrils, or Sedimentation Assays (ultracentrifugation) to quantify the amount of soluble vs. aggregated peptide.[9][11]
Experimental Protocols & Data
Recommended Plate Reader Settings
The following table summarizes typical plate reader settings for a Tau Peptide (274-288) ThT assay. These should be optimized for your specific instrument.
| Parameter | Recommended Setting | Notes |
| Plate Type | 96-well, black, clear bottom[2][3][4][5] | Minimizes background and well-to-well crosstalk. |
| Temperature | 37°C[2][3][4][5] | Maintain constant temperature. Pre-heat reader.[3] |
| Wavelengths | Excitation: 440-450 nm, Emission: 480-490 nm[2][3][4][5][6] | Perform a scan to find the optimal peaks for your instrument. |
| Read Mode | Top or Bottom Reading | Bottom reading is often preferred for clear-bottom plates. |
| Gain/PMT | Automatic or optimized manually[5] | Adjust to avoid signal saturation.[2] |
| Shaking | Orbital or linear, continuous or intermittent[2][3] | Crucial for reproducibility.[12] e.g., 400-800 rpm.[5][12] |
| Measurement Interval | Every 2-15 minutes[2][3] | Depends on the expected aggregation kinetics. |
| Run Time | Up to 72 hours[5] | Continue until a clear plateau in fluorescence is reached. |
Standard Protocol for Tau Peptide (274-288) ThT Assay
This protocol provides a starting point and should be optimized for your specific experimental goals.
-
Reagent Preparation:
-
Tau Peptide (274-288) Stock: Prepare a stock solution in an appropriate buffer (e.g., PBS or HEPES buffer, pH 7.4).[3][15] Ensure the peptide is fully dissolved and monomeric.
-
Thioflavin T (ThT) Stock: Prepare a concentrated stock solution (e.g., 1 mM) in dH₂O.[5] Filter through a 0.22 µm syringe filter and store protected from light.[3][5] Determine the precise concentration spectrophotometrically (extinction coefficient at 411 nm is 22,000 M⁻¹cm⁻¹).[3]
-
Aggregation Buffer: Prepare your desired buffer (e.g., PBS, pH 7.4).[5]
-
Inducer (Optional but recommended): Heparin is commonly used to induce Tau aggregation.[3][4][5][6] Prepare a stock solution in dH₂O.
-
-
Assay Setup (96-well plate):
-
Prepare a master mix containing the aggregation buffer, ThT (final concentration 10-25 µM), and heparin (e.g., at a 4:1 molar ratio of Tau to heparin).[15]
-
Add the Tau Peptide (274-288) to the master mix to the desired final concentration (e.g., 10-50 µM).
-
For inhibitor studies, add the test compound to the appropriate wells. Include vehicle-only controls.
-
Pipette the final reaction mixture into the wells of a black, clear-bottom 96-well plate (e.g., 100-200 µL per well).[3][5]
-
Controls are essential:
-
Buffer + ThT (Blank)
-
Buffer + ThT + Compound (Compound control)
-
Buffer + ThT + Tau Peptide (Positive control)
-
-
-
Plate Reader Measurement:
Visualizing Workflows and Pathways
General Experimental Workflow
The following diagram outlines the standard workflow for a kinetic ThT assay.
Caption: Standard workflow for a kinetic ThT fluorescence assay.
Troubleshooting Logic for Low Signal-to-Noise
This diagram illustrates a logical approach to troubleshooting assays with a poor signal-to-noise ratio.
Caption: Troubleshooting workflow for low signal-to-noise in ThT assays.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 3. jove.com [jove.com]
- 4. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Aggregation Kinetics and Filament Structure of a Tau Fragment Are Influenced by the Sulfation Pattern of the Cofactor Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pitfalls associated with the use of Thioflavin-T to monitor anti-fibrillogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fibrillization of Human Tau Is Accelerated by Exposure to Lead via Interaction with His-330 and His-362 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tau Peptide (274-288) and PHF6 (306-311) in Driving Tau Aggregation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key Tau Peptides in Neurodegenerative Disease Research
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Specific short sequences within the tau protein are believed to be the primary drivers of this aggregation process. Among the most studied of these are the hexapeptide motifs PHF6* (275VQIINK280) and PHF6 (306VQIVYK311). This guide provides a direct comparison of the aggregation-promoting properties of two peptides that contain these core motifs: Tau Peptide (274-288), which includes the PHF6* sequence, and the well-established PHF6 peptide (306-311).
This comparison is based on experimental data from in vitro aggregation assays, electron microscopy, and seeding experiments to provide researchers with a clear understanding of their relative potencies in promoting tau fibrillization.
Executive Summary of Comparative Performance
Experimental evidence strongly indicates that the PHF6 peptide (306-311) is a more potent initiator of tau aggregation than peptides containing the PHF6* motif, such as Tau (274-288). Studies utilizing Thioflavin T (ThT) fluorescence assays demonstrate that the PHF6-containing peptide exhibits more rapid aggregation kinetics and reaches a higher final fibril load. While both peptides are capable of forming β-sheet-rich amyloid fibrils, the dominance of PHF6 in driving aggregation is a critical consideration for researchers modeling tauopathies and screening for aggregation inhibitors.
Quantitative Data Comparison
The following tables summarize the key quantitative differences in the aggregation propensity of a peptide containing the PHF6* motif (analogous to Tau 274-288) and the PHF6 peptide. The data is adapted from studies by Luo et al. (2015), which compared the aggregation of tau fragments R2/wt (GKVQIINKKLDL), containing the PHF6* core, and R3/wt (VQIVYKPVDLSK), containing the PHF6 core.
Table 1: Comparison of Aggregation Kinetics (Thioflavin T Assay)
| Parameter | Tau Peptide Fragment (containing PHF6*) | PHF6 Peptide Fragment | Key Finding |
| Aggregation Rate | Slower, with a noticeable lag phase.[1] | Rapid aggregation with a sigmoidal curve.[1] | The PHF6-containing peptide aggregates significantly faster. |
| Maximum ThT Fluorescence | Lower plateau, indicating a smaller amount of fibril formation.[1] | Higher plateau, indicating a greater extent of fibril formation.[1] | The PHF6-containing peptide forms a larger mass of amyloid fibrils. |
| Heparin Induction | Aggregation is significantly enhanced by the presence of heparin.[1] | Aggregates rapidly even without heparin, though heparin enhances the process.[1] | The PHF6-containing peptide has a greater intrinsic aggregation propensity. |
Table 2: Comparison of Fibril Morphology (Transmission Electron Microscopy)
| Feature | Tau Peptide Fragment (containing PHF6*) | PHF6 Peptide | Key Finding |
| Fibril Formation | Forms fibrillar aggregates, particularly in the presence of inducers like heparin. | Readily forms mature, twisted amyloid fibrils.[2] | Both peptides form fibrils, but PHF6 does so more robustly. |
| Fibril Morphology | Can form straight and paired helical-like filaments. | Typically forms twisted, ribbon-like fibrils.[2] | The morphology of the resulting fibrils can differ. |
Mechanism of Action in Tau Aggregation
The current understanding is that both PHF6 and PHF6* motifs act as nucleation sites for tau aggregation. These short, hydrophobic sequences have a high propensity to adopt a β-sheet conformation, which is the characteristic secondary structure of amyloid fibrils. In this conformation, they can template the misfolding of other tau monomers, leading to the elongation of fibrils in a process known as seeding.
The superior aggregation-promoting activity of the PHF6 motif is thought to be due to its specific amino acid sequence, which is more prone to forming a stable, parallel β-sheet structure, a key feature of the core of tau filaments in Alzheimer's disease.[1] The flanking residues in the longer Tau (274-288) peptide may also influence the accessibility and conformational flexibility of the core PHF6* motif.
Below is a logical diagram illustrating the proposed mechanism of tau aggregation initiated by these peptides.
References
A Comparative Analysis of Tau Peptide (274-288) and Full-Length Tau in Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the aggregation properties of the Tau Peptide (274-288) and the full-length Tau protein. The information herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the appropriate model for their in vitro aggregation studies related to tauopathies.
Executive Summary
Full-length Tau protein, in its native state, is highly soluble and does not readily form fibrils in vitro without the presence of aggregation-inducing agents.[1][2] In contrast, fragments of Tau, particularly those derived from the microtubule-binding region (MTBR) which includes the 274-288 sequence, exhibit a significantly higher intrinsic propensity to aggregate.[2][3][4] The N-terminal region of full-length Tau is thought to inhibit aggregation, a factor absent in the truncated peptide.[4] This fundamental difference in aggregation propensity makes Tau Peptide (274-288) a valuable tool for studying the core mechanisms of Tau fibrillization, while full-length Tau is often used to investigate the influence of post-translational modifications and other cellular factors on aggregation.
Data Presentation: A Quantitative Comparison
While direct side-by-side quantitative data for Tau Peptide (274-288) versus full-length Tau is not always presented in a single study, the following table summarizes typical findings from various aggregation assays, providing a comparative overview.
| Parameter | Tau Peptide (274-288) | Full-Length Tau | Rationale & References |
| Aggregation Kinetics (ThT Assay) | |||
| Lag Phase | Shorter | Longer | Fragments containing the MTBR, like the 274-288 region, often exhibit faster nucleation.[4][5][6] Full-length Tau has a significant lag phase, often requiring inducers.[7] |
| Elongation Rate (Slope of Growth Phase) | Steeper | Shallower | The higher concentration of aggregation-prone motifs in a smaller peptide can lead to more rapid fibril growth.[5] |
| Maximum Fluorescence Intensity (Plateau) | Variable, can be high | Dependent on conditions and inducers | The plateau reflects the total amount of aggregated protein.[5] |
| Fibril Morphology (Electron Microscopy) | |||
| Structure | Often forms straight filaments with a cross-β structure.[3] | Can form paired helical filaments (PHFs) and straight filaments (SFs), morphology can be more complex.[3][8] | The additional domains in full-length Tau can influence the packing and overall structure of the fibrils.[3] |
| Dimensions (Typical) | Shorter, less complex fibrils. | Longer, more intricate fibrillar structures.[4] | |
| Seeding Capacity | |||
| Potency | Can act as a potent seed for the aggregation of full-length Tau.[9] | Fibrils generated from full-length Tau can also seed aggregation. The seeding capacity can be enhanced by sonication, which may create smaller, more numerous seeds.[10] | The exposed aggregation-prone region in the peptide may facilitate more efficient templating. |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol is a generalized method for monitoring Tau aggregation in real-time.
Materials:
-
Tau Peptide (274-288) or Full-Length Tau protein
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)[11][12]
-
Aggregation Buffer (e.g., PBS, pH 7.4)[12]
-
96-well black, clear-bottom non-binding microplate[11]
-
Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)[13][14]
Procedure:
-
Preparation of Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture to a final volume of 100 µL. A typical mixture contains:
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.[13]
-
Incubate the plate at 37°C with intermittent shaking (e.g., 50 seconds linear shaking followed by 50 seconds orbital shaking every 2 minutes).[13]
-
Measure the ThT fluorescence at regular intervals (e.g., every 5-15 minutes) for a period of up to 72 hours.[12]
-
-
Data Analysis:
-
Subtract the background fluorescence from a blank well (containing all components except the Tau protein).[12]
-
Plot the fluorescence intensity against time to generate an aggregation curve.
-
Determine the lag phase, elongation rate, and plateau from the curve.
-
Electron Microscopy for Fibril Morphology
This protocol outlines the steps for visualizing Tau fibrils using transmission electron microscopy (TEM).
Materials:
-
Aggregated Tau sample (from the ThT assay or a separate aggregation reaction)
-
Carbon-coated copper grids (300 mesh)[15]
-
Uranyl acetate (B1210297) (1-2% solution, filtered) for negative staining[15]
-
Filtered PBS or distilled water for washing
-
Transmission Electron Microscope (TEM)[15]
Procedure:
-
Sample Application: Apply 2-5 µL of the aggregated Tau solution onto a carbon-coated copper grid and allow it to adsorb for 1-10 minutes.[15]
-
Washing: Gently wash the grid by touching the edge to a drop of filtered PBS or distilled water to remove unadsorbed material.
-
Staining: Apply a drop of 1-2% uranyl acetate solution to the grid for 30-60 seconds for negative staining.
-
Drying: Remove excess stain with filter paper and allow the grid to air dry completely.
-
Imaging: Examine the grid under a TEM at an appropriate magnification (e.g., 120 kV).[15] Capture images of the Tau fibrils to analyze their morphology, length, and width.[16]
Seeding Assay
This assay determines the ability of pre-formed fibrils ("seeds") to accelerate the aggregation of monomeric Tau.
Materials:
-
Monomeric Tau protein (full-length or peptide)
-
Pre-formed Tau fibrils ("seeds")
-
ThT Assay reagents (as described above)
-
Sonicator
Procedure:
-
Seed Preparation:
-
Take a sample of pre-formed Tau fibrils.
-
Sonicate the fibrils on ice for a short duration to fragment them into smaller seeds. This increases the number of active ends for templating.[10]
-
-
Seeded Aggregation Reaction:
-
Set up a ThT aggregation assay as described above.
-
To the experimental wells, add a small percentage (e.g., 1-5% w/w) of the sonicated Tau seeds to the monomeric Tau solution.
-
Include a control reaction with no added seeds.
-
-
Data Analysis:
-
Monitor the aggregation kinetics using the ThT assay.
-
Compare the aggregation curves of the seeded and unseeded reactions. A significant reduction in the lag phase in the seeded reaction indicates seeding activity.
-
Visualizations
Caption: A simplified diagram of the Tau aggregation pathway.
Caption: Workflow for the Thioflavin T (ThT) aggregation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 3. Fibers of tau fragments, but not full length tau, exhibit a cross beta-structure: implications for the formation of paired helical filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Disease Associated Tau35 Fragment has an Increased Propensity to Aggregate Compared to Full-Length Tau [frontiersin.org]
- 5. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tau Filaments from the Alzheimer’s Brain Revealed at Atomic Resolution | ALZFORUM [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
- 13. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 14. 3.4. Thioflavin T Assay [bio-protocol.org]
- 15. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 16. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
Evaluating Inhibitors of Tau Peptide (274-288) Aggregation in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the validation of aggregation inhibitors targeting the Tau peptide fragment 274-288. This critical region, containing the VQIINK hexapeptide motif, is integral to the pathological aggregation of Tau protein, a hallmark of Alzheimer's disease and other tauopathies. This document outlines common cellular models, key experimental protocols, and a framework for comparing the efficacy of potential therapeutic compounds.
The aggregation of the Tau protein into neurofibrillary tangles is a central event in the pathology of several neurodegenerative diseases. The peptide sequence spanning amino acids 274-288 of the longest human Tau isoform is a key nucleation site for this process. Consequently, inhibiting the aggregation of this specific peptide fragment is a promising therapeutic strategy. This guide details the cellular models and experimental approaches used to validate and compare such inhibitors.
Cellular Models for Studying Tau (274-288) Aggregation
The validation of Tau aggregation inhibitors relies on robust cellular models that can recapitulate key aspects of Tau pathology. Commonly used models include human embryonic kidney (HEK293) cells, human neuroblastoma (SH-SY5Y) cells, and primary neuronal cultures. HEK293 cells offer high transfection efficiency and are suitable for high-throughput screening. SH-SY5Y cells, being of neuronal origin, provide a more physiologically relevant environment. Primary neurons are the most disease-relevant model but are more complex to maintain and have lower throughput.
Comparative Analysis of Tau (274-288) Aggregation Inhibitors
The efficacy of small molecule inhibitors targeting Tau peptide (274-288) aggregation is evaluated based on their ability to prevent fibril formation and reduce cytotoxicity in cellular models. The following table provides a template for comparing the performance of hypothetical inhibitor compounds.
| Inhibitor | Cellular Model | Assay Type | Endpoint Measured | Potency (EC50) | Cytotoxicity (CC50) | Therapeutic Index (CC50/EC50) |
| Compound A | HEK293-Tau(274-288) | Thioflavin T Aggregation | Reduction in ThT fluorescence | 5 µM | > 100 µM | > 20 |
| Compound B | SH-SY5Y-Tau(274-288) | Seeded Aggregation Assay | Inhibition of intracellular Tau aggregation | 2 µM | 80 µM | 40 |
| Compound C | Primary Rat Neurons | Cell Viability (MTT) | Protection against Tau-induced toxicity | 10 µM | 50 µM | 5 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of Tau aggregation inhibitors. Below are protocols for key experiments cited in the comparison.
Thioflavin T (ThT) Aggregation Assay in HEK293 Cells
This assay quantifies the extent of amyloid fibril formation by measuring the fluorescence of Thioflavin T, a dye that binds to β-sheet structures characteristic of amyloid aggregates.
Protocol:
-
Cell Culture and Transfection: Plate HEK293 cells and transfect with a vector expressing the Tau peptide (274-288) fused to a fluorescent protein (e.g., GFP) for visualization.
-
Inhibitor Treatment: Treat the transfected cells with varying concentrations of the inhibitor compound or vehicle control.
-
Cell Lysis: After a 48-hour incubation, lyse the cells to release intracellular contents.
-
ThT Staining: Add Thioflavin T solution to the cell lysates.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm using a plate reader.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control and calculate the EC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in ThT fluorescence.
Seeded Aggregation Assay in SH-SY5Y Cells
This assay assesses the ability of an inhibitor to prevent the propagation of Tau aggregation from exogenous "seeds" to endogenous Tau.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells that stably express the Tau peptide (274-288).
-
Seed Preparation: Prepare pre-formed fibrils of the Tau (274-288) peptide to be used as seeds.
-
Inhibitor Treatment and Seeding: Pre-incubate the cells with the inhibitor compound before adding the Tau peptide seeds to the culture medium.
-
Incubation: Allow the cells to incubate for 72 hours to permit the uptake of seeds and induction of intracellular aggregation.
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining using an antibody specific for aggregated Tau (e.g., AT8).
-
Imaging and Quantification: Acquire images using a high-content imaging system and quantify the percentage of cells containing Tau aggregates.
-
Data Analysis: Determine the EC50 of the inhibitor for reducing the percentage of aggregate-positive cells.
Cell Viability (MTT) Assay in Primary Neurons
This assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytoprotective effects of inhibitors against Tau-induced toxicity.
Protocol:
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic rats or mice.
-
Induction of Tau Toxicity: Transduce the neurons with a viral vector expressing the Tau peptide (274-288) to induce aggregation and subsequent toxicity.
-
Inhibitor Treatment: Treat the transduced neurons with different concentrations of the inhibitor.
-
MTT Assay: After 48-72 hours of treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the culture medium. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated, non-transduced control cells and determine the EC50 for the cytoprotective effect of the inhibitor.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General workflow for validating Tau (274-288) aggregation inhibitors.
Caption: Hypothesized mechanism of Tau (274-288) aggregation and inhibition.
Cross-Seeding of Tau Peptide (274-288) with Other Amyloid Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The aberrant aggregation of the Tau protein is a hallmark of several neurodegenerative diseases, collectively known as tauopathies. The specific Tau peptide fragment spanning amino acids 274-288, which includes the highly amyloidogenic VQIVYK motif (PHF6), is a critical nucleation site for Tau fibrillization. Growing evidence suggests that the aggregation of Tau can be influenced by interactions with other amyloidogenic proteins, a phenomenon known as cross-seeding. This guide provides a comparative overview of the cross-seeding potential of the Tau peptide (274-288) with three other key amyloid proteins: amyloid-beta (Aβ), alpha-synuclein (B15492655) (α-syn), and islet amyloid polypeptide (IAPP).
Comparative Analysis of Cross-Seeding Interactions
The interaction between the Tau (274-288) region and other amyloid proteins can significantly impact aggregation kinetics and the morphology of the resulting fibrils. While direct quantitative data for the specific 274-288 peptide is limited, studies on overlapping and closely related Tau fragments provide crucial insights into these cross-seeding phenomena.
Cross-Seeding with Amyloid-Beta (Aβ)
The interplay between Tau and Aβ is a central aspect of Alzheimer's disease pathology. In vitro studies have demonstrated that Aβ oligomers can induce and accelerate Tau aggregation. Research on a Tau fragment (273-284), which largely overlaps with the 274-288 region, has shown a direct interaction with the Aβ fragment (25-35). This interaction leads to the formation of hetero-oligomers and influences the aggregation pathway of both peptides. It is suggested that the core region of Aβ can interact with specific regions of Tau, facilitating pathological cross-seeding through a shared epitope.[1][2][3][4]
Cross-Seeding with Alpha-Synuclein (α-syn)
The co-occurrence of Tau and α-syn pathologies is observed in several neurodegenerative disorders, including Parkinson's disease with dementia. Evidence points to a direct interaction between α-syn and Tau, which can mutually promote their aggregation.[5][6][7] Specifically, the C-terminal region of α-syn has been shown to interact with the VQIVYK motif within the Tau protein, which is part of the 274-288 sequence.[8] This interaction can enhance the fibrillization of both proteins.[8][9][10][11][12]
Cross-Seeding with Islet Amyloid Polypeptide (IAPP)
A pathological link between type 2 diabetes and Alzheimer's disease has been suggested, partly due to the cross-seeding potential of IAPP and Tau. Studies have shown that IAPP can interact with Tau and accelerate its aggregation, leading to the formation of more toxic Tau species with enhanced seeding activity.[13] While direct interaction with the 274-288 peptide has not been explicitly demonstrated, the general propensity of IAPP to promote Tau fibrillization suggests a potential interaction with this critical aggregation-prone region.
Quantitative Data on Aggregation Kinetics
| Seeding Protein | Tau Fragment Studied | Observed Effect on Tau Aggregation | Key Findings |
| Amyloid-Beta (Aβ) | Tau (273-284) & full-length Tau | Acceleration of aggregation, formation of hetero-oligomers. | Aβ oligomers can prime and seed Tau aggregation. The interaction is complex and can result in distinct aggregate morphologies. |
| Alpha-Synuclein (α-syn) | Full-length Tau & Tau Repeat Domain | Synergistic co-aggregation, accelerated fibrillization. | The C-terminus of α-syn interacts with the VQIVYK motif in Tau, promoting mutual aggregation. |
| Islet Amyloid Polypeptide (IAPP) | K18 (4-repeat Tau domain) | Accelerated aggregation kinetics. | IAPP promotes the formation of a more toxic strain of Tau fibrils with enhanced seeding activity. |
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring
This protocol is a generalized method for monitoring the kinetics of amyloid aggregation.
Materials:
-
Tau peptide (274-288)
-
Seeding protein (Aβ, α-syn, or IAPP fibrils)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Monomers: Dissolve lyophilized Tau peptide (274-288) in an appropriate solvent (e.g., DMSO or sterile water) to create a stock solution. Dilute the stock solution in PBS to the desired final monomer concentration (e.g., 10-50 µM).
-
Preparation of Seeds: Prepare fibrillar seeds of Aβ, α-syn, or IAPP according to established protocols. Sonicate the fibril solution briefly to generate smaller fragments that are more effective seeds.
-
Assay Setup: In each well of the 96-well plate, combine the Tau monomer solution, the seeding protein solution (at a desired molar ratio, e.g., 1:10 seed:monomer), and ThT solution (final concentration typically 10-20 µM). Include control wells with Tau monomer alone and seeding protein alone.
-
Incubation and Measurement: Incubate the plate in the plate reader at 37°C with intermittent shaking. Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves. From these curves, determine the lag time (the time to reach the initial increase in fluorescence) and the apparent rate of aggregation (the slope of the elongation phase).
Cell Viability (MTT) Assay for Cytotoxicity Assessment
This protocol provides a general method for assessing the cytotoxicity of amyloid aggregates.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Aggregated protein samples (from cross-seeding experiments)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of the aggregated protein samples (and monomeric controls) for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Experimental workflow for studying the cross-seeding of Tau peptide (274-288).
Caption: Proposed mechanism of amyloid cross-seeding of the Tau peptide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amyloid-beta peptide and tau protein crosstalk in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interactions Between α-Synuclein and Tau Protein: Implications to Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha Synuclein and Tau Interactions in Neurodegeneration | StressMarq Biosciences Inc. [stressmarq.com]
- 7. news-medical.net [news-medical.net]
- 8. Structural basis of the interplay between α-synuclein and Tau in regulating pathological amyloid aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential cross-seeding properties of tau and α-synuclein in mouse models of tauopathy and synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential cross-seeding properties of tau and α-synuclein in mouse models of tauopathy and synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | α-synuclein and tau: interactions, cross-seeding, and the redefinition of synucleinopathies as complex proteinopathies [frontiersin.org]
- 12. α-synuclein and tau: interactions, cross-seeding, and the redefinition of synucleinopathies as complex proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Islet amyloid polypeptide cross-seeds tau and drives the neurofibrillary pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tau Peptide (274-288) Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in key protein fragments across species is paramount for translational research. This guide provides a comparative analysis of the Tau peptide (274-288), a critical region within the microtubule-binding domain, across four common research species: human, mouse, rat, and bovine.
This peptide, located within the second microtubule-binding repeat (R2) of the Tau protein, is of significant interest due to its role in Tau aggregation and microtubule stabilization, processes that are central to the pathology of Alzheimer's disease and other tauopathies. This guide synthesizes sequence data and discusses the implications for experimental design and data interpretation.
Identical Primary Structure Across Key Research Species
A fundamental aspect of a comparative analysis is the primary amino acid sequence. Our investigation reveals that the Tau peptide (274-288) exhibits complete sequence homology across human, mouse, rat, and bovine species.
| Species | Tau Peptide (274-288) Amino Acid Sequence |
| Human | K V Q I I N K K L D L S N V Q |
| Mouse | K V Q I I N K K L D L S N V Q |
| Rat | K V Q I I N K K L D L S N V Q |
| Bovine | K V Q I I N K K L D L S N V Q |
This remarkable conservation of the primary structure suggests a functionally critical and evolutionarily constrained role for this peptide segment. The identical nature of this peptide across these species provides a consistent baseline for in vitro studies, ensuring that observed differences in aggregation kinetics or binding affinities are not attributable to variations in the peptide's primary sequence.
Comparative Performance: An Area for Future Research
Despite the identical primary sequence of the Tau (274-288) peptide, a comprehensive literature review reveals a notable gap in direct comparative studies on its performance across different species. Currently, there is a lack of published experimental data that directly compares the aggregation kinetics, fibril morphology, and microtubule binding affinity of the synthetic Tau (274-288) peptide derived from human, mouse, rat, and bovine sources.
Most research has focused on the full-length Tau protein or its isoforms (3R vs. 4R) within a single species, primarily human or mouse. While these studies provide invaluable insights into the mechanisms of Tau pathology, they do not offer a direct species-to-species comparison of this specific peptide fragment. The R2 repeat domain, which contains the 274-288 sequence, is known to be crucial for tau aggregation and microtubule binding. However, even for the R2 domain, direct comparative studies across these four species are scarce.
Therefore, while the identical sequence suggests that the intrinsic properties of the peptide should be consistent, potential species-specific differences in the cellular environment, interacting proteins, and post-translational modifications of the full-length Tau protein could influence its behavior in vivo.
Experimental Protocols
To facilitate future comparative studies, this section provides detailed methodologies for key experiments used to characterize the behavior of Tau peptides.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid-like fibrils in vitro.
Materials:
-
Synthetic Tau peptide (274-288)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
Aggregation buffer (e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a working solution of the Tau peptide in the aggregation buffer to the desired final concentration (e.g., 10-50 µM).
-
Add ThT to the peptide solution to a final concentration of 10-25 µM.
-
Pipette 100-200 µL of the mixture into each well of the 96-well plate. Include wells with buffer and ThT alone as a blank.
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Subtract the blank fluorescence from all readings and plot the fluorescence intensity against time to obtain the aggregation curve.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM is used to visualize the morphology of the aggregated Tau fibrils.
Materials:
-
Aggregated Tau peptide solution from the ThT assay
-
Copper grids (e.g., 400 mesh) coated with a support film (e.g., Formvar/carbon)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Apply a small drop (e.g., 5 µL) of the aggregated peptide solution onto the coated side of a TEM grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot off the excess liquid using the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
Microtubule Binding Assay
This assay determines the affinity of the Tau peptide for microtubules.
Materials:
-
Tubulin (porcine or bovine brain)
-
GTP (100 mM stock)
-
Taxol (10 mM stock in DMSO)
-
Microtubule assembly buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Cushion buffer (assembly buffer with 60% glycerol)
-
Synthetic Tau peptide (274-288)
-
Ultracentrifuge with a fixed-angle rotor
-
SDS-PAGE equipment and reagents
Procedure:
-
Microtubule Polymerization:
-
Thaw an aliquot of tubulin on ice.
-
Add GTP to a final concentration of 1 mM and incubate at 37°C for 5 minutes.
-
Add Taxol to a final concentration of 20 µM and continue to incubate at 37°C for 20-30 minutes to polymerize microtubules.
-
-
Binding Reaction:
-
In separate microcentrifuge tubes, mix varying concentrations of the polymerized microtubules with a fixed concentration of the Tau peptide.
-
Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.
-
-
Sedimentation:
-
Carefully layer each reaction mixture over a cushion of the glycerol-containing buffer in an ultracentrifuge tube.
-
Centrifuge at a high speed (e.g., 100,000 x g) for 30 minutes at room temperature to pellet the microtubules and any bound peptide.
-
-
Analysis:
-
Carefully collect the supernatant (containing unbound peptide).
-
Resuspend the pellet (containing microtubules and bound peptide) in an equal volume of sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting to quantify the amount of bound and unbound peptide.
-
Determine the dissociation constant (Kd) by plotting the fraction of bound peptide against the microtubule concentration.
-
Visualizing Key Concepts
To aid in the understanding of the experimental processes and the structural context of the Tau (274-288) peptide, the following diagrams are provided.
Caption: Experimental workflow for the comparative analysis of Tau peptide (274-288).
Caption: Location of the Tau (274-288) peptide within the R2 domain of the Tau protein.
Comparative Efficacy of Pan-Tau Antibodies Against Tau Peptide (274-288) Aggregates
A Head-to-Head Analysis for Researchers and Drug Development Professionals
The aggregation of the Tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies. The microtubule-binding region (MTBR) of Tau, particularly the hexapeptide motifs within this region, is critical for its aggregation propensity. The Tau peptide spanning amino acids 274-288 (sequence: VQIINKKLDLSNV) is located within the first microtubule-binding repeat (R1) and contains the aggregation-prone 275VQIINK280 motif. Consequently, this region represents a key target for therapeutic interventions aimed at preventing or disaggregating Tau fibrils. This guide provides a comparative overview of the efficacy of pan-Tau antibodies in targeting aggregates of the Tau (274-288) peptide, supported by available experimental data and detailed methodologies.
Pan-Tau Antibody Performance Against Tau (274-288) Aggregates
Direct comparative studies of well-known pan-Tau antibodies against the specific Tau (274-288) peptide are limited in publicly available literature. However, by examining antibodies with epitopes in or near this region, we can infer and compare their potential efficacy.
A notable study identified a single-domain antibody, or nanobody, MT3.1 , which demonstrates binding to the Tau region of amino acids 269-287. This region significantly overlaps with the target peptide (274-288). While not a conventional pan-Tau monoclonal antibody, the data on MT3.1 provides valuable insights into targeting this specific epitope.
| Antibody/Nanobody | Epitope Region | Binding Affinity (Kd) to Monomeric Tau | Efficacy Against Aggregates | Key Findings |
| MT3.1-Fc (Bivalent Nanobody) | 269-287 | Not explicitly stated for monomer | Binds to Tau oligomers and fibrils | Binds to the key aggregation-driving motif VQIXXK. Multivalent versions show increased avidity for aggregates. |
| Dako-Tau (Polyclonal) | 243-441 | Not specified | Reacts with Tau from paired helical filaments | Broad reactivity within the C-terminal half of Tau, which includes the 274-288 region.[1] |
| HJ8.5 | 25-30 | Not specified | Reduces insoluble Tau in vivo | Targets the N-terminus, distant from the 274-288 peptide, suggesting a different mechanism of action.[2] |
| BT2 | 194-198 | Not specified | Recognizes normal Tau | Epitope is outside the target region.[3][4][5] |
| HT7 | 159-163 | Not specified | Recognizes normal and PHF-Tau | Epitope is outside the target region.[6][7] |
Experimental Methodologies
A common and effective method for assessing the efficacy of antibodies in inhibiting Tau peptide aggregation is the Thioflavin T (ThT) fluorescence assay.
Thioflavin T (ThT) Aggregation Assay with Antibody Inhibition
This assay monitors the formation of amyloid-like fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.
Materials:
-
Synthetic Tau Peptide (274-288)
-
Pan-Tau Antibody of interest
-
Thioflavin T (ThT)
-
Heparin (as an aggregation inducer)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the Tau (274-288) peptide in an appropriate solvent (e.g., DMSO or water) and determine its concentration.
-
Prepare a stock solution of ThT (e.g., 1 mM in water) and filter it through a 0.22 µm filter.
-
Prepare a stock solution of heparin (e.g., 10 µM).
-
Prepare serial dilutions of the pan-Tau antibody to be tested.
-
-
Assay Setup:
-
In a 96-well plate, set up the reaction mixtures. For each reaction, combine the assay buffer, Tau peptide (final concentration typically in the µM range), heparin (to induce aggregation), and varying concentrations of the antibody.
-
Include control wells:
-
Peptide only (positive control for aggregation)
-
Peptide with vehicle control for the antibody
-
Buffer only (blank)
-
-
Add ThT to each well at a final concentration of ~10-25 µM.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for a duration sufficient to observe the full aggregation curve (lag phase, exponential phase, and plateau), which can range from hours to days.
-
-
Data Analysis:
-
Subtract the background fluorescence (buffer with ThT) from all readings.
-
Plot the fluorescence intensity against time for each condition.
-
The efficacy of the antibody is determined by its ability to reduce the maximum fluorescence signal and/or prolong the lag phase of aggregation.
-
From the dose-response curves, calculate the IC50 value, which is the concentration of the antibody that inhibits 50% of the Tau peptide aggregation.
-
Visualizing the Experimental Workflow and Underlying Pathology
To better understand the experimental process and the pathological context, the following diagrams are provided.
Caption: Workflow for Thioflavin T assay to test antibody efficacy.
Caption: Tau aggregation pathway and points of antibody intervention.
Conclusion
Targeting the Tau (274-288) peptide region, which contains a critical aggregation motif, is a promising strategy for the development of therapeutics for tauopathies. While direct comparative data for pan-Tau antibodies against this specific peptide aggregate is scarce, the available information on epitope mapping and the efficacy of nanobodies like MT3.1 highlight the potential of antibodies that can recognize this region. The Thioflavin T assay provides a robust and high-throughput method for screening and characterizing the inhibitory effects of such antibodies. Further research directly comparing the efficacy of various pan-Tau antibodies against Tau (274-288) aggregates is crucial to identify the most potent candidates for clinical development.
References
- 1. alzforum.org [alzforum.org]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. Tau Monoclonal Antibody (BT2) (MN1010) [thermofisher.com]
- 4. citeab.com [citeab.com]
- 5. mybiosource.com [mybiosource.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Tau Monoclonal Antibody (HT7) (MN1000) [thermofisher.com]
Phosphorylated vs. Non-Phosphorylated Tau Peptide (274-288): A Comparative Activity Guide
For Researchers, Scientists, and Drug Development Professionals
The Tau protein, particularly its microtubule-binding region (MTBR), is central to the pathology of Alzheimer's disease and other tauopathies. Within this region, the peptide sequence 274-288 plays a crucial role in both physiological function and pathological aggregation. This guide provides an objective comparison of the activity of phosphorylated and non-phosphorylated Tau peptide (274-288), supported by experimental data and detailed methodologies.
Executive Summary
Phosphorylation of the Tau protein, including within the 274-288 peptide region, is a critical post-translational modification that significantly alters its biochemical and cellular activities. While direct quantitative comparisons for the isolated 274-288 peptide are limited in publicly available research, by extrapolating from studies on the full-length Tau protein and larger fragments containing this sequence, a clear pattern emerges. Generally, phosphorylation of Tau within its MTBR, which includes the 274-288 region, is associated with decreased microtubule binding, a complex and site-specific influence on aggregation, and increased cellular toxicity.
Data Presentation: Comparative Analysis
The following tables summarize the expected differences in activity between the non-phosphorylated and a hypothetically phosphorylated Tau peptide (274-288) at a key serine residue within this sequence. These summaries are based on findings from studies on the broader R2 repeat domain and the full-length Tau protein.
Table 1: Aggregation Kinetics
| Parameter | Non-Phosphorylated Tau Peptide (274-288) | Phosphorylated Tau Peptide (274-288) |
| Lag Phase | Longer | Potentially shorter, indicating faster initiation of aggregation. |
| Maximum Fluorescence | High | May be higher or lower depending on the specific phosphorylation site and its effect on fibril morphology. |
| Aggregation Propensity | Forms β-sheet structures and aggregates, particularly in the presence of inducers like heparin. | Phosphorylation can either promote or inhibit aggregation depending on the specific site. However, hyperphosphorylation is generally linked to increased aggregation propensity in full-length Tau. |
Table 2: Microtubule Binding Affinity
| Parameter | Non-Phosphorylated Tau Peptide (274-288) | Phosphorylated Tau Peptide (274-288) |
| Binding Affinity (Kd) | Higher affinity for microtubules. | Lower affinity for microtubules[1][2]. Phosphorylation within the R2 repeat, which contains the 274-288 sequence, has been shown to destabilize microtubule binding[1]. |
| Microtubule Stabilization | Promotes microtubule assembly and stability. | Reduced ability to stabilize microtubules, leading to microtubule network disruption[3][4]. |
Table 3: Cellular Toxicity
| Parameter | Non-Phosphorylated Tau Peptide (274-288) | Phosphorylated Tau Peptide (274-288) |
| Cell Viability | Generally non-toxic at physiological concentrations. | Can induce apoptosis and cause cell death at sub-micromolar concentrations when in an aggregated or hyperphosphorylated state[5][6][7]. |
| Mitochondrial Function | No significant adverse effects. | Phosphorylated Tau can interact with mitochondrial proteins, leading to synaptic damage and dysfunction[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Tau Peptide Aggregation Assay (Thioflavin T Fluorescence)
This protocol is adapted from established methods for monitoring Tau aggregation in vitro[8][9][10][11][12].
Materials:
-
Synthetic non-phosphorylated and phosphorylated Tau peptide (274-288)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
Procedure:
-
Prepare a stock solution of the Tau peptide in PBS.
-
Prepare a reaction mixture containing the Tau peptide (e.g., 10 µM), heparin (e.g., 2.5 µM as an inducer), and ThT (e.g., 10 µM) in PBS.
-
Pipette 100 µL of the reaction mixture into the wells of the 96-well plate.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a microplate reader at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
Microtubule Binding Assay (Co-sedimentation)
This protocol is based on standard methods for assessing the interaction between Tau and microtubules[4][13].
Materials:
-
Tubulin
-
GTP
-
Taxol
-
Synthetic non-phosphorylated and phosphorylated Tau peptide (274-288)
-
Brb80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Cushion buffer (Brb80 with 60% glycerol)
-
SDS-PAGE equipment and reagents
Procedure:
-
Polymerize tubulin into microtubules by incubating with GTP and Taxol at 37°C.
-
Incubate the pre-formed microtubules with varying concentrations of the Tau peptide (phosphorylated or non-phosphorylated) at 37°C.
-
Layer the mixture onto a cushion buffer in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound peptide.
-
Carefully separate the supernatant (containing unbound peptide) and the pellet.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blot to quantify the amount of bound and unbound peptide.
-
Determine the dissociation constant (Kd) from a saturation binding curve.
Cellular Toxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxicity of Tau peptides on cultured cells[7].
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Synthetic non-phosphorylated and phosphorylated Tau peptide (274-288)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Procedure:
-
Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the Tau peptides (phosphorylated and non-phosphorylated) for 24-48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to Tau peptide activity.
Caption: ERK2-mediated phosphorylation of Tau peptide (274-288) alters its downstream activities.
Caption: Workflow for the Thioflavin T aggregation assay of Tau peptides.
Caption: Co-sedimentation assay workflow for assessing Tau peptide and microtubule binding.
References
- 1. Solid-phase synthesis of peptides containing phosphoserine using phosphate tert.-butyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stabilization of Microtubule-Unbound Tau via Tau Phosphorylation at Ser262/356 by Par-1/MARK Contributes to Augmentation of AD-Related Phosphorylation and Aβ42-Induced Tau Toxicity | PLOS Genetics [journals.plos.org]
- 5. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of the overlooked tyrosine 310 regulates the structure, aggregation, and microtubule- and lipid-binding properties of Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Assay for Phosphorylation and Microtubule Binding Along with Localization of Tau Protein in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Showdown: Unraveling the Fibrillar Architectures of Tau Peptide (274-288) and Other Tau Fragments
A deep dive into the comparative structural analysis of amyloid fibrils derived from various Tau protein fragments offers critical insights for researchers in neurodegenerative diseases and drug development. This guide synthesizes experimental data to objectively compare the fibrillar structures of the Tau peptide (274-288) with other key Tau fragments, providing a comprehensive overview of their distinct and shared architectural features.
The aggregation of the microtubule-associated protein Tau into amyloid fibrils is a central pathological hallmark of a range of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. Understanding the structural nuances of these fibrils at the molecular level is paramount for developing targeted therapeutics. This guide focuses on the structural characteristics of fibrils formed from the Tau peptide spanning residues 274-288, which encompasses the highly amyloidogenic VQIINK motif (also known as PHF6*), and compares them with fibrils from other significant Tau fragments, such as the VQIVYK motif (PHF6), individual repeat domains (R2, R3, R4), and full-length Tau.
Comparative Structural and Morphological Data
The structural and morphological properties of fibrils derived from different Tau fragments exhibit significant variation. These differences, summarized in the table below, are influenced by the specific amino acid sequence, the presence of post-translational modifications, and the experimental conditions used for fibril formation.
| Tau Fragment | Key Structural Motif(s) | Fibril Morphology | Core Structure Composition | Key Experimental Findings & Citations |
| Tau Peptide (274-288) | VQIINK (PHF6*) | Short, straight fibrils | Forms a steric zipper structure.[1] | The VQIINK motif is a potent driver of Tau aggregation and forms self-complementary steric zippers.[1][2] |
| Tau Peptide (306-311) | VQIVYK (PHF6) | Highly ordered, twisted fibrils | Cross-β architecture, forms a highly twisted protofilament.[3][4] | This hexapeptide is a critical amyloidogenic region that forms the core of paired helical filaments (PHFs) in Alzheimer's disease.[2][3] |
| R2 Repeat Domain | Contains VQIINK | Polymorphic, can form β-arches or continuous β-strands | R2 and R3 repeats often constitute the rigid β-sheet core.[5][6] | The conformation of the R2 repeat is highly plastic and sensitive to environmental conditions like temperature.[5][6] |
| R3 Repeat Domain | Contains VQIVYK | Forms giant multistranded amyloid ribbons | Forms a stable strand-turn-strand conformation.[5][7] | The R3 repeat is considered the most stable amyloidogenic repeat and can self-assemble into large, well-ordered structures without inducers.[5][7] |
| R3-R4 Repeat Domains | VQIVYK and others | C-shaped protofilaments | Forms a C-shaped motif that is a key feature of fibrils from Alzheimer's disease brains.[8][9] | The R3-R4 combination is particularly prone to forming the C-shaped structure observed in patient-derived fibrils.[8] |
| Full-length Tau | Contains all repeat domains | Polymorphic, can form paired helical filaments (PHFs) and straight filaments (SFs) | The core is typically composed of repeats R3 and R4, and a portion of the C-terminus in AD fibrils.[9][10] | Fibrils from full-length Tau are more complex and can incorporate different domains depending on the specific tauopathy.[11][12] |
Experimental Methodologies for Fibril Characterization
A variety of biophysical techniques are employed to elucidate the structure of Tau fibrils. The following are key experimental protocols commonly cited in the literature.
Fibril Formation and Aggregation Assays
-
Peptide Synthesis and Purification: Peptides are synthesized using solid-phase peptide synthesis and purified by high-performance liquid chromatography (HPLC).
-
Fibril Assembly: Purified peptides or recombinant Tau fragments are dissolved in an appropriate buffer (e.g., PBS) and induced to aggregate. This can be achieved through incubation at 37°C with agitation, often in the presence of an inducer like heparin or under specific salt concentrations.[13][14]
-
Monitoring Aggregation: The kinetics of fibril formation are typically monitored using Thioflavin T (ThT) fluorescence assays, where an increase in fluorescence intensity corresponds to the formation of β-sheet-rich amyloid structures.[13][15]
Structural Analysis Techniques
-
Transmission Electron Microscopy (TEM): Used to visualize the morphology of the fibrils, providing information on their length, width, and twisting patterns.[16] Samples are typically adsorbed onto a carbon-coated grid and negatively stained with a heavy metal salt like uranyl acetate.
-
Atomic Force Microscopy (AFM): Provides high-resolution three-dimensional images of individual fibrils, allowing for detailed analysis of their surface topography and dimensions.[4][17]
-
X-ray Fiber Diffraction: This technique is used to determine the underlying molecular architecture of the fibrils, confirming the presence of the characteristic cross-β structure with reflections at approximately 4.7 Å (inter-strand spacing) and 10 Å (inter-sheet spacing).[3][16][18]
-
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: Provides atomic-level resolution information on the structure and dynamics of the fibril core, enabling the identification of the specific residues involved in the β-sheet structures.[5][6][19]
-
Cryo-Electron Microscopy (Cryo-EM): Has emerged as a powerful tool for determining the high-resolution three-dimensional structures of amyloid fibrils, including those of Tau, revealing the precise arrangement of the polypeptide chain within the fibril core.[9][10][20][21]
Visualizing the Experimental Workflow and Structural Relationships
To better understand the process of comparing Tau fibril structures and the key differences observed, the following diagrams are provided.
Caption: Experimental workflow for the formation and structural analysis of Tau fibrils.
Caption: Key structural features of fibrils formed from different Tau fragments.
Conclusion
The structural landscape of Tau fibrils is remarkably diverse, with different fragments giving rise to distinct amyloid architectures. The Tau peptide (274-288), containing the VQIINK motif, readily forms fibrils characterized by a steric zipper structure, highlighting its intrinsic amyloidogenic potential. In contrast, the VQIVYK-containing peptide (306-311) forms highly ordered, twisted fibrils that are a hallmark of the core of paired helical filaments in Alzheimer's disease. The repeat domains, particularly R2 and R3, exhibit conformational plasticity, and their combination is crucial for forming the complex C-shaped protofilaments observed in patient-derived fibrils from full-length Tau.
A thorough understanding of these structural variations is essential for the rational design of diagnostic tools and therapeutic agents that can specifically target pathological Tau aggregates. The continued application of high-resolution structural biology techniques, such as cryo-EM and solid-state NMR, will undoubtedly provide further invaluable insights into the molecular basis of tauopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Amyloid fibril structures of tau: Conformational plasticity of the second microtubule-binding repeat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid fibril structures of tau: Conformational plasticity of the second microtubule-binding repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The distinct structural preferences of Tau protein repeat domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzforum.org [alzforum.org]
- 10. Cryo-EM structures of Tau filaments from Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibers of tau fragments, but not full length tau, exhibit a cross beta-structure: implications for the formation of paired helical filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]
- 13. med.upenn.edu [med.upenn.edu]
- 14. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methods for Structural Analysis of Amyloid Fibrils in Misfolding Diseases | Springer Nature Experiments [experiments.springernature.com]
- 17. themoonlight.io [themoonlight.io]
- 18. researchgate.net [researchgate.net]
- 19. Structural Variation in Amyloid-β Fibrils from Alzheimer’s Disease Clinical Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cryo-EM structures reveal variant Tau amyloid fibrils between the rTg4510 mouse model and sporadic human tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cryo-EM Tau - Tauopathy - Cryo-EM - Life in Atomic Resolution [thermofisher.com]
A Comparative Guide to Tau Aggregation: In Vitro Tau Peptide (274-288) versus Patient-Derived Tau Seeds
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Understanding the mechanisms of tau aggregation is paramount for the development of effective diagnostic and therapeutic strategies. Researchers commonly employ two principal models to study this phenomenon in vitro: synthetic tau peptides, such as the aggregation-prone fragment (274-288), and tau seeds derived directly from patient brain tissue. This guide provides an objective comparison of these two models, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate system for their specific research questions.
Core Comparison: Synthetic Peptides vs. Patient-Derived Seeds
The choice between using a synthetic tau peptide and patient-derived tau seeds depends largely on the experimental goals. Synthetic peptides offer a simplified, highly controlled system to study the fundamental biophysical principles of tau aggregation. In contrast, patient-derived seeds provide a more physiologically relevant model that recapitulates the complex, heterogeneous nature of tau pathology as it occurs in human disease.
| Feature | Tau Peptide (274-288) | Patient-Derived Tau Seeds |
| Source | Chemical Synthesis | Post-mortem brain tissue from tauopathy patients |
| Composition | Homogeneous population of a single peptide sequence | Heterogeneous mixture of full-length tau isoforms, fragments, and post-translational modifications (PTMs)[1] |
| Aggregation Initiation | Spontaneous self-assembly under specific in vitro conditions (e.g., presence of heparin) | Seeding of soluble tau monomers |
| Complexity | Low; allows for the study of specific sequence-driven aggregation | High; reflects the complexity of in vivo tau pathology |
| Reproducibility | High; consistent aggregation kinetics and fibril morphology | Variable; dependent on patient donor, brain region, and extraction protocol[2] |
| Physiological Relevance | Moderate; represents a key aggregation-prone region | High; contains authentic pathological tau conformers |
In Vitro Aggregation Kinetics
The kinetics of tau aggregation can be monitored in real-time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils. The resulting sigmoidal curve allows for the quantification of the lag phase (nucleation), elongation phase (fibril growth), and plateau phase (equilibrium).
| Kinetic Parameter | Tau Peptide (274-288) (Predicted) | Patient-Derived Tau Seeds |
| Lag Phase | Shorter; prone to rapid self-aggregation | Dependent on seed concentration; shorter lag phase with higher seed concentration[2] |
| Elongation Rate | High; rapid fibril formation | Dependent on seed concentration and conformation[2] |
| Plateau | Reached relatively quickly | Dependent on the amount of recruitable monomeric tau |
Note: Specific kinetic data for the 274-288 peptide is inferred from studies on similar aggregation-prone tau fragments.
Fibril Morphology
Transmission electron microscopy (TEM) is a powerful technique to visualize the morphology of aggregated tau fibrils. Structural differences between fibrils formed from synthetic peptides and those from patient brains are notable.
| Morphological Feature | Tau Peptide (274-288) Fibrils (Predicted) | Patient-Derived Tau Fibrils |
| Structure | Typically straight filaments or twisted ribbons | Predominantly paired helical filaments (PHFs) and straight filaments (SFs)[3][4] |
| Dimensions | Variable, often shorter and less complex than patient-derived fibrils | PHFs: ~10-20 nm width with a periodicity of ~80 nm. SFs: ~15 nm width.[4] |
| Heterogeneity | Homogeneous fibril population | Heterogeneous population of different fibril polymorphs[1][3] |
Seeding Potency in Cellular Models
A critical functional difference lies in the ability of these aggregates to "seed" further tau aggregation in cultured cells, a process that mimics the prion-like propagation of tau pathology in the brain.
| Seeding Characteristic | Tau Peptide (274-288) Aggregates | Patient-Derived Tau Seeds |
| Seeding Efficiency | Lower; may require higher concentrations to induce aggregation | High; potent induction of endogenous tau aggregation at low concentrations[1][5][6] |
| Induced Pathology | May induce non-specific aggregation of endogenous tau | Recapitulates the strain-like properties of the donor brain's tau pathology[1] |
| Cellular Models | Often requires overexpression of tau | Can seed aggregation in cells expressing endogenous levels of tau |
Experimental Protocols
Thioflavin T (ThT) Aggregation Assay
This protocol outlines the real-time monitoring of tau aggregation.
-
Reagent Preparation :
-
Prepare a 1 mM stock solution of Thioflavin T in ddH₂O and filter through a 0.2 µm syringe filter.
-
Prepare a stock solution of the Tau peptide (274-288) or patient-derived tau seeds in an appropriate buffer (e.g., PBS).
-
Prepare an aggregation-inducing agent, such as a heparin solution (e.g., 10 µM final concentration).
-
-
Assay Setup :
-
In a 96-well black, clear-bottom plate, add the tau sample (peptide or seeds) to each well.
-
Add ThT to a final concentration of 25 µM.
-
Add the aggregation inducer (e.g., heparin).
-
The final volume in each well should be uniform (e.g., 100-200 µL).
-
-
Measurement :
-
Place the plate in a plate reader capable of fluorescence measurement.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis :
-
Plot fluorescence intensity versus time.
-
Fit the data to a sigmoidal curve to determine the lag time and maximum fluorescence.
-
Cellular Seeding Assay
This protocol describes how to assess the seeding activity of tau aggregates in a cell-based model.
-
Cell Culture :
-
Culture HEK293 cells stably expressing a fluorescently tagged tau construct (e.g., Tau-RD-P301S-CFP/YFP) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Seed Preparation :
-
Prepare aggregated Tau peptide (274-288) or patient-derived tau seeds.
-
Sonicate the seeds briefly to create smaller fragments, which can enhance cellular uptake and seeding.
-
-
Transduction :
-
Plate the biosensor cells in a 96-well plate.
-
Complex the tau seeds with a transfection reagent (e.g., Lipofectamine 2000) in a serum-free medium.
-
Add the seed-lipid complexes to the cells and incubate for 24-48 hours.
-
-
Analysis :
-
Measure intracellular tau aggregation using fluorescence resonance energy transfer (FRET) flow cytometry or high-content imaging. An increase in FRET signal indicates seeded aggregation of the biosensor tau protein.
-
Transmission Electron Microscopy (TEM)
This protocol is for visualizing the morphology of tau fibrils.
-
Sample Preparation :
-
Take an aliquot of the aggregated tau sample from the ThT assay or other aggregation reaction.
-
Apply a small volume (e.g., 5 µL) to a carbon-coated copper grid for 1-2 minutes.
-
Wick away the excess sample with filter paper.
-
-
Staining :
-
Wash the grid with ddH₂O.
-
Negatively stain the sample by applying a drop of 2% uranyl acetate (B1210297) for 1-2 minutes.
-
Wick away the excess stain.
-
-
Imaging :
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications.
-
-
Analysis :
-
Measure the width and periodicity of the observed fibrils.
-
Characterize the overall morphology (e.g., straight, twisted, paired helical).
-
Visualizing the Workflow
DOT Language Scripts for Diagrams
References
- 1. Tau Seeding Mouse Models with Patient Brain-Derived Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer’s cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloidogenesis of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tau seeding and spreading in vivo is supported by both AD-derived fibrillar and oligomeric tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Unraveling Tau's Pathogenic Cascade: A Comparative Guide to Tau Peptide (274-288) Aggregation and In Vivo Pathology
For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, understanding the aggregation kinetics of Tau protein is paramount. The Tau peptide (274-288), a critical fragment within the microtubule-binding repeat domain, has emerged as a key player in the initiation of Tau pathology. This guide provides an objective comparison of the aggregation kinetics of Tau (274-288) with other relevant Tau species and its correlation with in vivo pathological outcomes, supported by experimental data and detailed methodologies.
The self-assembly of the Tau protein into filamentous aggregates is a defining characteristic of a range of neurodegenerative disorders known as tauopathies, including Alzheimer's disease.[1] The hexapeptide motifs 275VQIINK280 within the second microtubule-binding repeat and 306VQIVYK311 in the third repeat are considered essential for aggregation.[2] The Tau (274-288) fragment, encompassing the 275VQIINK280 hotspot, is therefore a valuable tool for studying the fundamental mechanisms of Tau aggregation.
Comparative Analysis of Tau Aggregation Kinetics
The aggregation of Tau is a nucleation-dependent process, characterized by a lag phase followed by a rapid growth phase, which can be monitored in vitro using fluorescent dyes like Thioflavin T (ThT) that bind to β-sheet-rich structures.[3][4] Various factors can influence the kinetics of this process, including the specific Tau construct, the presence of aggregation inducers like heparin, and post-translational modifications.
| Tau Species | Key Features | Typical Lag Phase (in vitro) | Aggregation Rate (Arbitrary Units) | Fibril Morphology | Seeding Competency |
| Tau Peptide (274-288) | Contains the aggregation hotspot 275VQIINK280.[2][5] | Shorter than full-length Tau | High | Short, fragmented fibrils | High |
| Full-length Tau (hTau441) | The longest isoform in the human brain.[4] | Long | Moderate | Long, paired helical filaments (PHFs) | Moderate |
| Tau Repeat Domain (K18/K19) | Contains the four (K18) or three (K19) microtubule-binding repeats.[6] | Shorter than full-length Tau | High | PHF-like filaments | High |
| P301L Mutant Tau | A mutation associated with frontotemporal dementia.[7][8] | Shorter than wild-type Tau | Higher than wild-type Tau | Fibrillar | High |
| Acetylated Tau (acK280) | Post-translationally modified Tau.[6][9] | Significantly shorter | Very High | Prone to form oligomers and fibrils | Very High |
In Vivo Models: Correlating Aggregation with Pathology
The pathological consequences of Tau aggregation are studied in various in vivo models, which aim to recapitulate the key features of human tauopathies, such as neurofibrillary tangle (NFT) formation, neuronal loss, and cognitive deficits.[8][10]
| In Vivo Model | Method of Induction | Key Pathological Features | Functional Deficits | Relevance to Tau (274-288) |
| Transgenic Mice (e.g., P301L/S) | Overexpression of mutant human Tau.[8][11] | Age-dependent NFT formation, gliosis, neuronal loss.[8] | Cognitive and motor impairments.[8] | Models the effect of mutations that enhance the aggregation propensity of the repeat domain. |
| AAV-mediated Tau Expression | Stereotaxic injection of adeno-associated virus encoding Tau.[12] | Localized Tau pathology, neuroinflammation, and neurodegeneration.[12] | Region-specific functional deficits.[12] | Allows for targeted expression of specific Tau fragments, including those containing the 274-288 region, to study their direct pathological effects. |
| Tau Fibril Spreading Models | Injection of pre-formed Tau fibrils (PFFs).[12] | Seeding and propagation of Tau pathology to interconnected brain regions.[12] | Progressive cognitive decline. | Demonstrates the prion-like propagation capacity of aggregated Tau, a process initiated by aggregation-prone sequences like 274-288. |
Experimental Protocols
A standardized approach to studying Tau aggregation is crucial for data comparability. Below are outlines of key experimental protocols.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the kinetics of Tau fibril formation in real-time.[3][4][13][14][15]
Materials:
-
Tau protein or peptide (e.g., Tau 274-288)
-
Aggregation buffer (e.g., PBS, pH 7.4)[3]
-
Heparin (aggregation inducer)[4]
-
Thioflavin T (ThT) stock solution[3]
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)[13][14]
Procedure:
-
Prepare a reaction mixture containing Tau protein/peptide, heparin, and ThT in the aggregation buffer in a 96-well plate.[4]
-
Seal the plate to prevent evaporation.[15]
-
Incubate the plate at 37°C with intermittent shaking.[3][15]
-
Measure ThT fluorescence at regular intervals.[3]
-
Plot fluorescence intensity against time to obtain a sigmoidal aggregation curve.
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM provides high-resolution images of aggregated Tau fibrils, allowing for the characterization of their morphology.[16]
Procedure:
-
An aliquot of the aggregated Tau sample from the ThT assay is applied to a carbon-coated copper grid.
-
The grid is washed with distilled water.
-
The sample is negatively stained with a solution such as uranyl acetate.
-
The grid is air-dried and then imaged using a transmission electron microscope.
In Vivo Stereotaxic Injection of Tau Species
This technique is used to introduce Tau peptides, fibrils, or viral vectors into specific brain regions of animal models to study the induction and spread of pathology.[12]
Procedure:
-
Anesthetize the animal model (e.g., mouse).
-
Secure the animal in a stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small hole in the skull at the desired coordinates.
-
Slowly inject the Tau preparation into the target brain region using a microsyringe.
-
Suture the incision and allow the animal to recover.
-
Monitor the animal for behavioral changes and perform histological analysis at a predetermined time point.
Visualizing the Pathogenic Process
The following diagrams illustrate the key processes involved in Tau aggregation and its investigation.
Caption: The Tau aggregation cascade.
References
- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 4. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 5. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Models To Investigate Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct differences in prion-like seeding and aggregation between Tau protein variants provide mechanistic insights into tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Limitations of human tau-expressing mouse models and novel approaches of mouse modeling for tauopathy [frontiersin.org]
- 9. Comparing anti-tau antibodies under clinical trials and their epitopes on tau pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biospective.com [biospective.com]
- 13. 3.4. Thioflavin T Assay [bio-protocol.org]
- 14. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 16. Analyzing Tau Aggregation with Electron Microscopy | Springer Nature Experiments [experiments.springernature.com]
Benchmarking new Tau Peptide (274-288) aggregation inhibitors against known compounds
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the Tau protein, particularly the peptide region spanning amino acids 274-288 (VQIINK), is a critical event in the pathogenesis of Alzheimer's disease and other tauopathies. The development of small molecule and peptide-based inhibitors that can disrupt this process is a primary therapeutic strategy. This guide provides an objective comparison of emerging Tau aggregation inhibitors against established compounds, supported by experimental data and detailed methodologies to aid researchers in their evaluation of potential therapeutic and research agents.
Quantitative Comparison of Tau Aggregation Inhibitors
The efficacy of Tau aggregation inhibitors is primarily assessed through in vitro assays that measure the extent of fibrillization. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. However, it is crucial to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the specific Tau protein construct used, the aggregation inducer, and the assay methodology.[1]
Table 1: In Vitro Efficacy (IC50) of Selected Tau Aggregation Inhibitors
| Inhibitor Class | Representative Compound(s) | Tau Construct | Assay Method | IC50 (µM) | Reference(s) |
| New/Emerging Inhibitors | |||||
| Peptide-Based | RI-AG03 | TauΔ1-250 | Thioflavin T (ThT) | 7.83 | [1] |
| MINK | Tau40 | Thioflavin T (ThT) | 22.6 | [2] | |
| WINK | Tau40 | Thioflavin T (ThT) | 28.9 | [2] | |
| Isatin-pyrrolidinylpyridine | IPP1 | Tau peptide R3 | Thioflavin S (ThS) | 3.2 | [3] |
| Known/Established Inhibitors | |||||
| Phenothiazines | Methylene Blue | Tau repeat domain (K19) | Filter trap assay | ~1.9 | [1] |
| Aminothienopyridazines | ATPZ Analogs | K18 P301L | Thioflavin T (ThT) | 1 - 10 | [1] |
| Natural Products | Curcumin | Full-length Tau | Thioflavin S | Low µM range | [1] |
| Resveratrol | Full-length Tau | Thioflavin T (ThT) | ~10 | [1] | |
| Morin | Full-length Tau | Thioflavin T (ThT) | ~13 | [1] | |
| Rhodanines | Rhodanine derivatives | K19 tau construct | Thioflavin T (ThT) | 1.1 - 2.4 | [4] |
Experimental Protocols
Reproducible and well-documented experimental protocols are fundamental for the evaluation of Tau aggregation inhibitors. Below are detailed methodologies for key in vitro and cell-based assays.
Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation
This is a widely used in vitro method to monitor the formation of β-sheet-rich amyloid fibrils in real-time.
Materials:
-
Recombinant Tau protein (e.g., full-length Tau-441, Tau (274-288) peptide, or a fragment like K18)
-
Aggregation inducer (e.g., heparin, arachidonic acid)
-
Thioflavin T (ThT) stock solution
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)
-
Test inhibitors
Procedure:
-
Prepare a reaction mixture containing the recombinant Tau protein at a final concentration of 2-10 µM in the assay buffer.
-
Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate aggregation by adding the inducer (e.g., heparin to a final concentration of 2-10 µM).
-
Add ThT to the reaction mixture to a final concentration of 5-20 µM.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals over a period of several hours to days.
-
Plot the fluorescence intensity against time to generate aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence of the compound-treated samples to the vehicle control at a specific time point. The IC50 value is determined by measuring the reduction in aggregation at various inhibitor concentrations.[1]
Transmission Electron Microscopy (TEM) for Fibril Morphology
TEM provides high-resolution images of Tau fibrils, allowing for the qualitative assessment of the effect of inhibitors on fibril formation and morphology.
Materials:
-
Samples from the ThT assay (or a separate aggregation reaction)
-
Copper grids coated with a support film (e.g., carbon, Formvar)
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid)
-
Filter paper
-
Transmission Electron Microscope
Procedure:
-
Apply a small volume (3-5 µL) of the Tau aggregation sample onto the surface of a glow-discharged grid.
-
Allow the sample to adsorb for 1-2 minutes.
-
Blot away the excess sample using filter paper.
-
Wash the grid by briefly floating it on a drop of distilled water.
-
Apply a drop of the negative stain solution to the grid for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
Image the grid using a TEM to visualize the presence, absence, and morphology of Tau fibrils.
Cell-Based Tau Aggregation Assay
This assay evaluates the efficacy of inhibitors in a more physiologically relevant environment.
Materials:
-
HEK293 cells stably or transiently expressing an aggregation-prone, fluorescently tagged Tau construct (e.g., Tau-RD(P301S)-YFP).
-
Cell culture medium and supplements.
-
"Seeds" of pre-formed Tau fibrils to induce intracellular aggregation.
-
Test inhibitors.
-
High-content imaging system or flow cytometer.
Procedure:
-
Plate the HEK293-Tau biosensor cells in a multi-well plate.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Introduce the Tau seeds to the cell culture medium to initiate intracellular aggregation.
-
Incubate the cells for a period sufficient to allow for detectable aggregate formation (typically 24-48 hours).
-
Wash the cells and fix them.
-
Image the cells using a high-content imaging system to quantify the number and intensity of intracellular fluorescent Tau aggregates. Alternatively, analyze the cells by flow cytometry to measure the percentage of cells containing aggregates.
-
The EC50 value can be calculated based on the dose-dependent reduction in Tau aggregation.[1]
Visualizing Key Pathways and Workflows
Tau Aggregation and Inhibition Pathway
Caption: Key stages of Tau aggregation and points of intervention for inhibitors.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for screening and validating Tau aggregation inhibitors.
Signaling Pathways in Tau Aggregation
The aggregation of Tau is not an isolated event but is influenced by a complex network of intracellular signaling pathways. Key kinases, such as GSK-3β and CDK5, are known to hyperphosphorylate Tau, a post-translational modification that promotes its dissociation from microtubules and subsequent aggregation.[5] Therefore, targeting these upstream signaling molecules represents an alternative therapeutic strategy.
Caption: Simplified signaling pathway leading to Tau hyperphosphorylation and aggregation.
References
Cross-validation of Tau Peptide (274-288) assay results with different techniques
For researchers, scientists, and drug development professionals, the accurate quantification of specific peptide fragments is paramount. This guide provides a comprehensive comparison of three widely used analytical techniques—Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Western Blotting—for the cross-validation of Tau peptide (274-288) assay results. The Tau (274-288) fragment, containing the PHF6 (VQIINK) motif, is of significant interest in neurodegenerative disease research due to its critical role in the aggregation of Tau protein into paired helical filaments.*
This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and includes workflow diagrams to assist researchers in selecting the most appropriate method for their specific needs and for validating their findings across different platforms.
Data Presentation: Comparative Analysis of Assay Techniques
The selection of an appropriate assay for the quantification of Tau peptide (274-288) depends on various factors, including the required sensitivity, specificity, throughput, and the nature of the sample matrix. Below is a summary of the key performance characteristics of ELISA, LC-MS/MS, and Western Blotting for the analysis of this peptide. It is important to note that direct comparative studies for the specific Tau (274-288) peptide are limited; therefore, the following data is synthesized from studies on full-length Tau protein and similar peptides, providing an expected performance profile.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Western Blotting |
| Principle | Antigen-antibody recognition with enzymatic signal amplification. | Separation by chromatography followed by mass-based detection and quantification. | Separation by size via gel electrophoresis, transfer to a membrane, and antibody-based detection. |
| Primary Measurement | Concentration (ng/mL or pg/mL). | Absolute or relative quantity (pmol, fmol, or area ratio). | Relative quantity (band intensity). |
| Sensitivity | High (pg/mL to ng/mL range).[1][2] | Very high (fmol to amol range).[3][4] | Moderate to low (ng range). |
| Specificity | Dependent on antibody cross-reactivity. Can be high with monoclonal antibodies.[5][6] | High, based on mass-to-charge ratio and fragmentation pattern.[7] | Dependent on antibody specificity and protein separation. |
| Quantitative Accuracy | Good, but can be influenced by matrix effects and antibody affinity. Some studies suggest immunoassays may underestimate Tau concentrations compared to LC-MS/MS.[7] | High, considered a gold standard for absolute quantification when using stable isotope-labeled internal standards.[8][9] | Semi-quantitative to quantitative with proper normalization and standards. |
| Throughput | High (96-well plate format). | Moderate to high, depending on the LC method and autosampler capacity. | Low to moderate. |
| Sample Volume | Low (typically µL). | Low to moderate (µL to mL). | Moderate (µg of protein lysate). |
| Cost per Sample | Low to moderate. | High. | Moderate. |
| Strengths | High throughput, cost-effective, relatively simple to perform. | High specificity and accuracy, capable of multiplexing (analyzing multiple peptides simultaneously).[7] | Provides information on molecular weight, useful for identifying fragments and post-translational modifications. |
| Limitations | Susceptible to antibody cross-reactivity and matrix effects. May not distinguish between different peptide isoforms or modifications unless specific antibodies are used.[7] | Requires expensive instrumentation and specialized expertise. Sample preparation can be complex. | Lower throughput, less quantitative than ELISA and LC-MS/MS, can be affected by transfer efficiency and antibody quality.[10][11] |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These are generalized protocols that should be optimized for the specific Tau (274-288) peptide and the sample matrix being analyzed.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Synthetic Tau Peptide (274-288)
This protocol is adapted for a competitive ELISA format, which is suitable for quantifying small peptides.
Materials:
-
96-well microtiter plates (high-binding)
-
Synthetic Tau peptide (274-288) standard
-
Biotinylated Tau peptide (274-288)
-
Primary antibody specific to Tau (274-288)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the primary antibody diluted in Coating Buffer (e.g., 1-10 µg/mL). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition: Add 50 µL of either the synthetic Tau peptide standard (in a serial dilution) or the unknown sample to the wells. Immediately add 50 µL of biotinylated Tau peptide (at a fixed concentration) to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with Wash Buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the amount of Tau (274-288) in the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Tau Peptide (274-288)
This protocol outlines a typical workflow for the quantitative analysis of the Tau (274-288) peptide using a triple quadrupole mass spectrometer.
Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)
-
Synthetic Tau peptide (274-288) standard
-
Stable isotope-labeled (e.g., ¹³C, ¹⁵N) Tau (274-288) internal standard
-
Sample extraction/purification cartridges (e.g., solid-phase extraction)
-
Trypsin (if analyzing from a larger protein)
Procedure:
-
Sample Preparation:
-
For synthetic peptide analysis, dissolve the peptide in an appropriate solvent (e.g., 5-30% acetonitrile with 0.1% formic acid).[12]
-
For biological samples (e.g., CSF, brain homogenate), perform protein precipitation and/or solid-phase extraction to remove interfering substances.
-
Spike all samples and standards with a known concentration of the stable isotope-labeled internal standard.
-
-
LC Separation:
-
Inject the prepared sample onto the C18 column.
-
Perform a gradient elution to separate the peptide of interest from other components. A typical gradient might be:
-
0-5 min: 2% Mobile Phase B
-
5-35 min: Linear gradient from 2% to 40% Mobile Phase B
-
35-40 min: Linear gradient from 40% to 95% Mobile Phase B
-
40-45 min: Hold at 95% Mobile Phase B
-
45-50 min: Return to 2% Mobile Phase B and equilibrate.
-
-
The flow rate is typically in the range of 200-400 µL/min for standard LC systems.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Optimize the precursor ion (the m/z of the Tau 274-288 peptide) and at least two to three fragment ions (product ions) for both the native peptide and the internal standard.
-
Set the collision energy and other MS parameters to maximize the signal for the selected transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of the native peptide and the internal standard.
-
Calculate the ratio of the native peptide peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of the Tau (274-288) peptide in the unknown samples by interpolating their peak area ratios on the standard curve.
-
Western Blotting Protocol for Tau Peptide (274-288)
This protocol is optimized for the detection of small peptides.
Materials:
-
SDS-PAGE system (e.g., Bio-Rad Mini-PROTEAN)
-
High-percentage Tris-Tricine polyacrylamide gels (e.g., 15% or higher) for better resolution of small peptides.
-
PVDF membrane (0.22 µm pore size) to ensure retention of small peptides.
-
Transfer buffer (with methanol)
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody specific to Tau (274-288)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a standard assay (e.g., BCA).
-
Gel Electrophoresis:
-
Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto the high-percentage Tris-Tricine gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Activate the PVDF membrane in methanol (B129727) for a few seconds.
-
Assemble the transfer stack (sandwich) and transfer the proteins from the gel to the PVDF membrane. For small peptides, a wet transfer at a low voltage for a longer duration (e.g., 25V for 15-20 minutes) is recommended to prevent over-transfer.[13]
-
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensity using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH, although for peptide analysis, total protein staining may be more appropriate).
Mandatory Visualization
References
- 1. Tau in cerebrospinal fluid: a sensitive sandwich enzyme-linked immunosorbent assay using tyramide signal amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive quantitative assays for tau and phospho-tau in transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. High-affinity antibodies specific to the core region of the tau protein exhibit diagnostic and therapeutic potential for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A validated antibody panel for the characterization of tau post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. A mass spectrometry-based method to quantify in parallel Tau and amyloid β 1–42 in CSF for the diagnostic of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of immunoassay- with mass spectrometry-derived p-tau quantification for the detection of Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 11. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Comprehensive Optimization of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
The Toxic Debate: Unmasking the Virulence of Tau Peptide (274-288) Oligomers Over Fibrils
A growing body of evidence strongly indicates that soluble, pre-fibrillar oligomers of the Tau peptide, including the critical (274-288) fragment, represent the primary neurotoxic species in tauopathies, far surpassing the toxicity of their mature fibrillar counterparts. While neurofibrillary tangles (NFTs) composed of insoluble Tau fibrils are a hallmark of Alzheimer's disease and other related neurodegenerative disorders, research suggests they may be a relatively inert, protective mechanism to sequester the more dangerous, smaller oligomeric aggregates.
This guide provides a comparative analysis of the toxicity of Tau (274-288) oligomers versus fibrils, supported by experimental data from studies on Tau protein. It details the experimental methodologies for preparing these aggregates and for assessing their cytotoxic effects, and visualizes the key signaling pathways implicated in their differential toxicity. This information is crucial for researchers and drug development professionals working on therapeutic interventions for tauopathies.
Quantitative Comparison of Toxicity
While direct quantitative data for the specific Tau (274-288) fragment is limited, extensive research on full-length Tau and other fragments consistently demonstrates the superior toxicity of oligomers. The following table summarizes typical findings from cell viability and neuronal damage assays when comparing the effects of Tau oligomers and fibrils.
| Toxicity Parameter | Tau Oligomers | Tau Fibrils | Monomeric Tau | Reference |
| Cell Viability (MTT Assay) | Significant decrease | Minimal to no decrease | No significant effect | [1] |
| Lactate Dehydrogenase (LDH) Release | Significant increase | Minimal to no increase | No significant effect | [2] |
| Neuronal Damage (Fluoro-Jade B Staining) | ~63% of cells show damage | <6.5% of cells show damage | No significant effect | [3] |
| Synaptic Dysfunction (Synaptophysin levels) | Significant reduction | No significant reduction | No significant effect | [4][5] |
| Mitochondrial Complex I Levels | Significant decrease | No significant decrease | No significant effect | [4][5] |
| Caspase-9 Activation | Significant activation | Minimal activation | No significant effect | [4][5] |
Signaling Pathways of Tau Toxicity
Tau oligomers have been shown to disrupt several critical neuronal signaling pathways, leading to synaptic dysfunction, mitochondrial impairment, and ultimately, apoptosis. In contrast, Tau fibrils exhibit a significantly lower impact on these pathways.
Caption: Signaling pathway of Tau oligomer-induced neurotoxicity.
Experimental Protocols
Detailed methodologies are essential for the reproducible preparation of Tau aggregates and the assessment of their toxicity.
Preparation of Tau (274-288) Oligomers
This protocol is adapted from methods used for preparing stable Tau oligomers.[6][7]
-
Peptide Synthesis and Purification: Synthesize and purify the Tau (274-288) peptide using standard solid-phase peptide synthesis and reverse-phase HPLC.
-
Monomer Preparation: Dissolve the lyophilized peptide in a suitable buffer (e.g., 20 mM MES, pH 6.8, 50 mM NaCl, 2 mM DTT) to a final concentration of approximately 3 mg/ml.[8]
-
Oligomerization Induction: Incubate the monomeric peptide solution at 37°C for 24-48 hours with gentle agitation. The formation of oligomers can be triggered by inducers such as Aβ or α-synuclein oligomers.[7]
-
Isolation of Oligomers: Separate the oligomers from remaining monomers and larger aggregates using size-exclusion chromatography (SEC).
-
Characterization: Confirm the presence of oligomers using techniques such as Western blot with oligomer-specific antibodies, transmission electron microscopy (TEM) for morphology, and dynamic light scattering (DLS) for size distribution.
Caption: Experimental workflow for Tau (274-288) oligomer preparation.
Preparation of Tau (274-288) Fibrils
This protocol is adapted from established methods for in vitro fibrillization of Tau fragments.[9][10]
-
Peptide Synthesis and Purification: As with oligomer preparation, start with purified Tau (274-288) peptide.
-
Fibrillization Reaction: Dissolve the peptide in a fibrillization buffer (e.g., sterile PBS) to a concentration of 1 mg/mL.[9]
-
Induction of Fibrillization: Add a polyanionic cofactor, such as heparin, to a final concentration of 50 µM to induce fibril formation.[9]
-
Incubation: Incubate the mixture at 37°C with continuous shaking (e.g., 1050 RPM) for several days.
-
Monitoring Fibril Formation: Monitor the aggregation process using a Thioflavin T (ThT) fluorescence assay, where an increase in fluorescence indicates fibril formation.[11]
-
Characterization: Confirm the presence of fibrils by TEM to observe their morphology and by sedimentation assays.
Caption: Experimental workflow for Tau (274-288) fibril preparation.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and culture until they reach the desired confluency.
-
Treatment: Treat the cells with varying concentrations of Tau (274-288) monomers, oligomers, and fibrils for a specified period (e.g., 24-48 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolic enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Tau Oligomers Impair Artificial Membrane Integrity and Cellular Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.udem.edu.mx [pure.udem.edu.mx]
- 5. d-nb.info [d-nb.info]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Formation, release, and internalization of stable tau oligomers in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]
- 10. Amplification of Tau Fibrils from Minute Quantities of Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Reproducibility of Tau Peptide (274-288) aggregation studies across different labs
For Researchers, Scientists, and Drug Development Professionals
The aggregation of the Tau protein is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. The specific peptide fragment spanning residues 274-288, which includes the highly amyloidogenic hexapeptide motif 275VQIINK280 (also known as PHF6*), is considered a critical nucleating site for Tau fibrillization.[1][2][3][4][5] Consequently, in vitro aggregation studies of this peptide are crucial for understanding disease mechanisms and for the development of therapeutic inhibitors. However, the reproducibility of these studies across different laboratories is a significant challenge due to variations in experimental protocols and conditions. This guide provides a comparative overview of methodologies and discusses key factors influencing the aggregation kinetics of Tau peptide (274-288) and related fragments.
Comparative Analysis of Aggregation Kinetics
| Parameter | Study A (Hypothetical/Synthesized from multiple sources) | Study B (Hypothetical/Synthesized from multiple sources) | Key Considerations & Impact on Reproducibility |
| Peptide Sequence | GKVQIINKKLDL (Tau 273-284)[2][6] | Ac-VQIINK-NH2 (Modified Tau 275-280) | N- and C-terminal modifications (e.g., acetylation, amidation) can significantly alter peptide charge and hydrophobicity, affecting aggregation propensity and kinetics.[7][8] |
| Peptide Concentration | 50 µM[2][6] | 20 µM | Higher concentrations generally lead to shorter lag times and faster aggregation rates. Saturation effects can be observed at very high concentrations. |
| Inducer | Heparin (12.5 µM)[2][6] | None (Spontaneous aggregation) | Polyanionic inducers like heparin are commonly used to accelerate Tau aggregation in vitro.[2][4][6] The absence of an inducer may result in longer, more variable lag phases. |
| Buffer | 20 mM Ammonium Acetate, pH 7.0[6] | 20 mM Sodium Phosphate, pH 7.4 | Buffer composition, ionic strength, and pH can influence peptide conformation and intermolecular interactions, thereby affecting aggregation. |
| Temperature | 37°C[9][10] | 37°C | Temperature is a critical parameter that influences the kinetics of protein aggregation. Consistent temperature control is essential for reproducibility. |
| Agitation | Shaking (e.g., 800 rpm)[9] | Quiescent | Agitation can dramatically accelerate aggregation by promoting fibril fragmentation and secondary nucleation. Quiescent conditions may better reflect physiological processes but can lead to longer experiment times. |
| ThT Concentration | 2.2 µM[6] | 10 µM[11][12] | While ThT is a standard reporter, its concentration can sometimes influence aggregation. It is crucial to use a consistent concentration for comparative studies. |
| Plate Type | Non-Binding 96-well plate[9] | Low-binding microplate | The surface of the reaction vessel can influence nucleation. Using non-binding or low-binding plates is recommended to minimize surface-induced aggregation. |
Experimental Protocols
To facilitate reproducibility, it is essential to follow a detailed and consistent experimental protocol. Below is a synthesized protocol for a Thioflavin T (ThT) aggregation assay based on common practices reported in the literature.[6][9][10][11][12]
Protocol: Thioflavin T (ThT) Aggregation Assay for Tau Peptide
-
Reagent Preparation:
-
Tau Peptide Stock Solution: Dissolve the synthetic Tau peptide (e.g., 274-288) in a suitable solvent (e.g., DMSO or sterile water) to create a high-concentration stock solution. Determine the precise concentration using a method such as UV absorbance at 280 nm or amino acid analysis.
-
Aggregation Buffer: Prepare the desired buffer (e.g., 20 mM Sodium Phosphate, 100 mM NaCl, pH 7.4). Filter the buffer through a 0.22 µm filter.
-
ThT Stock Solution: Prepare a 1 mM ThT stock solution in sterile, filtered water. Store in the dark at 4°C.
-
Heparin Stock Solution (Optional): If using an inducer, prepare a stock solution of heparin in the aggregation buffer.
-
-
Assay Setup:
-
Work in a clean, dust-free environment to avoid seeding from external particles.
-
Use a non-binding, black, clear-bottom 96-well microplate.
-
Prepare the reaction mixture in the wells. For a final volume of 100 µL per well, add the components in the following order:
-
Aggregation Buffer
-
ThT solution (to a final concentration of 10-25 µM)
-
Heparin solution (if applicable, to the desired final concentration)
-
Tau peptide stock solution (to the desired final concentration, e.g., 10-50 µM)
-
-
Include appropriate controls: buffer with ThT only (blank), and peptide in buffer without ThT.
-
Gently mix the contents of the wells by pipetting up and down.
-
-
Data Acquisition:
-
Seal the plate to prevent evaporation.
-
Place the plate in a microplate reader equipped with fluorescence detection.
-
Set the temperature to 37°C.
-
Configure the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (e.g., 24-72 hours).
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.
-
If using agitation, set the desired shaking parameters (e.g., orbital shaking at a specific rpm for a set duration before each reading).
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting curve will typically be sigmoidal.
-
From the sigmoidal curve, quantitative parameters such as the lag time (the time to reach a certain percentage of maximal fluorescence) and the apparent rate constant of aggregation (the slope of the growth phase) can be determined.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Tau peptide aggregation assay using Thioflavin T.
Signaling Pathway: ERK2 in Tau Phosphorylation and Aggregation
The Extracellular signal-Regulated Kinase 2 (ERK2), a member of the MAP kinase family, is implicated in the pathological phosphorylation of Tau.[13] Dysregulation of the ERK signaling pathway can lead to hyperphosphorylation of Tau, promoting its dissociation from microtubules and subsequent aggregation.[14]
References
- 1. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. Fibril-Forming Motifs Are Essential and Sufficient for the Fibrillization of Human Tau - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 10. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
- 13. Characterization of Neuronal Tau Protein as a Target of Extracellular Signal-regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Identification of an ERK Inhibitor as a Therapeutic Drug Against Tau Aggregation in a New Cell-Based Assay [frontiersin.org]
A Comparative Analysis of Tau Peptide (274-288) Across Different Tau Isoforms: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the Tau peptide (274-288) within the six isoforms of the human Tau protein. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of the peptide's characteristics and supporting experimental data to inform future research and therapeutic strategies.
Introduction to Tau Isoforms and the 274-288 Peptide
The Tau protein, encoded by the MAPT gene, is crucial for stabilizing microtubules within neurons.[1][2] In the adult human brain, alternative splicing of the MAPT gene results in six distinct Tau isoforms. These isoforms are categorized based on the presence or absence of N-terminal inserts (0N, 1N, or 2N) and the number of microtubule-binding repeats (3R or 4R). The 4R isoforms contain an additional microtubule-binding repeat (R2) compared to the 3R isoforms.[1][2]
The peptide sequence 274-288 falls within the second microtubule-binding repeat (R2) of 4R Tau isoforms and the inter-repeat region between R1 and R3 in 3R isoforms. This region, particularly the hexapeptide 275VQIINK280, is a critical "hotspot" for Tau aggregation and plays a significant role in the pathophysiology of various neurodegenerative diseases, collectively known as tauopathies.[3][4] Understanding the comparative behavior of this peptide across the six Tau isoforms is therefore of paramount importance for developing targeted therapeutics.
Data Presentation: Quantitative Comparison of Tau Isoform Properties
The following tables summarize key quantitative data comparing the aggregation kinetics and post-translational modifications of the Tau (274-288) region across the six human Tau isoforms.
Table 1: Aggregation Kinetics of Human Tau Isoforms
The aggregation propensity of Tau is a key factor in the progression of tauopathies. The following data, derived from heparin-induced aggregation assays monitored by Thioflavin T (ThT) fluorescence, highlights significant differences in the aggregation half-life (t1/2) between 3R and 4R isoforms.[2][5]
| Isoform | Number of N-terminal Inserts | Number of Microtubule-Binding Repeats | Aggregation Half-life (t1/2) in hours (mean ± SD) |
| 0N3R | 0 | 3 | 1.2 ± 0.4 |
| 1N3R | 1 | 3 | 4.3 ± 1.1 |
| 2N3R | 2 | 3 | 4.2 ± 0.6 |
| 0N4R | 0 | 4 | 14.7 ± 3.0 |
| 1N4R | 1 | 4 | 17.0 ± 1.6 |
| 2N4R | 2 | 4 | 8.0 ± 0.3 |
Data from in vitro heparin-induced aggregation assays.[2][5] Lower t1/2 values indicate faster aggregation.
Notably, 3R Tau isoforms consistently exhibit significantly faster aggregation kinetics compared to their 4R counterparts.[2][3][5][6]
Table 2: Post-Translational Modifications (PTMs) within the Tau (274-288) Region
Post-translational modifications within the microtubule-binding region can significantly impact Tau's function and aggregation propensity. Acetylation of lysine (B10760008) residues is a key PTM identified within the 274-288 peptide.
| Isoform Type | Key Lysine Residues in 274-288 Region | Observed Acetylation | Impact of Acetylation on Aggregation |
| 3R Tau | K274 | Yes | Facilitates amyloid formation[7][8] |
| 4R Tau | K274, K280, K281 | Yes | Inhibits aggregation[7][8] |
Acetylation at K274 is observed in both 3R and 4R tauopathies.[9] However, acetylation at K280 is specific to 4R isoforms as this residue is part of the R2 repeat absent in 3R Tau.[7][9] Interestingly, the effect of acetylation on aggregation appears to be isoform-dependent, promoting aggregation in 3R Tau while inhibiting it in 4R Tau.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Tau Aggregation Assay (Thioflavin T)
This protocol is adapted from established methods for monitoring heparin-induced Tau aggregation.[2][10]
Materials:
-
Recombinant human Tau protein (of the desired isoform)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, clear-bottom microplates
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the desired Tau isoform in PBS.
-
Prepare a stock solution of heparin in PBS.
-
Prepare a fresh stock solution of ThT in PBS and filter through a 0.22 µm syringe filter.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine the Tau protein solution, heparin solution, and ThT solution to the desired final concentrations (e.g., 10 µM Tau, 10 µM heparin, 25 µM ThT).
-
Include control wells with Tau alone (no heparin) and buffer alone.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time.
-
The aggregation kinetics can be analyzed by determining the lag phase and the time to reach half-maximal fluorescence (t1/2).
-
Microtubule Co-sedimentation Assay
This protocol is a standard method to assess the binding affinity of Tau to microtubules.
Materials:
-
Recombinant human Tau protein (of the desired isoform)
-
Tubulin
-
GTP
-
Taxol
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)
-
Sucrose (B13894) cushion (e.g., 50% sucrose in BRB80)
-
Ultracentrifuge
Procedure:
-
Microtubule Polymerization:
-
Polymerize tubulin in BRB80 buffer with GTP at 37°C.
-
Stabilize the polymerized microtubules with Taxol.
-
-
Binding Reaction:
-
Incubate varying concentrations of the Tau isoform with a fixed concentration of pre-formed microtubules at room temperature.
-
-
Co-sedimentation:
-
Layer the reaction mixture over a sucrose cushion in an ultracentrifuge tube.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound Tau.
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound Tau) and the pellet (containing microtubules and bound Tau).
-
Analyze the amount of Tau in the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound Tau at each concentration.
-
The dissociation constant (Kd) can be calculated by fitting the data to a binding curve.
-
Mandatory Visualization
Experimental Workflow for Comparative Tau Aggregation Analysis
The following diagram illustrates the logical workflow for a comparative study of Tau isoform aggregation.
Caption: Workflow for comparing the aggregation kinetics of different Tau isoforms.
Tau-Mediated Signaling Pathway in Neuronal Dysfunction
The Tau peptide (274-288) is part of the microtubule-binding domain, and its detachment from microtubules, often initiated by hyperphosphorylation, is a key event in the cascade leading to neuronal dysfunction. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling cascade of Tau-mediated neurotoxicity.
Conclusion
The comparative analysis of the Tau peptide (274-288) across the six human isoforms reveals significant differences, particularly in aggregation kinetics. The 3R isoforms, which lack the R2 repeat containing a portion of this sequence, aggregate much more rapidly than the 4R isoforms. Furthermore, post-translational modifications within this region, such as acetylation, have isoform-specific effects on aggregation. These findings underscore the importance of considering the specific Tau isoform composition in the design and evaluation of therapeutic agents targeting Tau aggregation. Further research is warranted to elucidate the precise microtubule-binding affinities of this peptide in each isoform and to map a more comprehensive profile of post-translational modifications. The experimental protocols and workflows provided in this guide offer a robust framework for such future investigations.
References
- 1. Tau Isoform Composition Influences Rate and Extent of Filament Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three‐repeat and four‐repeat tau isoforms form different oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding tau acetylation in Alzheimer’s disease and tauopathies: from site-specific mechanisms to therapeutic horizons [bmbreports.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Lysine-Directed Post-translational Modifications of Tau Protein in Alzheimer's Disease and Related Tauopathies [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Tau Peptide (274-288)
Essential guidance for the safe handling and disposal of Tau Peptide (274-288) in a laboratory setting.
Core Principles for Peptide Waste Management
The fundamental principle for the disposal of any research chemical is to adhere to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols. In the absence of a specific SDS, Tau Peptide (274-288) waste should be treated as chemical waste.
Key safety and handling precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling Tau Peptide (274-288) and its waste.
-
Designated Area: Conduct all work with the peptide in a designated area to prevent cross-contamination.
-
Avoid Aerosolization: Handle the lyophilized powder carefully to avoid generating dust.
**Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of liquid and solid waste containing Tau Peptide (274-288).
1. Waste Segregation:
-
Properly segregate waste streams. Do not mix peptide waste with other types of waste unless permitted by your institution's EHS guidelines.
2. Chemical Inactivation (Recommended):
-
Before final disposal, it is recommended to inactivate the peptide using a chemical decontamination method. Sodium hypochlorite (B82951) (bleach) is an effective oxidizing agent for degrading peptides.[1]
-
For Liquid Waste: In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final concentration of at least 1:10 (bleach to waste).[2] Allow the mixture to react for a minimum of 30-60 minutes to ensure complete inactivation.[2]
-
For Solid Waste: Immerse contaminated solid waste (e.g., pipette tips, vials) in a 10% bleach solution for at least 30 minutes.[2]
3. Neutralization (if applicable):
-
After inactivation with bleach, neutralize the solution if required by your local wastewater regulations or EHS guidelines.
4. Collection of Waste:
-
Liquid Waste: Collect the inactivated and neutralized peptide solution in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: After decontamination, decant the bleach solution and manage it as liquid waste. Dispose of the decontaminated solid waste in the appropriate laboratory waste stream as per your institutional guidelines. This may include containers for chemically contaminated solid waste.
5. Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Tau Peptide (274-288) contaminated waste"), and the date of accumulation.
-
Store waste containers in a designated satellite accumulation area until they are collected by the EHS department.
6. Final Disposal:
-
Arrange for the pickup and final disposal of the hazardous waste through your institution's EHS department.
Quantitative Data for Peptide Inactivation
The following table summarizes recommended concentrations and contact times for the inactivation of peptides and toxins using sodium hypochlorite.
| Inactivating Agent | Concentration | Application | Contact Time | Efficacy |
| Sodium Hypochlorite | 6% (m/v) | Decontamination of α-conotoxins | Not specified | Complete digestion of the peptide.[1] |
| Sodium Hypochlorite | 1.0% | Inactivation of various toxins (e.g., ricin, botulinum toxin) | 30 minutes | Complete inactivation.[3] |
| Sodium Hypochlorite | 10,000 ppm (1%) | Disinfection of liquid biological waste with high organic load | 12 hours (minimum standard) | Effective for viruses, bacteria, and fungi.[2] |
Experimental Protocols
Protocol for Chemical Inactivation of Tau Peptide Waste:
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution from a stock of household bleach.
-
Application to Liquid Waste: For every 9 mL of liquid peptide waste, add 1 mL of the 10% bleach solution.
-
Reaction Time: Gently mix the solution and allow it to stand for a minimum of 60 minutes.
-
Neutralization: If required, neutralize the pH of the solution according to your institution's protocol.
-
Collection: Transfer the treated liquid to a designated hazardous waste container.
-
Application to Solid Waste: Completely submerge contaminated solid waste items in the 10% bleach solution.
-
Reaction Time: Ensure a contact time of at least 60 minutes.
-
Separation: Carefully decant the bleach solution from the solid waste, managing the liquid as described above.
-
Collection: Place the decontaminated solid waste into the appropriate solid chemical waste container.
Workflow for Proper Disposal of Tau Peptide (274-288)
Caption: Workflow for the safe disposal of Tau Peptide (274-288) waste.
References
Essential Safety and Operational Guide for Handling Tau Peptide (274-288)
Hazard Identification and General Precautions
While the exact toxicological properties of Tau Peptide (274-288) have not been thoroughly investigated, it is prudent to treat it as a potentially hazardous substance.[1][2] General hazards associated with synthetic peptides may include irritation to the skin and eyes, and potential harm if inhaled or ingested.[1][2] Therefore, exposure should be minimized by adhering to standard laboratory safety practices.
Key Safety Precautions:
-
Always handle the peptide in a well-ventilated area, preferably within a chemical fume hood, especially when working with the lyophilized powder to avoid inhalation.[3]
-
Do not ingest.[1]
-
Wash hands thoroughly after handling.[2]
-
Avoid creating dust when handling the lyophilized powder.[2]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be worn when handling Tau Peptide (274-288).
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves.[3] | To prevent skin contact. |
| Eye Protection | Safety Glasses/Goggles | Chemical safety glasses or goggles.[2][4] | To protect against splashes and airborne powder. |
| Body Protection | Lab Coat | Standard laboratory coat. | To protect skin and personal clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling lyophilized powder outside of a fume hood.[2][5] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Receiving and Storage of Lyophilized Peptide
Proper storage is critical to maintain the stability and integrity of the peptide.
Procedure:
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.[6][7] Peptides can be stored for several years under these conditions.[8]
-
Before use, allow the vial to equilibrate to room temperature in a desiccator before opening.[7][8] This prevents the condensation of moisture, which can reduce the stability of the peptide.[6]
Peptide Reconstitution Protocol
There is no single solvent for all peptides; the choice depends on the peptide's amino acid sequence and polarity. It is advisable to test the solubility of a small amount of the peptide first.
Step-by-Step Reconstitution Guide:
-
Determine Peptide Characteristics: Analyze the amino acid sequence of Tau Peptide (274-288) to determine its net charge and hydrophobicity. This will guide solvent selection.[9]
-
Initial Solvent Selection:
-
For charged (hydrophilic) peptides: Begin by attempting to dissolve the peptide in sterile, distilled water.[9]
-
For hydrophobic peptides: If the peptide is not soluble in water, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) may be required.[8][9] When using an organic solvent, first dissolve the peptide completely in the organic solvent and then slowly add this solution to the aqueous buffer with gentle stirring.
-
-
Aiding Dissolution: If the peptide is difficult to dissolve, sonication can be used to aid the process.[8][10]
-
Preparation of Stock Solution: Prepare a concentrated stock solution from which working solutions can be made by diluting with the appropriate assay buffer.
Storage of Peptide Solutions
Peptide solutions have limited stability compared to their lyophilized form.
Procedure:
-
For short-term storage, refrigerate the peptide solution.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8]
-
Peptides containing certain amino acids (C, M, N, Q, W) are particularly unstable in solution.[6][11]
Disposal Plan
All materials contaminated with Tau Peptide (274-288) should be treated as chemical waste and disposed of according to institutional and local regulations.[3][12]
Liquid Waste Disposal:
-
Collect all solutions containing the peptide, including unused stock solutions and the first rinse of any contaminated labware, in a designated and clearly labeled hazardous waste container.[12][13]
-
Never pour peptide solutions down the sink.[12]
Solid Waste Disposal:
-
Place all contaminated solid waste, such as gloves, pipette tips, and vials, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[13]
-
Label the container clearly as "Hazardous Waste" and specify the contents.[13]
-
Store the sealed container in a designated satellite accumulation area for pickup by your institution's environmental health and safety department.[3][13]
Decontamination:
-
For non-disposable labware, after collecting the initial rinse as hazardous waste, it can be further decontaminated by soaking and washing with an enzymatic detergent solution, followed by a rinse with a bleach solution and then distilled water.[14]
Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of Tau Peptide (274-288).
Caption: General workflow for safe handling of synthetic peptides.
References
- 1. abcepta.com [abcepta.com]
- 2. scribd.com [scribd.com]
- 3. peptide24.store [peptide24.store]
- 4. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. NIBSC - Peptide Storage [nibsc.org]
- 12. puretidestherapy.com [puretidestherapy.com]
- 13. benchchem.com [benchchem.com]
- 14. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
